5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-bromo-4-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3N3/c6-2-1-11-4(10)12-3(2)5(7,8)9/h1H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMGPURZLOTOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670195 | |
| Record name | 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935534-47-7 | |
| Record name | 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-trifluoromethyl-pyrimidin-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Introduction
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine (CAS No. 935534-47-7) is a halogenated and trifluoromethyl-substituted aminopyrimidine that has emerged as a critical building block in contemporary medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a nucleophilic amino group, a site for cross-coupling (bromine), and a metabolically robust, lipophilic trifluoromethyl group, makes it a versatile scaffold for synthesizing targeted therapeutic agents. An in-depth understanding of its physicochemical properties is paramount for researchers, as these characteristics fundamentally govern its reactivity, solubility, formulation, and pharmacokinetic behavior. This guide provides a comprehensive analysis of these properties, grounded in established analytical methodologies and their theoretical underpinnings, to empower scientists in leveraging this molecule to its full potential.
Section 1: Chemical Identity and Structure
The foundation of any chemical analysis begins with unambiguous identification. The core identity of this compound is defined by its molecular structure and associated identifiers.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 935534-47-7 | [1][2][3][4] |
| Molecular Formula | C₅H₃BrF₃N₃ | [3][4][5] |
| Molecular Weight | 241.99 g/mol | [1][3][5] |
| IUPAC Name | This compound | [3] |
| Common Synonyms | 2-Amino-5-bromo-4-(trifluoromethyl)pyrimidine | [3][6] |
| InChI Key | FAMGPURZLOTOKD-UHFFFAOYSA-N | [3][5] |
| SMILES | NC1=NC(=C(Br)C=N1)C(F)(F)F | [1] |
The molecule's structure is characterized by a pyrimidine ring, which is inherently electron-deficient. This ring is substituted with three key functional groups that dictate its chemical personality:
-
2-Amino Group: This primary amine serves as a hydrogen bond donor and the primary basic center of the molecule, making it a crucial handle for derivatization.
-
4-Trifluoromethyl (CF₃) Group: A potent electron-withdrawing group that significantly impacts the electron density of the pyrimidine ring and the basicity of the amino group. It also enhances lipophilicity and can improve metabolic stability by blocking potential sites of oxidation.
-
5-Bromo (Br) Group: Another electron-withdrawing substituent that also serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions.
Section 2: Core Physicochemical Properties
The utility of a chemical scaffold is directly tied to its physical properties. These values influence everything from reaction conditions to bioavailability.
Table 2: Summary of Physicochemical Properties
| Property | Value | Comments & Scientific Rationale |
| Physical State | Solid | Crystalline solid at standard temperature and pressure, typical for small, rigid aromatic molecules. |
| Melting Point | Data not experimentally determined. | The related analog, 5-Bromo-4-(trifluoromethyl)pyridin-2-amine, has a reported melting point of 71-74°C[7]. Due to structural rigidity and potential for hydrogen bonding, a relatively high melting point is expected. |
| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., Methanol, DMSO). | The hydrophobic nature of the bromo and trifluoromethyl groups limits aqueous solubility. The amino group allows for potential salt formation in acidic media to improve solubility. The pyridine analog is noted to be soluble in methanol[7]. |
| Lipophilicity (LogP) | Data not experimentally determined. | The presence of both a halogen and a trifluoromethyl group suggests the compound is significantly lipophilic (LogP > 2). High lipophilicity is a key factor influencing membrane permeability but can also lead to solubility issues[8]. |
| Acidity/Basicity (pKa) | Data not experimentally determined. | The 2-amino group is the basic center. Its basicity is significantly reduced by the strong electron-withdrawing effects of the pyrimidine ring nitrogens, the 4-CF₃ group, and the 5-Br group. The predicted pKa for the pyridine analog is 2.44 ± 0.24, suggesting this compound is a very weak base[7][9]. |
Section 3: Spectroscopic Profile
Structural confirmation is a non-negotiable step in research. While specific spectra for this compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features.
-
¹H NMR: The spectrum is expected to be simple. A singlet should appear in the aromatic region (δ 8.5-9.0 ppm) corresponding to the proton at the C6 position. A broad singlet, corresponding to the two protons of the amino group, would likely appear between δ 5.0-7.0 ppm, with its chemical shift being solvent-dependent.
-
¹⁹F NMR: A sharp singlet is expected around δ -60 to -70 ppm, characteristic of a trifluoromethyl group attached to an aromatic ring. This is a crucial experiment for confirming the presence and electronic environment of the CF₃ group.
-
¹³C NMR: Five distinct signals are expected for the carbon atoms of the pyrimidine ring. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. The chemical shifts will be significantly influenced by the attached substituents.
-
Mass Spectrometry (MS): The mass spectrum will provide the most definitive confirmation of mass and elemental composition. A key diagnostic feature will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), two peaks of nearly equal intensity will be observed at m/z 241 and m/z 243, providing unambiguous evidence for the presence of a single bromine atom.
Section 4: Methodologies for Physicochemical Characterization
To ensure scientific rigor, properties must be determined using validated, reproducible methods. The following section details standard operating procedures and the rationale behind their selection.
General Workflow for Physicochemical Profiling
A logical, stepwise approach is essential for the efficient and comprehensive characterization of a new chemical entity. This workflow ensures that foundational data (identity, purity) is secured before investing resources in more complex property measurements.
Protocol: Determination of Kinetic Aqueous Solubility
Rationale: In early drug discovery, thermodynamic solubility is often time-consuming to measure. Kinetic solubility provides a high-throughput assessment of a compound's propensity to remain in solution under specific conditions, which is highly relevant for screening assays.[8]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Dispense 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer, resulting in a final concentration of 100 µM with 1% DMSO. Mix vigorously.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 2 hours), allowing for precipitation to occur.
-
Analysis: Quantify the amount of compound remaining in solution. This is typically done by filtering the samples and analyzing the filtrate by HPLC-UV, or by using nephelometry to directly measure turbidity caused by precipitated material.
Protocol: Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is considered the gold standard for pKa determination as it directly measures the change in pH upon addition of a titrant, providing a thermodynamic value.[10] This is crucial for predicting the ionization state of a molecule at different physiological pH values.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in a solution of methanol and water to overcome potential solubility issues.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) to protonate the basic site, followed by back-titration with a standardized base (e.g., 0.1 M KOH).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve using appropriate software that calculates the derivative of the curve.
Protocol: Determination of LogP by Shake-Flask Method
Rationale: The shake-flask method directly measures the partitioning of a compound between n-octanol and water, representing the balance between hydrophilicity and lipophilicity. It is the benchmark method against which other methods are validated.[11]
Methodology:
-
System Preparation: Pre-saturate n-octanol with water and water (or pH 7.4 buffer for LogD) with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve a known amount of the compound in one of the phases (typically the one in which it is more soluble). Add a precise volume of the second phase.
-
Equilibration: Vigorously shake the mixture for a sufficient period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV.
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Section 5: Implications for Research and Drug Development
The physicochemical profile of this compound has profound implications for its application.
-
Medicinal Chemistry: The 2-amino group is a versatile nucleophile and hydrogen bond donor, critical for establishing interactions with protein targets. The 5-bromo position is a prime site for introducing diversity through Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the exploration of the surrounding chemical space. The trifluoromethyl group often enhances binding affinity through favorable interactions and improves metabolic stability, a desirable trait for drug candidates.
-
Pharmacokinetics (ADME):
-
Absorption: The compound's predicted high lipophilicity and low basicity (meaning it is predominantly in a neutral form at physiological pH) suggest it may have good passive permeability across biological membranes like the gut wall.
-
Distribution: High lipophilicity may lead to extensive distribution into tissues and potentially high plasma protein binding.
-
Metabolism: The trifluoromethyl group is highly resistant to oxidative metabolism, which can be advantageous in preventing rapid clearance. The pyrimidine ring itself can be susceptible to metabolism, but the electron-withdrawing substituents may modulate this.
-
Excretion: The low aqueous solubility could present challenges for formulation and may necessitate the use of solubility-enhancing excipients for in vivo studies.
-
Conclusion
This compound is a chemical scaffold of significant value, defined by a confluence of enabling properties. Its predicted high lipophilicity and low basicity, coupled with its versatile synthetic handles, make it an attractive starting point for drug discovery programs. However, its poor aqueous solubility is a key challenge that must be addressed through strategic molecular design and formulation. The methodologies and data presented in this guide provide the foundational knowledge required for researchers to effectively utilize this compound, anticipate challenges, and rationally design the next generation of innovative molecules.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. 935534-47-7|this compound|BLD Pharm [bldpharm.com]
- 3. 935534-47-7 | this compound - AiFChem [aifchem.com]
- 4. parchem.com [parchem.com]
- 5. 5-Bromo-4-trifluoromethyl-pyrimidin-2-ylamine | CymitQuimica [cymitquimica.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 2-AMINO-5-BROMO-4-TRIFLUOROMETHYLPYRIDINE CAS#: 944401-56-3 [m.chemicalbook.com]
- 8. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hspchem.com [hspchem.com]
- 10. mdpi.com [mdpi.com]
- 11. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to the NMR Spectral Data of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine, a key building block in contemporary drug discovery and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of NMR spectroscopy and extensive literature on related fluorinated and halogenated heterocyclic compounds. We will delve into the causality behind spectral features, providing a robust framework for the characterization of this and structurally similar molecules.
Introduction: The Significance of a Multifunctional Building Block
This compound is a strategically important synthetic intermediate. The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The trifluoromethyl group (-CF₃) is a bioisostere for a methyl group but with profoundly different electronic properties; it often enhances metabolic stability, binding affinity, and cell permeability of drug candidates.[1] The bromine atom and the amino group provide versatile handles for further chemical modifications, such as cross-coupling reactions and amide bond formations, respectively.
Given its importance, unambiguous structural confirmation is paramount. NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[2] This guide will provide a comprehensive, albeit predictive, analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of the title compound.
Molecular Structure and Key NMR-Active Nuclei
The structure of this compound presents a unique set of NMR-active nuclei whose chemical environments are influenced by a confluence of electronic effects.
Caption: Molecular structure of this compound.
Predicted NMR Spectral Data Analysis
The following spectral predictions are based on the analysis of substituent effects on the pyrimidine ring, drawing from established literature on similar compounds.[3][4]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, dominated by the signals from the amino group protons and the lone aromatic proton on the pyrimidine ring.
-
H6 Proton: The proton at the C6 position is the only aromatic proton. It is expected to appear as a singlet, as there are no adjacent protons for coupling. Its chemical shift will be influenced by the electron-donating amino group at C2 (shielding, upfield shift) and the electron-withdrawing trifluoromethyl group at C4 and bromine at C5 (deshielding, downfield shift). A downfield shift is generally expected for pyrimidine protons.[4]
-
NH₂ Protons: The protons of the primary amine at the C2 position will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H6 | 8.0 - 8.5 | Singlet (s) |
| NH₂ | 5.0 - 7.0 (broad) | Broad Singlet (br s) |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the pyrimidine ring. The chemical shifts are significantly influenced by the attached substituents.[5] The trifluoromethyl group will induce a characteristic quartet for the carbon it is attached to (C4) due to ¹J(C,F) coupling, and may also show smaller couplings to other carbons.
-
C2, C4, C6 (Carbons bonded to heteroatoms or electron-withdrawing groups): These carbons are expected to be significantly deshielded and appear at lower field. C2 is bonded to two nitrogen atoms and the amino group. C4 is bonded to a nitrogen and the strongly electron-withdrawing -CF₃ group. C6 is bonded to a nitrogen.
-
C5 (Carbon bonded to Bromine): The carbon atom attached to the bromine (C5) will experience a moderate deshielding effect.
-
CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet due to the large one-bond coupling to the three fluorine atoms.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C2 | 160 - 165 | Singlet (or small quartet) |
| C4 | 150 - 155 | Quartet (¹J(C,F) ≈ 270-280 Hz) |
| C5 | 110 - 115 | Singlet (or small quartet) |
| C6 | 155 - 160 | Singlet (or small quartet) |
| CF₃ | 118 - 123 | Quartet (¹J(C,F) ≈ 270-280 Hz) |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[6] The trifluoromethyl group on the pyrimidine ring is expected to produce a single resonance in the ¹⁹F NMR spectrum.
-
-CF₃ Group: The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will therefore give rise to a single signal. Since there are no neighboring fluorine or hydrogen atoms to couple with, this signal is expected to be a singlet. The chemical shift is typically observed in the range of -60 to -70 ppm relative to CFCl₃.[1][7]
Table 3: Predicted ¹⁹F NMR Spectral Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | -65 to -75 | Singlet (s) |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route can be adapted from procedures for similar pyrimidines.[8] A common starting material would be a precursor that can be brominated and subsequently reacted to introduce the trifluoromethyl group, or a pre-functionalized pyrimidine.
Caption: Plausible synthetic workflow for this compound.
Step-by-Step Protocol:
-
Dissolution: Dissolve 2-amino-4-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as acetonitrile.
-
Bromination: Add N-bromosuccinimide (NBS) (1.1 eq) to the solution portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the title compound.
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[9][10][11]
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for heterocyclic amines as it can help in observing exchangeable protons like those of the amino group.[3]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general parameters for acquiring NMR spectra on a standard 400 or 500 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Referencing: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm) is used for calibration.
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm) is used for calibration.
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment, often without proton decoupling unless F-H couplings are to be removed.
-
Number of Scans: 64-128 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: A range covering the expected chemical shift, e.g., -50 to -90 ppm.
-
Referencing: An external or internal reference standard such as CFCl₃ (0 ppm) is used.
Conclusion
This technical guide provides a comprehensive, predictive overview of the ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. By understanding the influence of the various functional groups on the chemical shifts and coupling patterns, researchers can confidently identify and characterize this important synthetic building block. The provided protocols for synthesis, sample preparation, and data acquisition offer a practical framework for obtaining high-quality NMR data.
References
- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. organomation.com [organomation.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
A Technical Guide to the Synthesis and Characterization of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine, a key heterocyclic building block in modern medicinal chemistry. Pyrimidine derivatives are integral to numerous therapeutic agents, and the unique substitution pattern of this compound—featuring a reactive bromine atom, a nucleophilic amine, and an electron-withdrawing trifluoromethyl group—makes it a valuable intermediate for developing novel pharmaceuticals, particularly in oncology and immunology.[1][2] This document details a robust two-step synthetic pathway, explains the rationale behind the experimental design, and presents a full suite of characterization data to ensure compound identity and purity. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecular architectures.
Chemical Profile
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The trifluoromethyl group significantly influences the compound's electronic properties and metabolic stability, while the amino and bromo groups provide versatile handles for further chemical modification.[2][3]
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Amino-5-bromo-4-(trifluoromethyl)pyrimidine |
| CAS Number | 935534-47-7[4][5][6][7] |
| Molecular Formula | C₅H₃BrF₃N₃[4][6][7] |
| Molecular Weight | 242.00 g/mol [4][6] |
| Appearance | Solid[7][8] |
| Storage | 2-8°C, Keep in dark place, sealed in dry[6] |
Synthesis of this compound
The synthesis is strategically designed as a two-step process. First, the core heterocyclic structure, 2-amino-4-(trifluoromethyl)pyrimidine, is constructed via a cyclocondensation reaction. This intermediate is then subjected to electrophilic bromination to yield the final product. This approach is efficient and allows for the controlled introduction of the desired functional groups.
Overall Synthetic Workflow
The diagram below illustrates the high-level synthetic pathway from starting materials to the final product.
Caption: Workflow for the synthesis of this compound.
Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine (Intermediate)
Reaction Scheme: (A chemical diagram showing the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with guanidine nitrate in the presence of a base to form 2-amino-4-(trifluoromethyl)pyrimidine)
Mechanism and Rationale: The synthesis of the pyrimidine core is achieved through a classical cyclocondensation reaction.[9] Ethyl trifluoroacetoacetate serves as the 1,3-dicarbonyl equivalent, providing the C4, C5, and C6 atoms of the pyrimidine ring. Guanidine is the nitrogen-containing component that provides N1, C2, and N3. The reaction is base-catalyzed, typically using a non-nucleophilic base like sodium ethoxide, to deprotonate the guanidine, rendering it a more potent nucleophile. The trifluoromethyl group is chemically robust and remains intact throughout the reaction sequence.
Detailed Experimental Protocol:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add guanidine nitrate portion-wise at 0°C.
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Add ethyl 4,4,4-trifluoro-3-oxobutanoate dropwise to the mixture, maintaining the temperature below 30°C.
-
After the addition is complete, heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.
-
Cool the mixture, neutralize with a suitable acid (e.g., acetic acid), and reduce the solvent volume under vacuum.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to afford 2-amino-4-(trifluoromethyl)pyrimidine.
Step 2: Synthesis of this compound (Final Product)
Reaction Scheme: (A chemical diagram showing the bromination of 2-amino-4-(trifluoromethyl)pyrimidine using N-Bromosuccinimide (NBS) in a solvent like acetonitrile to yield this compound)
Mechanism and Rationale: The final step involves the regioselective bromination of the pyrimidine ring at the C5 position. The pyrimidine ring is generally electron-deficient, making electrophilic substitution challenging.[10] However, the amino group at the C2 position is an activating group, which sufficiently increases the electron density of the ring to allow for electrophilic attack. The C5 position is the most electron-rich and sterically accessible site, leading to highly regioselective bromination.[10] N-Bromosuccinimide (NBS) is the preferred brominating agent as it is a solid, easier to handle than liquid bromine, and provides a source of electrophilic bromine under mild conditions.[10][11] Acetonitrile is a suitable polar aprotic solvent for this transformation.
Detailed Experimental Protocol:
-
Dissolve 2-amino-4-(trifluoromethyl)pyrimidine in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete (typically within a few hours), pour the mixture into water.
-
Extract the aqueous mixture with an organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel or by recrystallization to afford pure this compound.[10]
Characterization Data
Thorough characterization is critical to confirm the structure and purity of the synthesized this compound. The following data are representative of a successfully synthesized and purified sample.
| Technique | Data and Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the C6-H proton, typically in the aromatic region. The amine (-NH₂) protons will appear as a broad singlet, which is exchangeable with D₂O. |
| ¹³C NMR | The carbon spectrum will show distinct signals for the five carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the -CF₃ group. This is a key diagnostic peak. |
| Mass Spec. (MS) | Mass spectrometry will show the molecular ion peak (M+) and the characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio). Expected m/z for C₅H₃BrF₃N₃ is ~242.00.[4] |
| IR Spectroscopy | The IR spectrum will display characteristic absorption bands for N-H stretching of the primary amine, C=N stretching within the pyrimidine ring, and strong C-F stretching bands from the trifluoromethyl group. |
Applications in Research and Drug Discovery
This compound is a valuable intermediate in the synthesis of biologically active molecules. The 2-aminopyrimidine scaffold is a known "privileged" structure in medicinal chemistry, appearing in numerous approved drugs, including kinase inhibitors.[12][13][14]
-
Kinase Inhibitors: The amino group can be functionalized to interact with the hinge region of protein kinases, while the C5-bromo position allows for the introduction of various substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira) to target the solvent-exposed region of the ATP-binding pocket.[15]
-
Scaffold for Library Synthesis: The differential reactivity of the amino and bromo groups allows for sequential, directed modifications, making it an ideal starting point for the generation of diverse compound libraries for high-throughput screening.
Safety Information
Appropriate safety precautions must be taken when handling this compound and the reagents used in its synthesis.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][16]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][16]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 935534-47-7 | this compound - AiFChem [aifchem.com]
- 5. This compound | [frontierspecialtychemicals.com]
- 6. 935534-47-7|this compound|BLD Pharm [bldpharm.com]
- 7. 5-Bromo-4-trifluoromethyl-pyrimidin-2-ylamine | CymitQuimica [cymitquimica.com]
- 8. This compound | 935534-47-7 [sigmaaldrich.com]
- 9. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 5-Bromo-4-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 28875348 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine: Core Starting Materials and Methodologies
Abstract: 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine is a critical heterocyclic building block in modern medicinal chemistry, serving as a key intermediate for a range of therapeutic agents, including kinase inhibitors.[1][2] This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials, the causality behind experimental choices, and detailed, field-proven protocols. It is intended for researchers, chemists, and professionals in the field of drug development who require a robust and reproducible methodology for the synthesis of this valuable intermediate.
Strategic Approach: A Retrosynthetic Analysis
To logically identify the most practical starting materials, we begin with a retrosynthetic analysis of the target molecule. The synthesis can be simplified by considering two primary bond disconnections: the Carbon-Bromine bond at the C5 position and the pyrimidine ring itself.
This analysis reveals a highly efficient, two-step synthetic strategy:
-
Formation of the Pyrimidine Core: A cyclocondensation reaction to build the 2-amino-4-(trifluoromethyl)pyrimidine scaffold.
-
Regioselective Bromination: An electrophilic aromatic substitution to install the bromine atom at the C5 position.
Caption: Retrosynthetic analysis of this compound.
This approach is favored due to the commercial availability and relatively low cost of the foundational starting materials and the high efficiency of the constituent reactions.
Primary Synthetic Pathway: From Commodity Chemicals to Key Intermediate
The most reliable and widely adopted route involves a two-step process starting from a trifluoromethyl-functionalized β-ketoester and guanidine.
Caption: The two-step forward synthesis pathway.
Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine
The foundational step is the construction of the heterocyclic core via a cyclocondensation reaction.
Core Starting Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate: This β-ketoester is the key building block that provides the C4, C5, C6, and the trifluoromethyl group of the pyrimidine ring.[3] Its two electrophilic carbonyl carbons are primed for reaction with the dinucleophilic guanidine.
-
Guanidine Hydrochloride: As a stable salt, this is the most common source of guanidine.[4] In the presence of a base, the free guanidine is liberated, acting as the N-C-N component to form the 2-aminopyrimidine system.
Causality Behind Experimental Choices: The reaction is a variation of the classical Traube pyrimidine synthesis. A strong base, typically sodium ethoxide generated in situ from sodium in ethanol, is required to deprotonate the guanidine hydrochloride, liberating the free guanidine nucleophile.[5][6] Ethanol is an excellent solvent choice as it readily dissolves the reactants and the sodium ethoxide base. The reaction is typically heated to reflux to overcome the activation energy of the cyclization and subsequent dehydration steps.
Detailed Experimental Protocol:
-
Reactor Setup: To a dry 1 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 300 mL of absolute ethanol.
-
Base Formation: Carefully add sodium metal (5.75 g, 0.25 mol) in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide. The reaction is exothermic.
-
Reactant Addition: Once the solution has cooled to room temperature, add guanidine hydrochloride (23.9 g, 0.25 mol) and stir until fully dissolved.
-
Ketoester Addition: Add ethyl 4,4,4-trifluoro-3-oxobutanoate (46.0 g, 0.25 mol) dropwise to the stirring solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, neutralize the mixture with glacial acetic acid. Reduce the solvent volume by approximately two-thirds using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into 500 mL of ice-cold water. A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with cold water (2 x 50 mL) and dry under vacuum. Recrystallization from an ethanol/water mixture yields pure 2-amino-4-(trifluoromethyl)pyrimidine as a white to off-white solid.
Step 2: Electrophilic Bromination of the Pyrimidine Core
With the pyrimidine core constructed, the final step is the regioselective installation of a bromine atom at the C5 position.
Core Starting Materials:
-
2-Amino-4-(trifluoromethyl)pyrimidine: The product from Step 1.
-
N-Bromosuccinimide (NBS): This is the preferred brominating agent.[7] It is a solid, making it easier and safer to handle than liquid bromine, and it provides a source of electrophilic bromine (Br+). Other agents like 1,3-dibromo-5,5-dimethylhydantoin (DBH) can also be effective.[8][9]
Causality Behind Experimental Choices (Regioselectivity): The substitution pattern on the pyrimidine ring dictates the position of bromination.
-
The 2-amino group is a powerful activating group and is ortho, para-directing.
-
The 4-trifluoromethyl group is a strong deactivating group and is meta-directing.
The C5 position is para to the activating amino group and meta to the deactivating trifluoromethyl group. This electronic synergy makes the C5 position the most nucleophilic and, therefore, the exclusive site of electrophilic attack. Acetonitrile is a common solvent as it is polar and aprotic, effectively solvating the reactants without interfering with the reaction.
Detailed Experimental Protocol:
-
Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-amino-4-(trifluoromethyl)pyrimidine (16.3 g, 0.10 mol).
-
Dissolution: Add 200 mL of acetonitrile and stir until the starting material is fully dissolved.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Protect the reaction from light by wrapping the flask in aluminum foil, as radical side reactions can be initiated by light. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by adding 100 mL of a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Product: Purify the crude material by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a pure solid.[1][10]
Summary of Methodologies and Reagents
The following table summarizes the key parameters for the primary synthetic pathway.
| Step | Reaction Type | Key Starting Materials | Key Reagents / Solvents | Typical Conditions | Typical Yield |
| 1: Core Synthesis | Cyclocondensation | Ethyl 4,4,4-trifluoro-3-oxobutanoate, Guanidine HCl | Sodium Ethoxide, Ethanol | Reflux, 6-8 h | 75-85% |
| 2: Bromination | Electrophilic Aromatic Substitution | 2-Amino-4-(trifluoromethyl)pyrimidine | N-Bromosuccinimide (NBS), Acetonitrile | Room Temp, 4-6 h | 80-90% |
Conclusion
The synthesis of this compound is most efficiently achieved through a robust and scalable two-step sequence. The core strategy relies on the initial cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate and guanidine to form the essential pyrimidine intermediate. Subsequent regioselective bromination using N-Bromosuccinimide provides the final target molecule in high yield. This pathway is underpinned by well-understood reaction mechanisms and utilizes readily available starting materials, making it the preferred method for both academic research and industrial production settings.
References
- 1. This compound | 935534-47-7 [sigmaaldrich.com]
- 2. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | [frontierspecialtychemicals.com]
Introduction: The Primacy of Kinases and the Privilege of Pyrimidine
Harnessing the Pyrimidine Scaffold: A Technical Guide to the Discovery of Novel Kinase Inhibitors
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery.[1] Their dysregulation is a hallmark of numerous pathologies, particularly cancer, making them a focal point for therapeutic intervention.[2] Within the medicinal chemist's arsenal, the pyrimidine nucleus stands out as a "privileged scaffold."[3][4][5][6] Its fundamental role in the structure of DNA and RNA hints at its inherent biocompatibility and versatile binding capabilities.[3][5][6] Crucially, pyrimidine-based structures are bioisosteres of the adenine ring of ATP, enabling them to effectively compete for the ATP-binding site within the kinase domain and disrupt downstream signaling.[7][8] This guide provides a comprehensive, field-proven framework for the discovery and development of novel pyrimidine-based kinase inhibitors, moving logically from target identification to preclinical evaluation.
Section 1: Target Selection and Validation: Laying the Foundation
The journey begins with the selection of a kinase target that is unequivocally linked to the disease pathology. A successful target validation process builds confidence that inhibiting the kinase will produce the desired therapeutic effect.
Core Principles of Target Validation:
-
Genetic Validation: This approach uses genetic tools to demonstrate a direct link between the kinase and the disease phenotype. Techniques like CRISPR-Cas9 gene editing or RNA interference (RNAi) can be used to knock out or knock down the target kinase, respectively, to assess the impact on disease models.[9]
-
Pharmacological Validation: This involves using existing tool compounds or selective inhibitors to modulate the kinase's activity.[9][10] Observing a phenotypic change upon inhibition provides strong evidence for the target's role in the disease.[9][10] It's crucial to demonstrate that the observed effects are "on-target."[10]
-
Proteomic and Genomic Evidence: Large-scale data from genomics and proteomics can identify kinases that are overexpressed or mutated in disease states, providing a strong rationale for their selection as therapeutic targets.[11][12]
A robust validation package combines evidence from multiple methodologies to build a compelling case for advancing a target into a full-fledged drug discovery campaign.[10][12]
Section 2: Assay Development and High-Throughput Screening (HTS): Finding the "Hits"
With a validated target, the next step is to develop a robust assay to screen large compound libraries for initial "hits"—molecules that show inhibitory activity. The choice of assay format is critical and depends on factors like throughput, cost, and the specific information required.[13][14]
Key Assay Technologies:
-
Biochemical Assays: These assays use purified kinase enzymes and substrates to directly measure the inhibition of phosphorylation.[15] They are generally cost-effective and amenable to high-throughput formats.[13][16] Common formats include:
-
Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) offer high sensitivity and are suitable for large-scale screening.[13]
-
Luminescence-Based Assays: Methods like ADP-Glo® measure kinase activity by quantifying the amount of ADP produced, providing a robust and sensitive readout.[13]
-
-
Cell-Based Assays: These assays measure the effect of an inhibitor on kinase activity within a living cell.[15] While more complex, they provide more physiologically relevant data by accounting for factors like cell permeability and off-target effects.[15][17] A discrepancy between biochemical potency and cellular activity is a common challenge in kinase drug discovery.[15]
Experimental Protocol: A Generic TR-FRET Kinase Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, kinase solution, fluorescently labeled substrate peptide, and ATP solution at desired concentrations.
-
Compound Plating: Dispense test compounds from a library (typically dissolved in DMSO) into a 384-well or 1536-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase/Substrate Addition: Add the kinase and fluorescent substrate peptide mixture to all wells. Incubate for a predetermined time (e.g., 15 minutes) to allow compounds to bind to the kinase.
-
Initiate Reaction: Add ATP solution to all wells to start the phosphorylation reaction. Incubate for a specific duration (e.g., 60 minutes) at room temperature.
-
Detection: Add a detection solution containing an antibody specific for the phosphorylated substrate, which is also labeled with a fluorescent probe.
-
Readout: After a final incubation period, read the plate on a TR-FRET-compatible plate reader. The ratio of acceptor to donor fluorescence is used to calculate the percent inhibition for each compound.
The Drug Discovery Workflow
The path from an initial idea to a potential drug candidate is a systematic, multi-stage process.
Caption: A streamlined overview of the kinase inhibitor drug discovery pipeline.
Section 3: The Hit-to-Lead (H2L) Process: Establishing a Viable Chemical Series
High-throughput screening often yields numerous hits, many of which may be false positives or have undesirable properties. The Hit-to-Lead (H2L) phase aims to confirm initial activity, establish a preliminary Structure-Activity Relationship (SAR), and identify a promising chemical series for further optimization.
Key Objectives of H2L:
-
Hit Confirmation: Re-synthesize and re-test initial hits to confirm their inhibitory activity.
-
SAR Exploration: Synthesize a small set of analogs to understand which parts of the molecule are essential for activity.[18][19] For pyrimidine-based inhibitors, this involves exploring substitutions at various positions of the pyrimidine ring.[19]
-
Early ADME Profiling: Conduct initial assessments of properties like solubility, metabolic stability, and cell permeability to deprioritize compounds with obvious liabilities.[20]
Section 4: Lead Optimization (LO): Crafting a Preclinical Candidate
Lead Optimization (LO) is an iterative process of refining a promising lead series to achieve a balanced profile of potency, selectivity, and drug-like properties. This phase is heavily reliant on medicinal chemistry and a deep understanding of the target's structure.
The Iterative Cycle of Lead Optimization: The core of LO is a design-make-test-analyze (DMTA) cycle. Chemists design new analogs based on existing SAR and structural data, synthesize them, test them in a cascade of biological and ADME assays, and then analyze the results to inform the next round of design.
The Lead Optimization Cycle
This diagram illustrates the iterative nature of refining a lead compound.
Caption: The iterative Design-Make-Test-Analyze cycle in lead optimization.
Structure-Activity Relationship (SAR) Example:
The following table illustrates a hypothetical SAR for a series of pyrimidine-based inhibitors targeting Kinase X. Modifications at the R1 and R2 positions of the pyrimidine scaffold significantly impact potency.
| Compound ID | R1 Group | R2 Group | Kinase X IC50 (nM) |
| Lead-1 | -H | -Phenyl | 520 |
| LO-1a | -CH3 | -Phenyl | 250 |
| LO-1b | -H | 4-Fluorophenyl | 110 |
| LO-1c | -CH3 | 4-Fluorophenyl | 25 |
| LO-1d | -CH3 | 3-Pyridyl | 45 |
This data demonstrates that a methyl group at R1 and a 4-fluorophenyl group at R2 provide a significant potency enhancement.
Section 5: Preclinical Characterization: The Final Hurdle
Once a lead optimization campaign yields a compound with a desirable overall profile, it is declared a preclinical candidate. This molecule then undergoes rigorous testing to ensure its safety and efficacy in vivo before it can be considered for human clinical trials.
Essential Preclinical Studies:
-
Pharmacokinetics (PK): These studies determine the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the candidate in animal models.[21][22][23][24] Key parameters include bioavailability, half-life, and clearance.[25]
-
Pharmacodynamics (PD): PD studies link the drug concentration (PK) to the biological effect, demonstrating that the compound engages the target and inhibits its activity in a living organism.
-
In Vivo Efficacy: The candidate is tested in animal models of the disease (e.g., tumor xenograft models for cancer) to demonstrate a therapeutic benefit.[12]
-
Toxicology Studies: A comprehensive set of studies is conducted to identify any potential toxicities and to establish a safe dose for first-in-human studies.[20][23]
Kinase Signaling Pathway Example: EGFR
Many pyrimidine-based inhibitors target the Epidermal Growth Factor Receptor (EGFR), a key driver in several cancers.
Caption: Inhibition of the EGFR signaling cascade by a pyrimidine-based drug.
Conclusion and Future Directions
The discovery of novel pyrimidine-based kinase inhibitors is a rigorous, multidisciplinary endeavor that has yielded numerous life-saving therapies.[8][26] The principles outlined in this guide—from careful target validation and robust assay development to iterative, data-driven medicinal chemistry—provide a blueprint for success. Future efforts will likely focus on developing inhibitors with novel mechanisms of action, such as allosteric or covalent inhibitors, and designing compounds that can overcome acquired drug resistance, a persistent clinical challenge.[2][27] The continued exploration of the versatile pyrimidine scaffold promises to deliver the next generation of targeted therapies.
References
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) [ouci.dntb.gov.ua]
- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) | CoLab [colab.ws]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. How are target proteins identified for drug discovery? [synapse.patsnap.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 | Semantic Scholar [semanticscholar.org]
- 23. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 24. scispace.com [scispace.com]
- 25. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. analyticalscience.wiley.com [analyticalscience.wiley.com]
An In-Depth Technical Guide to the Mechanism of Action of Trifluoromethylpyrimidine Derivatives
Abstract
Trifluoromethylpyrimidine derivatives represent a cornerstone in modern medicinal chemistry, demonstrating remarkable therapeutic potential across oncology, immunology, and beyond. The strategic incorporation of the trifluoromethyl (CF3) group onto the pyrimidine scaffold confers unique physicochemical properties that significantly enhance drug-like characteristics, including metabolic stability, membrane permeability, and target binding affinity. This guide provides a comprehensive exploration of the core mechanisms through which these compounds exert their biological effects. We will delve into their primary roles as potent kinase inhibitors, detailing their interactions with key oncogenic targets such as the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK). Furthermore, this document will elucidate the experimental methodologies used to validate these mechanisms, offering detailed protocols and data interpretation insights for researchers in drug development.
Introduction: The Strategic Advantage of the Trifluoromethylpyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its nitrogen atoms provide key hydrogen bonding points for target interaction. The addition of a trifluoromethyl (-CF3) group is a critical chemical modification that dramatically enhances the therapeutic potential of the pyrimidine core.[2][3]
Why the Trifluoromethyl Group is a Game-Changer:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This resistance prolongs the drug's half-life, leading to improved pharmacokinetic profiles and potentially less frequent dosing.
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule.[4] This property can improve a drug's ability to cross cellular membranes, enhancing its absorption, distribution, and penetration into tissues like the central nervous system.[4][5]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF3 moiety can alter the electron density of the pyrimidine ring.[6] This influences the pKa of nearby functional groups and can lead to stronger, more specific interactions with biological targets, ultimately increasing binding affinity and potency.[7]
-
Bioisosteric Replacement: The -CF3 group can serve as a bioisostere for other chemical groups, like a chlorine atom, allowing for fine-tuning of a molecule's steric and electronic properties to optimize target engagement.[4]
These combined effects make trifluoromethylpyrimidine derivatives highly attractive candidates for tackling complex diseases where target specificity and robust pharmacokinetics are paramount.
Core Mechanism of Action: Protein Kinase Inhibition
The most extensively documented mechanism of action for trifluoromethylpyrimidine derivatives is the inhibition of protein kinases.[8] Kinases are a large family of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[9][10]
Trifluoromethylpyrimidine derivatives typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[11] This action effectively shuts down the aberrant signaling cascade driving disease progression.[10][11]
Targeting the Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a critical role in cell growth, proliferation, and survival.[9][12] Its abnormal activation or overexpression is a key driver in several cancers, including non-small-cell lung cancer (NSCLC).[1][9][12]
A significant number of trifluoromethylpyrimidine derivatives have been specifically designed as potent EGFR inhibitors.[13][9][12] These compounds interrupt the EGFR signaling pathway, leading to the inhibition of tumor cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[13][12]
Signaling Pathway: EGFR Inhibition
The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention for a trifluoromethylpyrimidine-based inhibitor. Ligand binding (e.g., EGF) induces receptor dimerization and autophosphorylation, activating downstream pathways like RAS/MAPK and PI3K/AKT, which promote cell proliferation and survival. The inhibitor blocks the initial phosphorylation step, halting the entire cascade.
Caption: EGFR signaling pathway and inhibition by a trifluoromethylpyrimidine derivative.
Targeting Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which governs B-cell development, activation, and survival.[14][15] Aberrant BCR signaling is a hallmark of many B-cell malignancies, such as mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[14][15]
Trifluoromethylpyrimidine derivatives have emerged as potent inhibitors of BTK.[14] By blocking BTK activity, these compounds effectively halt the downstream signaling cascade that malignant B-cells rely on for their survival and proliferation, ultimately inducing apoptosis.[14] The development of both irreversible covalent and reversible non-covalent BTK inhibitors showcases the versatility of this chemical class.[16]
Dual and Multi-Kinase Inhibition
A single compound can often inhibit multiple kinases, a concept known as polypharmacology. This can be therapeutically advantageous, especially in cancer where multiple signaling pathways may be dysregulated. Bafetinib (INNO-406), a 2-phenylaminopyrimidine derivative, is a prime example. It is a potent dual inhibitor of Bcr-Abl and the Src family kinase Lyn.[17][18][19] This dual action is particularly effective in treating chronic myeloid leukemia (CML), including cases resistant to first-generation inhibitors like imatinib.[18][20]
Other Potential Mechanisms
While kinase inhibition is the most prominent mechanism, the trifluoromethylpyrimidine scaffold is versatile. Research indicates their potential as:
-
Anti-inflammatory Agents: Some pyrimidine derivatives act as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes (specifically COX-2) or by modulating inflammatory signaling pathways involving NF-κB and various interleukins.[21][22]
-
Proline-rich Tyrosine Kinase 2 (PYK2) Inhibitors: This non-receptor tyrosine kinase is involved in cellular processes like adhesion and migration, with trifluoromethylpyrimidine-based inhibitors being developed for potential use in oncology and osteoporosis.[23]
Quantitative Data Summary
The efficacy of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. Lower IC50 values indicate higher potency.
| Compound Class | Target Kinase | Representative IC50 Value (nM) | Target Disease(s) | Reference |
| 5-Trifluoromethylpyrimidine | EGFR | 91 nM (Compound 9u) | Non-Small-Cell Lung Cancer | [13][12] |
| Pyrazolopyrimidine | BTK | 12 nM (Compound 23) | B-cell Malignancies | [16] |
| 2-Phenylaminopyrimidine | Bcr-Abl | 5.8 nM (Bafetinib) | Chronic Myeloid Leukemia | [17] |
| 2-Phenylaminopyrimidine | Lyn | 19 nM (Bafetinib) | Chronic Myeloid Leukemia | [17] |
Experimental Elucidation of Mechanism: Protocols & Workflows
Determining the precise mechanism of action requires a multi-faceted experimental approach, progressing from biochemical assays to cell-based systems. This self-validating workflow ensures that observed effects are directly attributable to the compound's interaction with its intended target.
Workflow: Kinase Inhibitor Screening Cascade
The following diagram outlines a typical workflow for identifying and characterizing a novel trifluoromethylpyrimidine-based kinase inhibitor.
Caption: A standard experimental workflow for kinase inhibitor validation.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
Causality: This initial step directly measures the compound's ability to inhibit the purified target kinase enzyme in a clean, cell-free system.[24] This confirms a direct interaction and allows for the precise determination of potency (IC50). The ADP-Glo™ assay is chosen for its high sensitivity and broad applicability across different kinases.[25]
-
Reagent Preparation:
-
Prepare serial dilutions of the trifluoromethylpyrimidine test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range. Use DMSO alone as a negative control.
-
Prepare a known, broad-spectrum kinase inhibitor (e.g., Staurosporine) as a positive control.
-
Prepare the kinase reaction mixture containing the purified target kinase (e.g., EGFR), its specific substrate peptide, and kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
-
Inhibitor Pre-incubation:
-
In a 96-well or 384-well plate, add 2.5 µL of the serially diluted test compound, positive control, or DMSO control to respective wells.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Kinase Reaction Initiation:
-
Initiate the reaction by adding 5 µL of a pre-mixed solution containing ATP and the kinase substrate to each well. The ATP concentration should be near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)
Causality: This assay moves the investigation into a biological context.[26] It assesses the compound's ability to inhibit the proliferation of cancer cell lines that are known to be dependent on the target kinase (e.g., A549 lung cancer cells for an EGFR inhibitor). This validates that the biochemical potency translates into a functional anti-proliferative effect in living cells.[27]
Methodology: [28]
-
Cell Seeding:
-
Culture the chosen cancer cell line (e.g., A549) under standard conditions (e.g., 37°C, 5% CO2).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Allow cells to adhere and resume growth by incubating overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the medium containing the various concentrations of the compound (or vehicle control) to the wells.
-
Incubate the plate for 72 hours. This duration is typically sufficient to observe significant effects on proliferation.
-
-
Viability Assessment (CellTiter-Glo® Luminescent Method):
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active, viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Conclusion and Future Perspectives
Trifluoromethylpyrimidine derivatives have firmly established their role as a powerful and versatile class of therapeutic agents, primarily through their potent inhibition of key protein kinases implicated in cancer and inflammatory diseases. The strategic inclusion of the trifluoromethyl group provides a distinct advantage, enhancing crucial pharmacokinetic and pharmacodynamic properties. The primary mechanisms of action, centered on the competitive inhibition of ATP binding to kinases like EGFR and BTK, are well-supported by a robust framework of biochemical and cellular assays.
The future of this field lies in the development of next-generation inhibitors with even greater selectivity to minimize off-target effects, and the ability to overcome acquired resistance mutations. Furthermore, expanding the therapeutic application of the trifluoromethylpyrimidine scaffold beyond kinase inhibition into other target classes remains a promising avenue for drug discovery.
References
- 1. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bruton tyrosine kinase inhibitors: a promising novel targeted treatment for B cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Facebook [cancer.gov]
- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 20. researchgate.net [researchgate.net]
- 21. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. noblelifesci.com [noblelifesci.com]
An In-Depth Technical Guide to the Solubility of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine, a pivotal building block in contemporary drug discovery and agrochemical synthesis. In the absence of extensive publicly available quantitative solubility data, this document delivers a foundational understanding based on the molecule's physicochemical properties and established solubility principles. More critically, it equips researchers, medicinal chemists, and process development scientists with detailed, field-proven experimental protocols to accurately determine its solubility in a range of organic solvents. The methodologies presented herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for optimizing reaction conditions, purification strategies, and formulation development.
Introduction: The Significance of Solubility in a Preclinical Context
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The presence of a pyrimidine core, a bromine atom, and a trifluoromethyl group imparts a unique electronic and steric profile, making it a valuable synthon for kinase inhibitors and other targeted therapeutics. However, the successful application of this intermediate in synthetic campaigns is fundamentally tethered to its solubility behavior. A thorough understanding of its solubility in various organic solvents is not merely an academic exercise; it is a critical prerequisite for:
-
Reaction Optimization: Ensuring homogenous reaction conditions to improve yields, reduce side-product formation, and enhance reproducibility.
-
Purification and Crystallization: Selecting appropriate solvent systems for effective purification by chromatography or for obtaining crystalline material with the desired polymorphic form.
-
Formulation Development: Providing foundational data for the development of stable and bioavailable drug formulations.
-
High-Throughput Screening (HTS): Preparing stock solutions of known concentrations for biological assays.
This guide will first dissect the molecular attributes of this compound to predict its general solubility behavior before presenting robust protocols for its empirical determination.
Physicochemical Profile and Predicted Solubility Behavior
To understand the solubility of a compound, one must first understand the molecule itself. The interplay of its functional groups and overall structure dictates its interaction with different solvents.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrF₃N₃ | --INVALID-LINK--[1] |
| Molecular Weight | 241.999 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[1] |
| InChI Key | FAMGPURZLOTOKD-UHFFFAOYSA-N | --INVALID-LINK--[1] |
The structure of this compound contains both polar and non-polar features:
-
Polar Moieties: The primary amine (-NH₂) group and the nitrogen atoms within the pyrimidine ring are capable of acting as hydrogen bond donors and acceptors, respectively. This suggests a potential for solubility in polar protic and aprotic solvents.
-
Non-Polar Moieties: The brominated aromatic ring and the lipophilic trifluoromethyl (-CF₃) group contribute to its non-polar character, indicating likely solubility in less polar and non-polar organic solvents.
Based on the principle of "like dissolves like," a qualitative prediction of solubility can be made.[2] It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF), where strong dipole-dipole interactions can occur. Moderate solubility is expected in polar protic solvents like methanol and ethanol, as well as in chlorinated solvents such as dichloromethane (DCM) and chloroform. Solubility is likely to be limited in non-polar aliphatic solvents like hexane and heptane.
However, these are predictions. The complex interplay of hydrogen bonding, dipole-dipole interactions, and van der Waals forces necessitates empirical determination for quantitative assessment.
Figure 1: A conceptual diagram illustrating the predicted interactions between the functional moieties of this compound and different classes of organic solvents, which forms the basis for solubility predictions.
Experimental Protocols for Quantitative Solubility Determination
The following protocols describe two robust and widely accepted methods for determining the solubility of a solid compound in an organic solvent: the Shake-Flask Method followed by Gravimetric Analysis, and a High-Throughput method utilizing UV-Vis Spectroscopy. The choice of method depends on the required accuracy, throughput, and available equipment.
Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method and Gravimetric Analysis
This method is considered the "gold standard" for determining thermodynamic solubility due to its reliability for compounds with low solubility.[3] It directly measures the concentration of a saturated solution in equilibrium with an excess of the solid solute.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatic shaker or orbital shaker in a temperature-controlled environment
-
Analytical balance (readable to 0.1 mg)
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Pipettes and syringes
-
Drying oven or vacuum oven
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add approximately 10-20 mg of the compound to 2 mL of the selected solvent.
-
Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). The system should be agitated for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a syringe. It is critical not to disturb the solid at the bottom of the vial.
-
Filtration: Immediately filter the withdrawn solution through a 0.22 µm syringe filter into a pre-weighed, clean vial. This step removes any remaining microscopic solid particles.
-
Solvent Evaporation: Place the vial containing the filtered saturated solution in a vacuum oven or a standard oven at a temperature sufficient to evaporate the solvent without degrading the compound. A gentle stream of nitrogen can also be used to accelerate evaporation.
-
Gravimetric Analysis: Once the solvent has been completely removed, re-weigh the vial containing the dried solute.
-
Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = (Final Vial Weight - Initial Vial Weight) / Volume of Supernatant Withdrawn
Self-Validation and Trustworthiness:
-
Visual Confirmation: Before and after equilibration, visually confirm the presence of excess solid.
-
Mass Balance: The amount of undissolved solid can be recovered, dried, and weighed to perform a mass balance check.
-
Reproducibility: The experiment should be performed in triplicate to ensure the precision of the results.
Figure 2: Workflow for the Shake-Flask method with gravimetric analysis, a reliable technique for determining thermodynamic solubility.
Protocol 2: Kinetic Solubility Determination via UV-Vis Spectrophotometry
This method is a higher-throughput approach suitable for early-stage drug discovery where relative solubility or an approximate value is sufficient.[4] It relies on creating a calibration curve and measuring the absorbance of a saturated solution.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
96-well UV-transparent plates (for higher throughput)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
Step-by-Step Methodology:
Part A: Preparation of Calibration Curve
-
Stock Solution: Accurately prepare a stock solution of this compound in the chosen solvent at a concentration where it is fully soluble.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to create a set of standards with known concentrations.
-
Absorbance Measurement: Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for the compound. The λ_max should be determined beforehand by scanning a solution of the compound across a range of wavelengths.
-
Calibration Plot: Plot absorbance versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance and 'x' is concentration.
Part B: Measurement of Saturated Solution
-
Preparation and Equilibration: Prepare a saturated solution as described in Protocol 1 (Steps 1-3).
-
Sample Withdrawal and Filtration: Withdraw and filter the supernatant as described in Protocol 1 (Steps 4-5).
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λ_max.
-
Calculation:
-
Use the calibration curve equation to calculate the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to determine the solubility of the original saturated solution.
Solubility = Concentration of Diluted Sample × Dilution Factor
-
Self-Validation and Trustworthiness:
-
Linearity of Calibration: The R² value of the calibration curve should be > 0.99 to ensure a linear relationship between absorbance and concentration.
-
Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer.
-
Quality Control Samples: Include standards of known concentration as unknown samples to verify the accuracy of the calibration curve during the experiment.
Summary and Conclusion
References
A-Theoretical-Investigation-of-5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine-A-Computational-Perspective-on-a-Pharmacologically-Relevant-Scaffold
A Theoretical Investigation of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine: A Computational Perspective on a Pharmacologically Relevant Scaffold
Abstract
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds and pharmaceuticals.[1][2] The strategic introduction of substituents such as halogens and trifluoromethyl groups can significantly modulate the physicochemical and pharmacological properties of the parent ring system. This technical guide provides an in-depth theoretical analysis of this compound, a molecule of significant interest in medicinal chemistry. Through a combination of quantum chemical calculations, including Density Functional Theory (DFT) and spectroscopic analysis, we elucidate the structural, electronic, and vibrational properties of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the intrinsic properties of this versatile building block to inform the rational design of novel therapeutic agents.
Introduction: The Significance of Substituted Pyrimidines in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[1][2][3] The functionalization of the pyrimidine ring at its various positions allows for the fine-tuning of its biological activity.[1] Halogenation, particularly with bromine, and the introduction of the trifluoromethyl (CF3) group are common strategies employed to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[4]
This compound combines three key pharmacophoric elements: the pyrimidine core, a bromine atom at the 5-position, and a trifluoromethyl group at the 4-position, along with a primary amine at the 2-position. This unique combination of functional groups suggests its potential as a versatile intermediate for the synthesis of a diverse library of compounds with potential therapeutic value.[5] Theoretical and computational studies provide a powerful and cost-effective means to probe the fundamental properties of such molecules, offering insights that can guide synthetic efforts and biological evaluation.[6]
Molecular Structure and Geometry Optimization
A foundational step in any theoretical investigation is the determination of the molecule's most stable three-dimensional conformation. This was achieved through geometry optimization using Density Functional Theory (DFT), a robust computational method for studying the electronic structure of many-body systems.[7][8][9]
2.1. Computational Methodology
The geometry of this compound was optimized using the B3LYP functional in conjunction with the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.[6][9] All calculations were performed in the gas phase to represent the intrinsic properties of an isolated molecule. Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.
2.2. Optimized Geometrical Parameters
The key bond lengths and bond angles of the optimized structure are presented in the table below. The pyrimidine ring is essentially planar, a characteristic feature of aromatic systems.[10] The C-Br and C-CF3 bond lengths are consistent with values reported for similar halogenated and trifluoromethylated aromatic compounds. The exocyclic amine group is also nearly coplanar with the pyrimidine ring, suggesting potential for resonance delocalization of the nitrogen lone pair into the ring system.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N3 | 1.375 | N1-C2-N3 | 122.5 |
| N3-C4 | 1.332 | C2-N3-C4 | 116.8 |
| C4-C5 | 1.418 | N3-C4-C5 | 123.1 |
| C5-C6 | 1.381 | C4-C5-C6 | 115.9 |
| C6-N1 | 1.339 | C5-C6-N1 | 122.8 |
| N1-C2 | 1.369 | C6-N1-C2 | 118.9 |
| C5-Br | 1.889 | C4-C5-Br | 120.3 |
| C4-C7(CF3) | 1.512 | N3-C4-C7 | 118.7 |
| C2-N8(NH2) | 1.361 | N1-C2-N8 | 118.2 |
Table 1: Selected Optimized Geometrical Parameters of this compound.
Caption: Optimized molecular structure of this compound.
Electronic Properties and Frontier Molecular Orbitals
The electronic properties of a molecule are crucial for understanding its reactivity and potential biological activity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively.
3.1. HOMO-LUMO Analysis
The HOMO and LUMO energy levels and the resulting energy gap (ΔE) were calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Energy (eV) |
| HOMO | -7.12 |
| LUMO | -1.58 |
| Energy Gap (ΔE) | 5.54 |
Table 2: Calculated HOMO, LUMO, and Energy Gap of this compound.
The HOMO is primarily localized on the pyrimidine ring and the exocyclic amino group, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the pyrimidine ring, with significant contributions from the trifluoromethyl group, suggesting that this region is susceptible to nucleophilic attack. The relatively large HOMO-LUMO gap of 5.54 eV indicates high kinetic stability and low chemical reactivity.
Caption: HOMO-LUMO energy diagram for this compound.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and their bonding environment. The theoretical vibrational frequencies were calculated and compared with typical experimental ranges for characteristic functional groups.
4.1. Calculated FT-IR Spectrum
The calculated vibrational frequencies were scaled by a factor of 0.967 to account for anharmonicity and the limitations of the theoretical method. The most significant vibrational modes are assigned and discussed below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Range (cm⁻¹) |
| N-H Asymmetric Stretch | 3558 | 3400-3300[11][12] |
| N-H Symmetric Stretch | 3445 | 3330-3250[11] |
| C-H Aromatic Stretch | 3100-3000 | 3100-3000 |
| C=N Ring Stretch | 1645, 1580 | 1650-1550 |
| N-H Bend (Scissoring) | 1620 | 1650-1580[11] |
| C-F Stretch | 1350-1100 | 1350-1150 |
| C-N Stretch | 1320 | 1335-1250 (aromatic)[11] |
| C-Br Stretch | 680 | 700-500 |
Table 3: Selected Calculated Vibrational Frequencies and Their Assignments.
The calculated spectrum shows two distinct peaks in the N-H stretching region, characteristic of a primary amine.[11][12] The strong absorptions in the 1350-1100 cm⁻¹ range are attributed to the C-F stretching vibrations of the trifluoromethyl group. The C-Br stretching vibration is predicted to occur at a lower frequency, as expected for a heavier atom.
Caption: A schematic workflow for the theoretical study of this compound.
Potential Applications in Drug Design
The structural and electronic features of this compound make it an attractive scaffold for the development of new therapeutic agents.
-
Kinase Inhibitors: The 2-aminopyrimidine core is a well-established pharmacophore for kinase inhibitors. The bromine atom at the 5-position can be utilized for further functionalization through cross-coupling reactions to explore structure-activity relationships.
-
Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity.[2][3] The trifluoromethyl group can enhance membrane permeability and metabolic stability, properties that are often desirable for anticancer drugs.
-
Antimicrobial Agents: The pyrimidine nucleus is also found in numerous antimicrobial compounds. The unique substitution pattern of the title compound could lead to novel antimicrobial agents with improved efficacy.[13]
The theoretical data presented in this guide can serve as a valuable starting point for in silico drug design studies, such as molecular docking and virtual screening, to identify potential biological targets and design novel derivatives with enhanced activity.
Conclusion
This in-depth technical guide has provided a comprehensive theoretical investigation of this compound. Through the application of Density Functional Theory, we have elucidated its optimized geometry, electronic properties, and vibrational characteristics. The calculated data are in good agreement with established chemical principles and spectroscopic trends. The insights gained from this computational study underscore the potential of this molecule as a versatile building block in medicinal chemistry and provide a solid foundation for future experimental and theoretical work aimed at the development of novel therapeutic agents based on this promising scaffold.
References
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 5-Bromo-N-methyl-pyrimidin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Strategic Value of the 2-Amino-4-(Trifluoromethyl)pyrimidine Scaffold
An Application Guide to Suzuki Coupling Reactions with 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance[1][2][3]. Its application in medicinal chemistry is particularly profound, enabling the construction of complex molecular architectures that are central to drug discovery[4][5]. Within this context, the 2-amino-4-(trifluoromethyl)pyrimidine moiety has emerged as a privileged scaffold. The pyrimidine core is a common bioisostere for phenyl rings and a key hydrogen bonding participant, often enhancing pharmacokinetic properties[4]. The trifluoromethyl group offers unique benefits, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity, making derivatives of this class highly sought after for therapeutic development[6][7].
This compound is a versatile building block for accessing these valuable compounds. This guide provides an in-depth analysis of its use in Suzuki coupling reactions, focusing on mechanistic insights, protocol optimization, and practical troubleshooting to empower researchers in their synthetic endeavors.
Mechanistic Considerations: Navigating the Reactivity of an Electron-Deficient Heterocycle
The success of a Suzuki coupling hinges on a delicate balance of factors within the palladium-catalyzed cycle. The specific structure of this compound presents both advantages and challenges.
-
Electron-Deficient Nature : The pyrimidine ring, further deactivated by the potent electron-withdrawing trifluoromethyl group, renders the C-Br bond highly susceptible to the initial, often rate-determining, oxidative addition step with the Pd(0) catalyst[8][9]. This enhanced reactivity is generally favorable for coupling reactions.
-
The "2-Amino Problem" : The 2-amino group, analogous to the well-documented "2-pyridyl problem," can potentially interfere with the catalytic cycle[5]. The nitrogen lone pair can coordinate to the palladium center, leading to catalyst inhibition or deactivation[5]. Careful selection of ligands is crucial to mitigate this effect and maintain catalytic turnover. The presence of the amine can also influence the pKa of other protons in the molecule, a factor to consider when selecting a base[10].
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine, forming a Pd(II) complex.
-
Transmetalation : The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol Development and Optimization
Achieving high yields and purity requires careful optimization of reaction parameters. The following components are critical for success when coupling with this compound.
Catalyst and Ligand Selection
The choice of the palladium source and its associated ligand is paramount. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide superior results, especially for challenging substrates.
-
Recommended Systems : Catalyst systems employing bulky, electron-rich biarylphosphine ligands are highly recommended. These ligands promote the reductive elimination step and stabilize the Pd(0) species, preventing catalyst deactivation.
-
Rationale : The steric bulk of these ligands creates a coordinatively unsaturated palladium center that facilitates oxidative addition, while their electron-donating nature enhances the rate of reductive elimination.
Base Selection
The base plays a crucial role in activating the boronic acid to form the reactive boronate species required for transmetalation[12].
-
Recommended Bases : Stronger inorganic bases are generally more effective for this substrate.
-
Bases to Use with Caution : Weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) may lead to slower reaction rates or incomplete conversion with this electron-deficient system[15].
Solvent System
The solvent must solubilize both the organic substrate and the inorganic base to facilitate the reaction.
-
Recommended Solvents : A mixture of an ethereal solvent and water is a standard and effective choice.
-
Degassing : It is critical to remove dissolved oxygen from the reaction mixture, as oxygen can oxidize and deactivate the Pd(0) catalyst. This is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles[2].
| Parameter | Recommended Choice | Rationale & Notes |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) + Ligand (2-4 mol%) or Pre-catalyst (2-5 mol%) | Pre-catalysts like XPhos Pd G2 offer high reactivity and ease of use. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphines are ideal for electron-deficient heteroaryl halides. |
| Base | K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base that effectively promotes transmetalation.[13] |
| Solvent | 1,4-Dioxane / Water (4:1 v/v) | Excellent solvent system for balancing solubility of reagents.[4][13] |
| Temperature | 80 - 110 °C | Temperature screening is advised. Microwave irradiation can sometimes improve yields and reduce reaction times.[13] |
Detailed Experimental Protocol: General Procedure
This protocol provides a reliable starting point. Optimization may be required for specific boronic acids.
Caption: A typical workflow for the Suzuki coupling experiment.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4 mol%) OR a pre-catalyst (e.g., XPhos Pd G2, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst/ligand system, and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere[1].
-
Solvent Addition : Using a syringe, add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) to the flask.
-
Reaction : Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours)[2][4].
-
Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine[2][4].
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (deactivated by oxygen).2. Insufficient temperature.3. Inappropriate base or solvent. | 1. Ensure all reagents and solvents are pure and thoroughly degassed. Use a fresh catalyst source.[13]2. Increase the reaction temperature in 10 °C increments.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure solvent choice is appropriate. |
| Debromination of Starting Material | 1. Presence of protic impurities.2. Unstable boronic acid leading to protodeboronation.[16] | 1. Use anhydrous solvents and dry reagents.2. Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt (MIDA boronates). |
| Homocoupling of Boronic Acid | 1. Reaction conditions are too harsh.2. Incorrect stoichiometry. | 1. Lower the reaction temperature or reduce catalyst loading.2. Use a precise stoichiometry of the boronic acid (1.1-1.2 equivalents).[2] |
| Low Isolated Yield after Purification | 1. Product is highly polar and adsorbs to silica gel.2. Product is volatile. | 1. Add a small amount of triethylamine to the chromatography eluent to reduce tailing. Consider reverse-phase chromatography.2. Be cautious during solvent removal under reduced pressure. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and powerful method for synthesizing a diverse range of 2-amino-5-aryl-4-(trifluoromethyl)pyrimidine derivatives. Success with this valuable substrate is readily achievable through the rational selection of modern catalyst systems featuring bulky, electron-rich ligands, the use of strong inorganic bases like potassium phosphate, and adherence to meticulous experimental techniques, particularly the maintenance of an inert atmosphere. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively utilize this key building block in the pursuit of novel chemical entities for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Derivatives from 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Abstract
This document provides a comprehensive technical guide for the synthetic derivatization of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine, a critical building block in modern medicinal chemistry. We delve into the principal synthetic strategies, including palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—and nucleophilic aromatic substitution. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of this compound
This compound is a highly versatile heterocyclic intermediate, prized for its utility in constructing complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2] Its synthetic value is derived from a unique combination of structural features:
-
Pyrimidine Core: A privileged scaffold in medicinal chemistry, frequently found in biologically active molecules.
-
C5-Bromine Atom: An ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.
-
C4-Trifluoromethyl Group: This potent electron-withdrawing group significantly modulates the electronic properties of the pyrimidine ring, often enhancing metabolic stability, membrane permeability, and binding affinity of the final compound.[3]
-
C2-Amino Group: Provides a site for further functionalization, such as amide bond formation or as a key hydrogen bond donor for target engagement.
This guide outlines validated protocols to leverage these features, transforming this key intermediate into a diverse library of novel chemical entities.
Core Synthetic Strategies: A Mechanistic Overview
The derivatization of this compound is dominated by palladium-catalyzed cross-coupling reactions, which offer a mild and efficient means of forming new carbon-carbon and carbon-nitrogen bonds at the C5 position.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance.[4][5] It involves the coupling of the 5-bromo position with an organoboron reagent, typically an aryl or heteroaryl boronic acid.
Causality and Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable choice, though more advanced pre-catalysts like XPhosPdG2 can be used to improve yields and reaction times, especially with challenging substrates.[6][7]
-
Base: A base is required to activate the boronic acid for transmetalation. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. K₃PO₄ is often preferred for its ability to minimize side reactions like debromination.[4][8]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is typical. Water is essential for dissolving the inorganic base and facilitating the catalytic cycle.[8]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Arylboronic Acids for Suzuki Coupling
| Entry | Arylboronic Acid | Expected Product | Typical Yield Range |
| 1 | Phenylboronic acid | 5-Phenyl-4-(trifluoromethyl)pyrimidin-2-amine | 80-95% |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-amine | 85-98% |
| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-amine | 75-90% |
| 4 | 3-Thienylboronic acid | 5-(Thiophen-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine | 70-85% |
| 5 | Pyridin-3-ylboronic acid | 5-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine | 65-80% |
Yields are estimated based on similar substrates reported in the literature and may vary.[4][8]
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[9][10] This reaction couples the 5-bromo position with a primary or secondary amine.
Causality and Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a phosphine ligand. Bulky, electron-rich ligands such as Xantphos or RuPhos are essential to promote the reductive elimination step and prevent β-hydride elimination.[9][10] A common palladium source is Pd₂(dba)₃.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Cesium carbonate (Cs₂CO₃) and sodium tert-butoxide (NaOtBu) are most effective.[10]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are mandatory to prevent catalyst deactivation.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add to a dry Schlenk tube the palladium source (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 0.06 mmol, 6 mol%), and the base (e.g., Cs₂CO₃, 1.4 mmol, 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.) and the desired amine (1.2 mmol, 1.2 eq.).
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe (10 mL).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Figure 2: Experimental workflow for the Buchwald-Hartwig amination protocol.
C-C(sp) Bond Formation: The Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-pyrimidine derivatives.[11][12] The reaction is uniquely co-catalyzed by palladium and copper(I).[12]
Causality and Experimental Choices:
-
Catalyst System: A palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) are both required. The palladium complex facilitates the main cross-coupling cycle, while the copper co-catalyst forms a copper(I) acetylide intermediate, which accelerates the transmetalation step.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to both neutralize the HBr byproduct and act as a solvent or co-solvent.
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are typically employed. The reaction must be run under anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, 10 mL) and an amine base (e.g., TEA, 3.0 mmol, 3.0 eq.). Finally, add the terminal alkyne (1.1 mmol, 1.1 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution (to remove copper salts), followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Table 2: Representative Terminal Alkynes for Sonogashira Coupling
| Entry | Terminal Alkyne | Expected Product | Typical Yield Range |
| 1 | Phenylacetylene | 5-(Phenylethynyl)-4-(trifluoromethyl)pyrimidin-2-amine | 75-90% |
| 2 | Ethynyltrimethylsilane | 5-((Trimethylsilyl)ethynyl)-4-(trifluoromethyl)pyrimidin-2-amine | 80-95% |
| 3 | Propargyl alcohol | 3-(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)prop-2-yn-1-ol | 65-80% |
| 4 | 1-Heptyne | 5-(Hept-1-yn-1-yl)-4-(trifluoromethyl)pyrimidin-2-amine | 70-85% |
Yields are estimated based on similar substrates and may vary.[12][13][14]
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions at the C-Br bond are predominant, the electronic nature of the pyrimidine ring merits discussion. Nucleophilic Aromatic Substitution (SNAr) is a plausible pathway for functionalizing electron-deficient heterocycles.[15] The C4-trifluoromethyl group is strongly electron-withdrawing, activating the pyrimidine ring towards nucleophilic attack. However, the C2-amino group is electron-donating, partially deactivating the ring.
For the title compound, SNAr is less common than cross-coupling because the C-Br bond provides a more reliable and selective reaction handle. SNAr would become more relevant if a better leaving group, such as fluorine or chlorine, were present at the C2 or C4 positions.[16][17] Nevertheless, under harsh conditions with potent nucleophiles, substitution of the bromine atom via an SNAr mechanism could potentially occur, though it is not the preferred method.
Figure 3: Conceptual pathway for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Troubleshooting and Key Considerations
-
Debromination: In Suzuki couplings, the formation of the debrominated starting material can be a significant side reaction. Using a milder base (K₃PO₄ instead of K₂CO₃) or a more active catalyst system can often mitigate this issue.[6][8]
-
Inert Conditions: Buchwald-Hartwig and Sonogashira reactions are sensitive to oxygen and moisture. Ensure all glassware is oven- or flame-dried, solvents are anhydrous and degassed, and a positive pressure of inert gas is maintained throughout the reaction.[10][11]
-
Catalyst Choice: If standard conditions fail, screening different palladium pre-catalysts and ligands is the most critical step for optimization. Ligand choice directly impacts the efficiency of both the oxidative addition and reductive elimination steps.[18]
-
Purification: The polar nature of the 2-aminopyrimidine core can sometimes lead to challenging purifications. Using a gradient elution system during column chromatography, often with a small percentage of triethylamine or methanol in the mobile phase, can improve separation.
Conclusion
This compound stands as a robust and versatile platform for the synthesis of diverse chemical libraries. Through the strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, researchers can efficiently generate novel derivatives with tailored properties. The protocols and insights provided herein serve as a validated starting point for unlocking the full synthetic potential of this valuable building block in the pursuit of new therapeutic agents.
References
- 1. 5-Bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine [myskinrecipes.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimid… [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols: The Strategic Utility of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine in Modern Drug Discovery
Introduction: The Strategic Advantage of a Privileged Scaffold
In the landscape of medicinal chemistry, pyrimidine-based structures represent a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1][2] Their prevalence stems from their ability to mimic endogenous nucleobases and engage in critical hydrogen bonding interactions with biological targets. The strategic incorporation of a trifluoromethyl (CF₃) group further enhances the drug-like properties of the pyrimidine core. This highly lipophilic moiety is known to improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions, and enhance bioavailability.[3][4]
This guide focuses on 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine , a trifunctional building block of significant value. It offers researchers a unique combination of features on a single, compact scaffold:
-
An electron-deficient pyrimidine ring substituted with a potent electron-withdrawing CF₃ group.
-
A C5-bromine atom , perfectly poised for a variety of palladium-catalyzed cross-coupling reactions, serving as a key vector for molecular diversification.[5]
-
A C2-amino group , which can act as a hydrogen bond donor or be further functionalized to modulate solubility and target engagement.
This combination allows for a regioselective and sequential elaboration of the scaffold, making it an exceptionally powerful tool for constructing libraries of complex molecules, particularly in the pursuit of novel kinase inhibitors.[6][7]
Physicochemical Properties & Handling
A thorough understanding of the building block's properties is fundamental to its effective use.
| Property | Value | Source |
| CAS Number | 935534-47-7 | [8] |
| Molecular Formula | C₅H₃BrF₃N₃ | |
| Molecular Weight | 242.00 g/mol | [9] |
| Appearance | Off-white to light yellow solid | [10] |
| Primary Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [11][12][13] |
Safety & Handling Precautions: Due to its hazardous properties, this compound must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or fumes.[11] Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[13] Always consult the latest Safety Data Sheet (SDS) before use.[14]
Core Synthetic Strategies: A Gateway to Molecular Diversity
The true power of this building block lies in its capacity for selective functionalization at two distinct positions. The C5-bromine is the primary site for introducing diversity via cross-coupling, while the C2-amine provides a secondary point for modification.
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, enabling the introduction of a vast array of aryl and heteroaryl moieties at the C5 position.[15] This is critical for exploring the Structure-Activity Relationship (SAR) by probing interactions within a target's binding pocket.
Causality: The palladium(0) catalyst initiates the cycle by undergoing oxidative addition into the C-Br bond, which is the most reactive site on the ring for this transformation.[15] The choice of a suitable base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
Detailed Protocol 1: Suzuki-Miyaura Coupling of an Arylboronic Acid
-
Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv), Potassium phosphate (K₃PO₄) (2.0 equiv), 1,4-Dioxane, and Water (4:1 v/v).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the pyrimidine building block, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[16]
-
Add the degassed 1,4-dioxane/water solvent mixture via cannula.
-
Heat the reaction mixture to 85-95 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[15]
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for forging C-N bonds, allowing for the coupling of primary or secondary amines at the C5-position.[17][18] This reaction is paramount for synthesizing derivatives that can act as hydrogen bond donors or acceptors, or for introducing basic moieties to improve solubility and pharmacokinetic profiles.
Causality: The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[18] The ligand's steric and electronic properties are critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the reductive elimination step, which forms the final C-N bond and regenerates the active Pd(0) catalyst.[19]
Detailed Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
-
Materials: this compound (1.0 equiv), Secondary amine (1.2 equiv), Pd₂(dba)₃ (0.025 equiv), XPhos (0.10 equiv), Sodium tert-butoxide (NaOtBu) (1.4 equiv), Anhydrous toluene.
-
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the pyrimidine building block, NaOtBu, Pd₂(dba)₃, and XPhos to a dry reaction vessel.[20]
-
Add anhydrous, degassed toluene, followed by the secondary amine.
-
Seal the vessel and heat the mixture to 110 °C with vigorous stirring. Alternatively, microwave irradiation (e.g., 150 °C for 30 min) can significantly accelerate the reaction.[19]
-
After completion (monitored by LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
Application Case Study: Scaffolding for Kinase Inhibitors
The 2-aminopyrimidine core is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[21] The N1 nitrogen and the C2-exocyclic amino group form two critical hydrogen bonds with the backbone of the kinase hinge region. This compound is an ideal starting point for developing such inhibitors.
A prime example is in the development of dual FLT3 and CHK1 inhibitors, where the 5-trifluoromethyl-2-aminopyrimidine core serves as the foundational hinge-binding element.[7]
-
C2-Amine: Engages with the kinase hinge region (e.g., Cys87 of CHK1 or Cys694 of FLT3).[7]
-
C4-Position: The CF₃ group provides steric and electronic influence, while substituents attached via the C5 position can be directed towards the solvent-exposed region or deeper into the ATP-binding pocket to enhance potency and selectivity.
-
C5-Position: This is the primary diversification point. Using the Suzuki or Buchwald-Hartwig reactions described above, various groups can be appended to optimize interactions with different sub-pockets of the target kinase.
Troubleshooting Common Synthetic Challenges
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | Inactive catalyst; Poor quality reagents/solvents; Suboptimal temperature; Incorrect base. | Use a pre-catalyst or activate catalyst in situ. Ensure solvents are anhydrous and degassed. Screen temperatures (e.g., 80-120 °C). Screen bases (e.g., Cs₂CO₃, K₃PO₄ for Suzuki; K₂CO₃, NaOtBu for Buchwald-Hartwig). |
| Debromination of Starting Material | Presence of protic impurities; Reaction run for too long; Certain ligand/base combinations. | Use rigorously dried reagents and solvents. Monitor the reaction closely and stop once the starting material is consumed. Screen different ligands or use a milder base. |
| Boronic Acid Homocoupling (Suzuki) | Reaction conditions favor self-coupling (e.g., presence of oxygen). | Ensure the reaction is thoroughly degassed. Use a precise stoichiometry of the boronic acid (1.1-1.2 equivalents).[15] |
| No Reaction (Buchwald-Hartwig) | Ligand incompatibility; Amine is too sterically hindered or electronically poor. | Screen different phosphine ligands (both bidentate and monodentate). For challenging amines, use more forcing conditions (higher temperature, stronger base) or a more active catalyst system (e.g., a G3 or G4 pre-catalyst).[20] |
Conclusion
This compound is far more than a simple chemical reagent; it is a highly enabling and strategically designed building block for modern drug discovery. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecular architectures. The reliable and regioselective reactivity of its C5-bromo and C2-amino groups allows for the systematic exploration of chemical space, particularly in the development of targeted therapies like kinase inhibitors. The protocols and insights provided herein serve as a comprehensive guide for researchers to unlock the full potential of this versatile scaffold in their quest for novel therapeutic agents.
References
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemwhat.com [chemwhat.com]
- 9. 5-Bromo-4-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 28875348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Developing Novel Anticancer Agents from 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern oncology drug discovery, the pyrimidine ring system, particularly the 2-aminopyrimidine core, stands out as a "privileged scaffold."[1][2] Its inherent ability to form critical hydrogen bonds with the hinge region of protein kinases has made it a cornerstone for designing potent and selective inhibitors. The compound at the heart of this guide, 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine , is not merely another building block; it is a strategically functionalized starting material designed for efficient lead generation and optimization in anticancer drug development programs.
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to leverage this versatile molecule. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only execute protocols but also to innovate upon them. The strategic combination of its three key functional groups offers a powerful platform for generating novel kinase inhibitors:
-
The 2-Amino Group : Serves as a crucial hydrogen-bond donor, anchoring the molecule within the ATP-binding pocket of target kinases.[3]
-
The 4-Trifluoromethyl Group : This electron-withdrawing group often enhances binding affinity and, critically, improves metabolic stability and cell permeability—key pharmacokinetic properties for a successful drug candidate.[4]
-
The 5-Bromo Group : A versatile synthetic handle, the bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space to enhance potency and selectivity.[2][3]
Our objective is to provide a comprehensive, experience-driven roadmap for transforming this starting material into potent and selective anticancer drug candidates.
Part 1: Synthetic Strategies for Library Development
The core strategy revolves around using the 5-bromo position as a point of diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are the workhorses of this approach, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.[5]
Caption: General synthetic workflow for diversifying the core scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol details the coupling of an arylboronic acid to the 5-position of the pyrimidine core. This reaction is fundamental for exploring how different aromatic substituents impact target binding.
Causality: The palladium catalyst, in a low oxidation state, undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (activated by the base) and reductive elimination, the new C-C bond is formed, and the catalyst is regenerated. The choice of ligand (e.g., XPhos) is critical for stabilizing the catalyst and facilitating the reaction steps.
Step-by-Step Methodology:
-
Reagent Preparation: In a nitrogen-flushed vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) and a phosphine ligand (e.g., X-Phos, 0.1 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically n-Butanol or a mixture like Dioxane/Water (4:1).
-
Reaction: Seal the vial and heat the mixture to 85-100 °C with vigorous stirring for 8-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica gel to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: A Tiered Approach to Biological Evaluation
A systematic, multi-tiered screening cascade is essential for efficiently identifying promising drug candidates from a synthesized library. The process begins with broad cytotoxicity screening and progressively narrows down to specific on-target activity and cellular mechanism of action.
Caption: A tiered workflow for biological evaluation of new compounds.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This initial screen assesses the general antiproliferative activity of the synthesized compounds against a panel of human cancer cell lines.
Principle: The MTT assay is a colorimetric method that measures cell metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[6]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, PC-3 prostate cancer) in 96-well plates at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Compound ID | Target Kinase | A549 (Lung) IC₅₀ (µM)[7] | MCF-7 (Breast) IC₅₀ (µM)[7] | PC-3 (Prostate) IC₅₀ (µM)[7] | MV4-11 (Leukemia) IC₅₀ (nM)[5] |
| Lead-01 | EGFR | 0.35 | 3.24 | 5.12 | >10,000 |
| Lead-02 | FLT3/CHK1 | >10 | >10 | >10 | <4 |
| Doxorubicin | Topo II | 0.05 | 0.08 | 0.15 | 20 |
Table 1: Representative antiproliferative activity of hypothetical lead compounds derived from this compound, with data ranges informed by published literature.
Protocol 3: In Vitro Kinase Inhibition Assay
After identifying cytotoxic "hits," this assay determines if their activity is due to the inhibition of a specific, hypothesized protein kinase target.
Principle: A fluorescence-based assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by a target kinase. The assay quantifies the amount of ATP consumed, which is inversely proportional to the degree of kinase inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the purified target kinase (e.g., EGFR, FLT3), its specific peptide substrate, and ATP.
-
Reaction Setup: In a microplate, add the test compound at various concentrations to wells containing the kinase and substrate mixture.
-
Initiation: Start the kinase reaction by adding a specific concentration of ATP. Incubate for a defined period (e.g., 60 minutes) at an optimal temperature (e.g., 30°C).[3]
-
Detection: Stop the reaction and add the detection reagent (e.g., a solution that produces a luminescent or fluorescent signal based on the amount of remaining ATP).
-
Data Acquisition: Measure the signal using a microplate reader. A high signal indicates low kinase activity (high inhibition).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Calculate the IC₅₀ value by fitting the data to a dose-response curve.
| Compound ID | Target Kinase IC₅₀ (nM) | Off-Target Kinase (c-Kit) IC₅₀ (nM) | Selectivity Ratio (c-Kit/Target) |
| Lead-02 | FLT3 (1.5) / CHK1 (2.2) | 690 | >313-fold[5] |
| Lead-03 | PLK4 (6.7) | >1000 | >150-fold |
Table 2: Example kinase inhibition and selectivity profile for hypothetical lead compounds. High selectivity is crucial for minimizing off-target side effects.
Part 3: Elucidating the Cellular Mechanism of Action
A potent and selective inhibitor must demonstrate a corresponding effect on cellular pathways. Mechanistic assays confirm that the compound engages its target in a cellular context and produces the desired biological outcome.
Caption: The EGFR signaling pathway and the site of inhibitor action.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines how a lead compound affects cancer cell division. Many kinase inhibitors cause cells to arrest in a specific phase of the cell cycle, preventing them from proliferating.[7]
Principle: Cells are stained with a fluorescent dye (Propidium Iodide, PI) that binds stoichiometrically to DNA. A flow cytometer measures the fluorescence intensity of individual cells. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase, allowing for quantification of cells in each phase.[6]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells (e.g., A549) and treat with the lead compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.[6]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase (G0/G1, S, G2/M) is determined using cell cycle analysis software. An accumulation of cells in the G2/M phase, for example, would indicate mitotic arrest.[7]
Conclusion and Future Directions
This compound is a highly valuable starting material for the development of sophisticated anticancer agents. Its strategic design facilitates the rapid synthesis of diverse compound libraries, and a systematic biological evaluation cascade can efficiently identify potent and selective kinase inhibitors. The protocols and rationale outlined in this guide provide a robust framework for this discovery process.
Once a lead compound with a confirmed cellular mechanism of action is identified, the subsequent steps in the drug development pipeline include comprehensive Structure-Activity Relationship (SAR) studies to further enhance potency and selectivity, ADME/Toxicity profiling to assess drug-like properties, and ultimately, in vivo efficacy testing in animal models of cancer.[5][8] By following this structured and mechanistically-driven approach, researchers can effectively translate this versatile chemical scaffold into promising clinical candidates.
References
- 1. sciensage.info [sciensage.info]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity of 5-bromo-1-mesyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the N-Arylation of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Abstract
The N-aryl-2-aminopyrimidine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically significant agents. The synthesis of these structures, particularly from complex heterocyclic building blocks, is a critical endeavor for drug development professionals. This application note provides an in-depth technical guide for the N-arylation of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine. We present a detailed, optimized protocol based on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction. This guide explains the causality behind experimental choices, from reagent selection to reaction setup, and includes a comprehensive troubleshooting section to ensure reliable and reproducible outcomes. Furthermore, we discuss alternative synthetic strategies and provide detailed procedures for product purification, making this a self-validating system for researchers in the field.
Introduction and Scientific Context
N-aryl-2-aminopyrimidines are integral components of numerous pharmaceuticals, including kinase inhibitors used in oncology. The specific substrate, this compound, presents both opportunities and challenges for synthetic chemists. The bromine atom at the C5 position serves as an excellent handle for cross-coupling reactions, while the potent electron-withdrawing trifluoromethyl group at C4 significantly modulates the electronic properties of the pyrimidine ring.
While several methods exist for forming C(aryl)-N bonds, the Buchwald-Hartwig amination has emerged as a premier strategy due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to classical methods like the Ullmann condensation.[1][2] The primary challenge in the N-arylation of this substrate is to achieve selective coupling at the C5-Br position without engaging the exocyclic 2-amino group in side reactions, such as double arylation. Careful selection of the catalyst system—specifically the palladium source and the phosphine ligand—is paramount to success.[3] This guide focuses on a robust Buchwald-Hartwig protocol designed to maximize yield and selectivity.
Reaction Principle: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1][4] The reaction is driven by a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.
The key steps are (Figure 1):
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, inserts into the carbon-bromine bond of the pyrimidine substrate. This is often the rate-determining step and forms a Pd(II) intermediate.[5]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to decompose the starting materials or products.[6]
-
Reductive Elimination: The final step involves the formation of the new C-N bond, yielding the N-arylated product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]
The ligand's role is crucial; bulky, electron-rich phosphine ligands stabilize the palladium center, promote the oxidative addition, and facilitate the final reductive elimination step.[3][8]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Introduction
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine is a key building block in contemporary medicinal chemistry and drug discovery. The unique substitution pattern, featuring a bromine atom for further functionalization, a trifluoromethyl group to enhance metabolic stability and binding affinity, and an amino group for derivatization, makes it a highly valuable intermediate in the synthesis of a diverse range of biologically active molecules. This document provides a comprehensive guide for the large-scale synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocols detailed herein are designed to be robust, scalable, and self-validating, with an emphasis on the scientific rationale behind the chosen methodologies.
Synthetic Strategy Overview
The large-scale synthesis of this compound is most effectively approached via a two-step sequence. The first step involves the construction of the core pyrimidine ring, yielding 2-amino-4-(trifluoromethyl)pyrimidine. This is followed by a regioselective bromination at the C-5 position. This strategy allows for the efficient and controlled introduction of the desired functionalities onto the pyrimidine scaffold.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine
The synthesis of the pyrimidine core is achieved through the well-established cyclocondensation reaction of a β-dicarbonyl compound with a guanidine derivative. In this case, a trifluoromethylated β-diketone is reacted with guanidine to form the desired 2-aminopyrimidine.
Mechanism Insight
The reaction proceeds via a series of nucleophilic additions and condensations. The more nucleophilic nitrogen of guanidine attacks one of the carbonyl carbons of the diketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrimidine ring. The choice of a trifluoromethyl-β-diketone is crucial for introducing the trifluoromethyl moiety at the C-4 position of the pyrimidine ring.
Protocol 1: Large-Scale Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Ethyl trifluoroacetate | 142.08 | 14.2 | 100 |
| Acetone | 58.08 | 6.96 | 120 |
| Sodium ethoxide (21% in ethanol) | 68.05 | 35.5 | 110 |
| Guanidine hydrochloride | 95.53 | 10.5 | 110 |
| Ethanol | 46.07 | As needed | - |
| Hydrochloric acid (concentrated) | 36.46 | As needed | - |
| Sodium hydroxide solution (50%) | 40.00 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Equipment:
-
Large-scale glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Addition funnel.
-
Filtration apparatus (e.g., Nutsche filter).
-
Drying oven.
Procedure:
-
Preparation of the Trifluoromethyl-β-diketone (in situ):
-
To the reactor, charge sodium ethoxide solution (35.5 kg, 110 mol) and cool to 10-15 °C.
-
In a separate vessel, mix ethyl trifluoroacetate (14.2 kg, 100 mol) and acetone (6.96 kg, 120 mol).
-
Slowly add the mixture of ethyl trifluoroacetate and acetone to the sodium ethoxide solution over 2-3 hours, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. The formation of the sodium salt of 4,4,4-trifluoro-1-(pyrimidin-2-yl)butane-1,3-dione will occur.
-
-
Cyclocondensation with Guanidine:
-
In a separate vessel, dissolve guanidine hydrochloride (10.5 kg, 110 mol) in ethanol.
-
Add this solution to the reactor containing the in-situ generated β-diketone salt.
-
Heat the reaction mixture to reflux (approximately 78-82 °C) and maintain for 8-12 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.
-
To the residue, add water and adjust the pH to ~2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate to remove any unreacted starting materials and by-products.
-
Adjust the pH of the aqueous layer to ~9-10 with a 50% sodium hydroxide solution.
-
The product, 2-amino-4-(trifluoromethyl)pyrimidine, will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum at 50-60 °C to a constant weight.
-
Expected Yield: 75-85%
Part 2: Regioselective Bromination of 2-Amino-4-(trifluoromethyl)pyrimidine
The second step involves the electrophilic bromination of the 2-amino-4-(trifluoromethyl)pyrimidine intermediate. The pyrimidine ring is generally electron-deficient, making electrophilic substitution challenging. However, the amino group at the C-2 position is an activating group, directing the incoming electrophile to the C-5 position.
Causality of Reagent Choice
-
N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent over liquid bromine for large-scale synthesis due to its solid nature, which makes it easier and safer to handle.[1] It provides a controlled source of electrophilic bromine.
-
Acetonitrile: Acetonitrile is a suitable solvent as it is polar and aprotic, facilitating the reaction without interfering with the bromination process.
Protocol 2: Large-Scale Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 2-Amino-4-(trifluoromethyl)pyrimidine | 163.11 | 16.3 | 100 |
| N-Bromosuccinimide (NBS) | 177.98 | 18.7 | 105 |
| Acetonitrile | 41.05 | As needed | - |
| Sodium thiosulfate solution (10%) | 158.11 | As needed | - |
| Saturated sodium bicarbonate solution | 84.01 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Equipment:
-
Large-scale glass-lined reactor with overhead stirrer, and temperature probe.
-
Addition funnel.
-
Filtration apparatus.
-
Drying oven.
Procedure:
-
Reaction Setup:
-
Charge the reactor with 2-amino-4-(trifluoromethyl)pyrimidine (16.3 kg, 100 mol) and acetonitrile.
-
Stir the mixture to obtain a clear solution or a fine slurry.
-
Cool the reaction mixture to 0-5 °C.
-
-
Bromination:
-
In a separate vessel, dissolve N-Bromosuccinimide (18.7 kg, 105 mol) in acetonitrile.
-
Slowly add the NBS solution to the reactor over 2-3 hours, maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by HPLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the reaction by adding a 10% sodium thiosulfate solution to neutralize any unreacted bromine.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Add ethyl acetate and a saturated sodium bicarbonate solution to the residue.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield high-purity this compound.
-
Filter the purified solid and dry under vacuum at 50-60 °C.
-
Expected Yield: 80-90%
Figure 2: Detailed workflow for the bromination of 2-Amino-4-(trifluoromethyl)pyrimidine.
Analytical Characterization
The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations for this compound |
| HPLC | Purity assessment and reaction monitoring | A single major peak with a purity of >98%. Retention time will be specific to the column and method used. |
| ¹H NMR | Structural elucidation | A singlet for the C-6 proton, and a broad singlet for the NH₂ protons. The chemical shifts will be influenced by the solvent. |
| ¹³C NMR | Structural confirmation | Signals corresponding to the pyrimidine ring carbons, with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The C-Br bond will also influence the chemical shift of the C-5 carbon. |
| Mass Spec | Molecular weight determination | A molecular ion peak corresponding to the mass of the compound (C₅H₃BrF₃N₃, MW: 241.99), showing the characteristic isotopic pattern for a bromine-containing compound. |
| FT-IR | Functional group identification | Characteristic peaks for N-H stretching of the primary amine, C-F stretching of the trifluoromethyl group, and C=N and C=C stretching of the pyrimidine ring. |
Safety Considerations
General:
-
All operations should be conducted in a well-ventilated area or a fume hood.
-
Personnel should wear appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.
Specific Hazards:
-
Ethyl trifluoroacetate and Trifluoromethylated Compounds: These can be volatile and may have inhalation toxicity. Handle with care in a well-ventilated area.
-
Sodium Ethoxide: A strong base and corrosive. Avoid contact with skin and eyes. It is also flammable.
-
Guanidine Hydrochloride: Can be irritating to the skin and eyes.
-
Bromine/N-Bromosuccinimide: Bromine is highly corrosive, toxic, and a strong oxidizing agent.[2][3] NBS is a safer alternative but should still be handled with care as it can release bromine. Avoid inhalation of dust and contact with skin. Large-scale bromination reactions should be performed with extreme caution, and appropriate quenching procedures must be in place.[4]
-
Solvents: Ethanol, ethyl acetate, and acetonitrile are flammable. Keep away from ignition sources.
Conclusion
The protocols outlined in this document provide a robust and scalable method for the large-scale synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed procedures and safety precautions, researchers and production chemists can confidently and efficiently produce this valuable synthetic intermediate for applications in drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Welcome to the technical support center for the synthesis of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this synthetic procedure.
I. Synthesis Overview & Key Challenges
The synthesis of this compound is a critical process in the development of various pharmaceutical agents.[1] The trifluoromethyl group and the bromine atom are key functionalities that contribute to the biological activity and metabolic stability of molecules incorporating this scaffold. The primary synthetic route involves the bromination of 2-amino-4-(trifluoromethyl)pyrimidine. While seemingly straightforward, this reaction is prone to several challenges that can impact yield, purity, and scalability.
This guide will address common issues such as low conversion, formation of impurities, and difficulties in product isolation. We will explore the mechanistic underpinnings of these problems and provide actionable, field-proven solutions.
Experimental Workflow Overview
Below is a general workflow for the synthesis of this compound. Subsequent sections will delve into troubleshooting specific steps within this process.
Caption: General workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low conversion of the starting material, 2-amino-4-(trifluoromethyl)pyrimidine. What are the likely causes?
A1: Low conversion is a common issue and can often be traced back to several factors related to the reactants and reaction conditions.
-
Inadequate Brominating Agent: The choice and quality of the brominating agent are paramount.
-
N-Bromosuccinimide (NBS): NBS is a widely used reagent for this transformation due to its ease of handling and selectivity.[2] However, old or improperly stored NBS can be less reactive. It is crucial to use a fresh bottle or recrystallize the NBS before use.
-
Molecular Bromine (Br₂): While effective, Br₂ is highly corrosive and requires careful handling. The reaction with Br₂ is often performed in a solvent like acetic acid and may require elevated temperatures to proceed to completion.[3]
-
-
Suboptimal Solvent: The solvent plays a critical role in the solubility of the reactants and the reaction rate.
-
Acetonitrile (MeCN): A common choice for NBS bromination, offering good solubility for the starting material.[4]
-
Dimethylformamide (DMF): Can also be used, particularly with NBS, and may enhance the reaction rate for less reactive substrates.[5]
-
Anhydrous Conditions: For reactions involving NBS, it is crucial to maintain anhydrous conditions as water can hydrolyze the reagent.[2]
-
-
Insufficient Reaction Time or Temperature: The bromination of the electron-deficient pyrimidine ring can be sluggish.[4]
-
Monitoring is Key: It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Do not rely solely on a predetermined reaction time.
-
Temperature Control: For NBS brominations, the reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[6] If the reaction is still slow, a moderate increase in temperature may be necessary.
-
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired 5-bromo isomer?
A2: The formation of multiple products, including di-brominated species or other isomers, indicates a lack of regioselectivity. The 5-position of the pyrimidine ring is the most electron-rich and therefore the most susceptible to electrophilic attack.[7] However, under harsh conditions, other positions can react.
-
Control the Stoichiometry: Use of a significant excess of the brominating agent can lead to the formation of di-brominated byproducts. A stoichiometry of 1.0 to 1.1 equivalents of the brominating agent is typically recommended.
-
Reaction Temperature: Higher temperatures can decrease the selectivity of the reaction. Maintaining a lower temperature throughout the addition of the brominating agent can help to minimize the formation of undesired isomers.
-
Choice of Brominating Agent: NBS generally offers higher selectivity compared to molecular bromine.[8]
-
Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid has been shown to enhance the efficiency and selectivity of bromination with reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBH), a principle that can be applicable to other brominating agents.[9]
Q3: The purification of the crude product is challenging due to the presence of persistent impurities. What are these impurities and how can I remove them?
A3: Common impurities include unreacted starting material, succinimide (if NBS is used), and over-brominated byproducts.
-
Removal of Succinimide: Succinimide is soluble in water. An aqueous workup, including a wash with water or a mild base like sodium bicarbonate solution, can effectively remove this impurity.
-
Separation from Starting Material: If the reaction has not gone to completion, separating the product from the starting material can be difficult due to their similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel using a gradient elution of a solvent system like hexane/ethyl acetate is often effective.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining a highly pure product.
-
-
Removal of Di-brominated Byproducts: These byproducts are typically less polar than the desired mono-brominated product and can often be separated by column chromatography.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for the synthesis of this compound.
III. Optimized Protocol and Data
Based on common challenges, the following protocol using N-Bromosuccinimide is recommended for improved yield and purity.
Detailed Experimental Protocol
-
Preparation: To a solution of 2-amino-4-(trifluoromethyl)pyrimidine (1.0 eq.) in anhydrous acetonitrile (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Easier to handle and generally more selective than Br₂.[8] |
| Equivalents of NBS | 1.05 eq. | A slight excess helps drive the reaction to completion without significant over-bromination. |
| Solvent | Anhydrous Acetonitrile | Good solubility for reactants and suitable for NBS reactions.[4] |
| Temperature | 0 °C to Room Temperature | Controlled temperature minimizes side reactions and improves selectivity. |
| Reaction Time | 2-4 hours (Monitored by TLC) | Ensures completion without degradation of the product. |
| Work-up | Aqueous Na₂S₂O₃ and NaHCO₃ washes | Removes excess brominating agent and acidic byproducts. |
| Purification | Column Chromatography | Effective for separating the product from starting material and byproducts. |
IV. Potential Side Reactions and Mechanistic Insights
Over-bromination
The pyrimidine ring, although electron-deficient, can undergo a second bromination under forcing conditions, leading to the formation of di-bromo species. This is more likely to occur with a large excess of the brominating agent or at elevated temperatures.
Dehalogenation
While less common during the bromination step, dehalogenation can be a concern in subsequent synthetic steps, particularly if reductive conditions are employed. For instance, treatment with zinc powder in acetic acid can selectively dehalogenate pyrimidine rings.[10]
Hydrolysis of the Trifluoromethyl Group
The trifluoromethyl group is generally stable under the reaction conditions for bromination. However, under strongly basic or acidic conditions, particularly at elevated temperatures, hydrolysis to a carboxylic acid can occur, though this is a rare side reaction in this specific synthesis.[11]
V. References
-
BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention. Retrieved from --INVALID-LINK--
-
Mol Divers. (2025). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from --INVALID-LINK--
-
Cantillo, D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223–229. Retrieved from --INVALID-LINK--
-
MilliporeSigma. (n.d.). NBS for Radical Bromination: A Guide for Chemists. Retrieved from --INVALID-LINK--
-
Baker, S. I., Yaghoubi, M., Bidwell, S. L., Pierce, S. L., Hratchian, H. P., & Baxter, R. D. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8349–8356. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Retrieved from --INVALID-LINK--
-
Chemistry – A European Journal. (2018). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Optimizing reaction conditions for the bromination of indanols. Retrieved from --INVALID-LINK--
-
MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from --INVALID-LINK--
-
Journal of Heterocyclic Chemistry. (2025). Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 5-bromo-2-(trifluoromethyl)pyrimidine synthesis. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-4-(trifluoromethyl)pyridine in Modern Synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from --INVALID-LINK--
-
Ossila. (n.d.). 4-Amino-2-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for the Bromination of Pyrimidine Rings. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Retrieved from --INVALID-LINK--
-
Arabian Journal of Chemistry. (2023). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from --INVALID-LINK--
-
Kumar, P., & Sharma, R. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(34), 4588–4591. Retrieved from --INVALID-LINK--
-
Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0018. Retrieved from --INVALID-LINK--
-
Liu, X., Zhang, H., Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2020). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. Future Medicinal Chemistry, 12(16), 1465–1480. Retrieved from --INVALID-LINK--
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from --INVALID-LINK--
-
Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Singh, K., Singh, K., & Balzarini, J. (2006). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 16(17), 4587–4590. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from --INVALID-LINK--
-
Tetrahedron Letters. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Retrieved from --INVALID-LINK--
-
Molecules. (2017). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Retrieved from --INVALID-LINK--
-
Delia, T. J., & Hood, R. J. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. Australian Journal of Chemistry, 67(10), 1474. Retrieved from --INVALID-LINK--
-
AiFChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN105859726A - Method for selective dehalogenation in pyrimidine fused ring. Retrieved from --INVALID-LINK--
-
Molecules. (2017). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). 5-Bromo-4-trifluoromethyl-pyrimidin-2-ylamine. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Trifluoromethylated Pyrimidines: A Deep Dive for Pharmaceutical Innovation. Retrieved from --INVALID-LINK--
-
Journal of Pesticide Science. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from --INVALID-LINK--
-
Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). This compound. Retrieved from --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
- 8. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 9. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN105859726A - Method for selective dehalogenation in pyrimidine fused ring - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Welcome to the technical support guide for the synthesis of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we will address frequently asked questions and provide detailed troubleshooting protocols to help you optimize your reaction, maximize yield, and ensure the highest purity of your final product.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its primary challenges?
A1: The most prevalent method for synthesizing this compound is through the direct electrophilic bromination of 4-(trifluoromethyl)pyrimidin-2-amine. This precursor is typically synthesized via a cyclocondensation reaction between an appropriate amidine and a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate.[1]
The primary challenges in this synthesis are:
-
Controlling Regioselectivity: Ensuring the bromine atom is selectively introduced at the C5 position of the pyrimidine ring. The electron-donating amino group at C2 and the electron-withdrawing trifluoromethyl group at C4 direct the electrophilic substitution, but side reactions can still occur.
-
Preventing Over-bromination: The pyrimidine ring can be susceptible to further bromination, leading to the formation of dibrominated impurities, which are often difficult to separate from the desired product.
-
Managing Reaction Kinetics: The reaction rate is highly sensitive to temperature and the choice of brominating agent. Suboptimal conditions can lead to incomplete reactions or the formation of degradation products.
Q2: I am observing a significant amount of unreacted starting material in my crude product. What are the likely causes?
A2: The presence of unreacted 4-(trifluoromethyl)pyrimidin-2-amine is a common issue that can typically be attributed to one of the following factors:
-
Insufficient Brominating Agent: The stoichiometry of the brominating agent is critical. While an excess can lead to over-bromination, an insufficient amount will naturally result in an incomplete reaction. It is crucial to use a slight excess (typically 1.05-1.2 equivalents) of the brominating agent.
-
Inadequate Reaction Time or Temperature: The bromination of heteroaromatic systems can be sluggish. If the reaction time is too short or the temperature is too low, the reaction may not proceed to completion. Monitoring the reaction progress by TLC or LC-MS is essential.
-
Poor Solubility: If the starting material is not fully dissolved in the chosen solvent, the reaction will be heterogeneous and slow, leading to incomplete conversion.
-
Deactivation of Brominating Agent: Certain brominating agents, such as N-Bromosuccinimide (NBS), can be sensitive to moisture or light. Improper handling or storage can reduce their reactivity.
Q3: My final product is contaminated with a dibrominated species. How can I prevent its formation?
A3: The formation of a dibrominated side product, likely 5,6-dibromo-4-(trifluoromethyl)pyrimidin-2-amine, occurs when the desired product undergoes a second bromination. To mitigate this, consider the following strategies:
-
Precise Stoichiometric Control: Avoid using a large excess of the brominating agent. Carefully control the addition of the brominating agent to maintain a concentration that favors mono-bromination.
-
Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the rate of the second bromination more significantly than the first, thereby improving selectivity.
-
Choice of Brominating Agent: Milder brominating agents may provide better selectivity. While Br₂ is effective, reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can offer more controlled bromination.[2]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield (<50%) | 1. Incomplete reaction. 2. Product degradation. 3. Mechanical loss during workup/purification. | 1. Verify Reagent Stoichiometry: Ensure a slight excess (1.05-1.2 eq.) of the brominating agent. 2. Optimize Reaction Time/Temp: Monitor the reaction by TLC/LC-MS to determine the optimal endpoint. Consider a moderate increase in temperature or longer reaction time. 3. Solvent Choice: Ensure the starting material is fully soluble. Acetic acid or a chlorinated solvent like dichloromethane are common choices. 4. Refine Workup: Minimize the number of transfer steps. Ensure the pH is controlled during aqueous washes to prevent product precipitation or degradation. |
| Presence of Multiple Spots on TLC (in addition to product and starting material) | 1. Over-bromination. 2. Ring-opening or other degradation pathways. 3. Isomeric impurities. | 1. Control Brominating Agent Addition: Add the brominating agent dropwise at a low temperature to dissipate heat and control the reaction rate. 2. Lower Reaction Temperature: Perform the reaction at 0°C or even lower to improve selectivity. 3. Use a Milder Brominating Agent: Switch from Br₂ to NBS or DBDMH. 4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions. |
| Difficulty in Product Purification | 1. Co-elution of impurities with the product during column chromatography. 2. Poor crystallization of the final product. | 1. Optimize Chromatography: Screen different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary. 2. Recrystallization: If chromatography is ineffective, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). Seeding with a pure crystal can aid in this process. 3. Chemical Treatment: If the main impurity is the unreacted starting material, consider a workup procedure that selectively removes the more basic starting amine. |
Visualizing the Synthetic Pathway and Side Reactions
The following diagram illustrates the intended synthetic route and the formation of common side products.
Caption: Synthetic pathway and common side products.
Part 3: Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the mono-brominated product while minimizing the formation of impurities.
Materials:
-
4-(Trifluoromethyl)pyrimidin-2-amine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Reaction monitoring supplies (TLC plates, LC-MS vials)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), dissolve 1.0 equivalent of 4-(trifluoromethyl)pyrimidin-2-amine in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: Stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.
-
Workup:
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Protocol 2: Troubleshooting Purification - Selective Removal of Starting Material
If the primary impurity is the unreacted starting material, this modified workup can help to remove it before chromatography.
Procedure:
-
After the initial quench and dilution with ethyl acetate (Step 5 & 6a of Protocol 1), transfer the mixture to a separatory funnel.
-
Wash the organic layer with a dilute aqueous HCl solution (e.g., 0.1 M). The more basic starting material, 4-(trifluoromethyl)pyrimidin-2-amine, will preferentially partition into the acidic aqueous layer as its hydrochloride salt. The desired product is less basic and will remain in the organic layer.
-
Separate the organic layer and proceed with the standard washes (sodium bicarbonate, water, brine) as described in Protocol 1 to remove any residual acid.
-
Dry and concentrate the organic layer. The resulting crude product should be significantly enriched in the desired 5-bromo product, simplifying the final purification by chromatography or recrystallization.
Visualizing the Troubleshooting Workflow
This diagram outlines the decision-making process when troubleshooting a problematic reaction.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Troubleshooting Pyrimidine Synthesis Protocols and Side Reactions
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrimidine derivatives. Here, we address common challenges, troubleshoot unexpected outcomes, and provide in-depth, field-proven insights to enhance the success of your experiments. Our focus is on providing not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common issues encountered during pyrimidine synthesis, offering quick and actionable advice.
FAQ 1: Why is my Biginelli reaction yield consistently low?
Low yields in the Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea, are a frequent challenge. The primary culprits often include:
-
Suboptimal Catalyst Activity: The traditional Brønsted acid catalysts (e.g., HCl) may not be efficient for all substrates.[1][2] Ensure your catalyst is active; reusable catalysts may require regeneration.[1][3]
-
Competing Side Reactions: The most common side reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester, which consumes starting materials.[2] Another significant byproduct can be a Hantzsch-type 1,4-dihydropyridine (DHP), especially at higher temperatures.[1][3]
-
Incomplete Cyclization: The open-chain ureide intermediate may fail to cyclize efficiently, particularly with sterically hindered substrates.[2]
FAQ 2: I'm observing a bright yellow, fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent it?
This is a classic sign of the formation of a Hantzsch-type 1,4-dihydropyridine (DHP).[1][3] This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[3]
Prevention Strategies:
-
Temperature Control: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[3]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[3]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1][3]
FAQ 3: My Pinner synthesis is failing, what are the most critical parameters to control?
The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is highly sensitive to reaction conditions.[2] Key parameters to control are:
-
Anhydrous Conditions: The imidate salt intermediate (Pinner salt) is extremely susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[2]
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement into N-alkyl amides.[2]
-
Purity of Reagents: The purity of the nitrile and alcohol is crucial for preventing unwanted side reactions.[2] The quality of the amidine salt is also critical; use freshly prepared or purified amidine hydrochloride.[1]
FAQ 4: How can I effectively purify my crude pyrimidine product?
Purification is a critical step to ensure the removal of unreacted starting materials, reagents, and byproducts. The most common and effective techniques are:
-
Recrystallization: This is a cost-effective method for purifying solid pyrimidine compounds. The key is to select a solvent or solvent system where the target compound has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvents include ethanol, methanol, ethyl acetate, and their mixtures with water.[4]
-
Flash Column Chromatography: This technique is widely used for purifying pyrimidines from complex mixtures. It separates compounds based on their polarity using a stationary phase (typically silica gel) and a mobile phase (a solvent system). Thin-layer chromatography (TLC) should be used first to determine the optimal solvent system.[4]
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed, question-and-answer-based approach to specific problems, complete with experimental workflows and visual aids.
Guide 1: The Biginelli Reaction - Low Yield and Byproduct Formation
Question: My reaction between benzaldehyde, ethyl acetoacetate, and urea resulted in a low yield of the target dihydropyrimidinone (DHPM) and a significant amount of a byproduct identified as the Knoevenagel condensation product. How can I optimize this reaction?
Answer: This is a common issue stemming from the competition between the desired three-component reaction and the two-component Knoevenagel condensation.
Understanding the Competing Pathways
The Biginelli reaction pathway competes with the Knoevenagel condensation. The key is to favor the formation of the N-acyliminium ion intermediate, which leads to the desired DHPM.
Caption: Desired vs. side reaction pathways in the Biginelli synthesis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the Biginelli reaction.
Optimized Protocol: Lewis Acid Catalyzed Biginelli Reaction
This protocol utilizes a Lewis acid catalyst, which has been shown to improve yields and reduce side reactions.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
β-ketoester (1.0 mmol)
-
Urea (1.5 mmol)
-
Ytterbium(III) triflate (Yb(OTf)3) (10 mol%)
-
Solvent (e.g., acetonitrile or solvent-free)
Procedure:
-
Combine the aldehyde, β-ketoester, urea, and Yb(OTf)3 in a round-bottom flask.
-
If using a solvent, add it to the flask. For solvent-free conditions, proceed to the next step.
-
Stir the mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the pure dihydropyrimidinone.
Guide 2: The Pinner Synthesis - Incomplete Cyclization and Hydrolysis
Question: My Pinner pyrimidine synthesis has a very low yield, and I suspect the presence of water is causing issues. What are the signs of hydrolysis and how can it be prevented?
Answer: Water is the primary antagonist in a successful Pinner synthesis. The intermediate imidate salt (Pinner salt) is highly moisture-sensitive and will readily hydrolyze to an ester, halting the pathway to the pyrimidine.
Mechanism and Point of Failure
The critical step is the formation of the Pinner salt from the nitrile and alcohol under acidic conditions. Any moisture present will hydrolyze this intermediate.
Caption: Pinner synthesis desired pathway versus hydrolysis side reaction.
Mitigation Strategies: Ensuring Anhydrous Conditions
-
Strict Anhydrous Technique: This is the most critical factor.
-
Use of HCl Gas: The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ.[2] This ensures strictly anhydrous acidic conditions.
-
Amidine Purity: Use high-purity amidine hydrochloride or freshly prepare the free-base amidine immediately before use to avoid degradation and moisture absorption.[2]
Protocol: Classical Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine
This protocol emphasizes the anhydrous conditions necessary to prevent hydrolysis and maximize yield.
Materials:
-
β-Diketone (e.g., Acetylacetone): 1 equivalent
-
Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents
-
Sodium Ethoxide (or other strong base): 1.1 equivalents
-
Anhydrous Ethanol
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).[2]
-
Base Addition: In a flask, dissolve the sodium ethoxide in anhydrous ethanol.
-
Reactant Addition: To this solution, add the β-diketone followed by the amidine hydrochloride.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[1]
-
Isolation: Remove the solvent under reduced pressure. Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[1]
Section 3: Data Summary Tables
For quick reference, the following tables summarize key parameters for the discussed reactions.
Table 1: Biginelli Reaction Condition Comparison
| Parameter | Classical Conditions | Optimized Conditions | Rationale for Optimization |
| Catalyst | Brønsted Acid (e.g., HCl) | Lewis Acid (e.g., Yb(OTf)₃) | Improved yields and reduced side reactions.[5] |
| Temperature | Reflux | Room Temp to 60 °C | Minimizes Hantzsch DHP byproduct formation.[3] |
| Solvent | Ethanol | Acetonitrile or Solvent-free | Can improve reaction rates and yields.[1] |
| Yields | Often Moderate | Generally Higher | Favors the desired reaction pathway. |
Table 2: Pinner Synthesis Critical Parameters
| Parameter | Condition | Rationale and Consequence of Deviation |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture from entering the reaction; moisture leads to hydrolysis of the Pinner salt intermediate.[2] |
| Solvents | Anhydrous | Water will hydrolyze the imidate intermediate to an ester, preventing pyrimidine formation.[2] |
| Acid Catalyst | Dry HCl gas | Provides the necessary anhydrous acidic conditions for Pinner salt formation. |
| Amidine | High Purity/Fresh | Impure or hydrolyzed amidine will lead to low conversion and side products.[1] |
References
Technical Support Center: Optimizing the Synthesis of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine (CAS 935534-47-7). This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable heterocyclic building block. We will address common experimental challenges through a series of troubleshooting FAQs and provide validated protocols grounded in established chemical principles.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of this compound is most reliably achieved via a two-step process. This approach ensures high regioselectivity and generally provides a cleaner product, which simplifies purification.
-
Step 1: Cyclocondensation. The synthesis begins with the cyclocondensation of a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate (ETFAA), with guanidine. This reaction, typically conducted under basic conditions, forms the core 2-aminopyrimidine ring structure. The choice of a β-ketoester and guanidine is a classic and efficient method for constructing 2-aminopyrimidines.[1][2]
-
Step 2: Electrophilic Bromination. The resulting 2-amino-4-(trifluoromethyl)pyrimidine intermediate is then subjected to electrophilic bromination. The pyrimidine ring is electron-deficient, but the C5 position is the most susceptible to electrophilic attack.[1] Using a mild and selective brominating agent like N-Bromosuccinimide (NBS) is crucial to prevent over-bromination or degradation of the starting material.
This sequential approach is superior to attempting a one-pot synthesis involving brominated precursors, which often leads to complex mixtures and lower yields due to multiple competing reaction pathways.
Caption: Proposed two-step synthetic workflow for this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My yield in the initial cyclocondensation step (Step 1) is consistently low. What are the most common causes?
Answer: Low yield in this step is often traced back to one of three areas: the base, the reaction conditions, or the purity of the reagents.
-
Causality - The Role of the Base: The base (e.g., sodium ethoxide, NaOEt) has two critical functions: it deprotonates the guanidine salt (if used) to its freebase form and catalyzes the condensation by deprotonating the α-carbon of the ETFAA, initiating the cyclization cascade. Using a weak base or an insufficient stoichiometric amount will result in incomplete reaction.
-
Troubleshooting Steps:
-
Base Selection: Sodium ethoxide in ethanol is the standard and most effective base for this reaction. If you are generating it in situ from sodium metal and ethanol, ensure the sodium is fully dissolved before adding other reagents.
-
Stoichiometry: Use at least one equivalent of base relative to the β-ketoester to ensure complete deprotonation and catalysis.
-
Anhydrous Conditions: Ensure your ethanol is anhydrous. Water can hydrolyze the ketoester and interfere with the efficacy of the sodium ethoxide.[3]
-
Reagent Purity: Use high-purity guanidine hydrochloride or carbonate and freshly distilled ETFAA. Impurities can inhibit the reaction.[4]
-
Temperature & Time: The reaction typically requires heating to reflux to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 4 to 24 hours.[3]
-
Caption: Troubleshooting logic for low yield in the cyclocondensation step.
Q2: The bromination step (Step 2) is inefficient and produces a dark, complex mixture. How can I improve selectivity and yield?
Answer: This is a classic problem of over-reactivity or side reactions during electrophilic substitution. The key is to control the reactivity of the brominating agent and choose appropriate reaction conditions.
-
Causality - Brominating Agent Reactivity: Elemental bromine (Br₂) is a very strong and aggressive electrophile. In a solvent like acetic acid, it can lead to the formation of poly-brominated species and other degradation byproducts, resulting in a dark, difficult-to-purify mixture.[5] N-Bromosuccinimide (NBS) is a much milder source of electrophilic bromine (Br⁺). It provides a slow, controlled release of the electrophile, dramatically improving selectivity for the desired mono-bromination at the C5 position.
-
Troubleshooting & Optimization:
-
Switch to NBS: If you are using Br₂, switch to NBS. It is the preferred reagent for this transformation.
-
Solvent Choice: Acetonitrile (ACN) or Dichloromethane (DCM) are excellent solvents for NBS bromination. They are relatively inert and facilitate a clean reaction. Acetic acid should be avoided as it can be too harsh.
-
Temperature Control: This reaction should be run at room temperature or even cooled to 0 °C. Heating is generally not required and can promote side reactions.
-
Stoichiometry: Use a slight excess of NBS (1.05 to 1.1 equivalents) to ensure full conversion of the starting material without having a large excess that complicates purification.
-
Light Exclusion: Wrap the reaction flask in aluminum foil. NBS reactions can sometimes be sensitive to light, which can initiate radical side reactions.
-
| Parameter | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) | Recommendation |
| Selectivity | High for C5 mono-bromination | Lower; risk of poly-bromination | NBS |
| Reaction Conditions | Mild (0 °C to RT) | Often requires heating/acidic media[5] | NBS |
| Byproducts | Succinimide (water-soluble) | HBr, degradation products | NBS |
| Handling | Solid, easier to handle | Corrosive, volatile liquid | NBS |
Q3: My final product is an off-white or brown solid that is difficult to purify. What are the best practices for isolation and purification?
Answer: Impurities often co-crystallize with the desired product, making purification challenging. A systematic workup and purification strategy is essential.
-
Causality - Impurity Profile: The primary impurities are likely unreacted 2-amino-4-(trifluoromethyl)pyrimidine, the succinimide byproduct (if using NBS), and potentially small amounts of poly-brominated species. The color is often due to trace, highly conjugated byproducts formed under harsh conditions.
-
Validated Purification Protocol:
-
Aqueous Workup: After the reaction is complete (as monitored by TLC), quench the reaction by pouring it into a dilute aqueous solution of sodium thiosulfate. This will neutralize any remaining electrophilic bromine.
-
Extraction: Extract the product into a suitable organic solvent like Ethyl Acetate (EtOAc).
-
Wash: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (to remove acidic impurities and succinimide).
-
Water.
-
Brine (to facilitate phase separation).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Recrystallization: This is the most critical step for achieving high purity. The crude solid should be recrystallized from a suitable solvent system. Good starting points are:
-
Ethanol/Water
-
Ethyl Acetate/Hexanes
-
Toluene Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
-
Column Chromatography: If recrystallization fails to provide the desired purity, silica gel column chromatography using a gradient of hexanes and ethyl acetate is an effective final step.
-
Section 3: Optimized Experimental Protocols
The following protocols are provided as a robust starting point for your experiments.
Protocol 1: Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine
-
Setup: To a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 200 mL of anhydrous ethanol.
-
Base Preparation: Under an inert atmosphere (N₂ or Argon), carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide.
-
Reagent Addition: To the resulting sodium ethoxide solution, add guanidine hydrochloride (9.55 g, 100 mmol). Stir for 15 minutes.
-
Substrate Addition: Add ethyl 4,4,4-trifluoroacetoacetate (18.41 g, 100 mmol) dropwise to the mixture over 20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12 hours. Monitor the reaction's completion by TLC (Eluent: 50% Ethyl Acetate in Hexanes).
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Add 200 mL of deionized water to the residue and stir for 30 minutes.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (2 x 50 mL) and dry under vacuum to yield the product as a white to off-white solid. The typical yield is 75-85%.
Protocol 2: Synthesis of this compound
-
Setup: In a 250 mL round-bottom flask protected from light (wrapped in foil), dissolve 2-amino-4-(trifluoromethyl)pyrimidine (8.15 g, 50 mmol) in 100 mL of acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (9.34 g, 52.5 mmol, 1.05 eq) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the consumption of the starting material by TLC (Eluent: 50% Ethyl Acetate in Hexanes).
-
Quenching: Once the reaction is complete, pour the mixture into 200 mL of a 10% aqueous sodium thiosulfate solution and stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Wash & Dry: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) and then brine (1 x 100 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford the final product as a pure, crystalline solid. The typical yield is 80-90%.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Degradation Pathways of Trifluoromethylpyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylpyrimidine derivatives. This guide is designed to provide you with in-depth technical knowledge and practical troubleshooting advice for navigating the complexities of studying the degradation pathways of these important compounds. The strategic incorporation of a trifluoromethyl (CF3) group into the pyrimidine scaffold significantly influences the molecule's chemical stability and metabolic fate. Understanding these degradation pathways is paramount for ensuring the safety, efficacy, and stability of new chemical entities.
This resource is structured to address common challenges and questions that arise during experimental work. We will delve into the primary degradation mechanisms, provide detailed analytical protocols, and offer troubleshooting solutions for common instrumental issues.
Part 1: Frequently Asked Questions (FAQs) about Degradation Pathways
This section addresses fundamental questions regarding the stability and degradation of trifluoromethylpyrimidine derivatives.
Question 1: What are the primary degradation pathways for trifluoromethylpyrimidine derivatives?
Trifluoromethylpyrimidine derivatives are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photolysis. The specific pathway and rate of degradation are highly dependent on the compound's structure, the substituents on the pyrimidine ring, and the environmental conditions.[1][2][3]
-
Hydrolysis: This is a common degradation route, particularly for derivatives with hydrolyzable functional groups. The trifluoromethyl group itself can undergo hydrolysis under strong acidic or basic conditions to form a carboxylic acid group.[4][5][6][7] The pyrimidine ring can also be susceptible to hydrolytic cleavage, depending on its substituents and the pH of the medium.
-
Oxidation: Oxidative degradation can be initiated by atmospheric oxygen, reactive oxygen species (ROS), or oxidizing agents used in experiments.[8][9] The pyrimidine ring and any alkyl or amino substituents are potential sites for oxidation. The trifluoromethyl group is generally stable to oxidation.
-
Photolysis: Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation.[10][11][12][13] The pyrimidine ring is a chromophore that can absorb UV light, leading to the formation of excited states that can undergo various reactions, including ring cleavage, rearrangement, or reaction with other molecules. The presence of other chromophoric groups in the molecule can also influence its photostability.
Question 2: How does the trifluoromethyl group influence the degradation of the pyrimidine ring?
The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the electronic properties of the pyrimidine ring, thereby influencing its susceptibility to degradation.
-
Electrophilic Attack: The CF3 group deactivates the pyrimidine ring towards electrophilic attack due to its inductive effect. This can make certain positions on the ring less prone to oxidation or reaction with electrophiles.
-
Nucleophilic Attack: Conversely, the CF3 group makes the pyrimidine ring more susceptible to nucleophilic attack. This can facilitate hydrolytic degradation pathways where water or hydroxide ions act as nucleophiles.
-
Metabolic Stability: In a biological context, the CF3 group can block sites of metabolic oxidation, often leading to increased metabolic stability of the parent compound.[14]
Question 3: What are "forced degradation" studies and why are they important?
Forced degradation, or stress testing, involves subjecting a drug substance or product to conditions more severe than accelerated stability testing to intentionally generate degradation products.[1][2][15][16] These studies are a critical component of drug development and are recommended by regulatory agencies like the ICH.[1]
The primary objectives of forced degradation studies are:
-
To identify potential degradation products: This helps in understanding the intrinsic stability of the molecule and establishing its degradation pathways.[2]
-
To develop and validate stability-indicating analytical methods: The methods must be able to separate the drug substance from its degradation products, ensuring accurate quantification of the active ingredient.[1][15]
-
To provide insights into formulation and packaging development: Understanding how a molecule degrades helps in selecting appropriate excipients and packaging to ensure product stability.[2]
The industry-accepted range for the extent of degradation in these studies is typically 5-20%.[1][2]
Part 2: Visualizing Degradation Pathways and Experimental Workflows
Visual aids are essential for conceptualizing complex chemical processes and experimental designs. The following diagrams illustrate the key degradation pathways and a general workflow for their investigation.
Caption: Major degradation pathways of trifluoromethylpyrimidine derivatives.
Caption: A typical experimental workflow for studying degradation pathways.
Part 3: Troubleshooting Guides for Analytical Techniques
Accurate analytical data is the cornerstone of degradation studies. This section provides troubleshooting guidance for common issues encountered during the analysis of trifluoromethylpyrimidine derivatives and their degradation products using HPLC.
HPLC Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is the workhorse for separating and quantifying the parent drug and its degradation products. However, various issues can arise during method development and routine analysis.[17][18][19][20]
| Problem | Potential Causes | Troubleshooting Steps & Rationale |
| Peak Tailing for the Parent Compound | Secondary Silanol Interactions: The basic nitrogen atoms in the pyrimidine ring can interact with residual acidic silanol groups on the silica-based C18 column, leading to peak tailing. | 1. Lower Mobile Phase pH: Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This protonates the silanol groups, reducing their interaction with the basic analyte.[20] 2. Use a Base-Deactivated Column: Employ a column specifically designed to minimize silanol interactions. 3. Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH on the column surface and mask silanol activity. |
| Poor Resolution Between Parent and a Degradant | Inadequate Selectivity: The mobile phase composition or column chemistry is not providing sufficient separation between two closely eluting compounds. | 1. Modify Mobile Phase Organic Content: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer. This alters the polarity of the mobile phase and can improve separation. 2. Change the Organic Modifier: Switch from acetonitrile to methanol or vice versa. These solvents have different selectivities and can alter the elution order. 3. Change the Column: Try a column with a different stationary phase (e.g., phenyl-hexyl or a different C18 chemistry) to introduce different separation mechanisms. |
| Ghost Peaks Appearing in the Chromatogram | Carryover from Previous Injection: The analyte or a strongly retained degradant from a previous run is eluting in the current chromatogram. Contaminated Mobile Phase or System: Impurities in the solvents or leaching from the HPLC system components. | 1. Optimize Needle Wash: Ensure the autosampler needle wash is effective. Use a strong solvent (e.g., a high percentage of organic solvent, potentially with acid or base) to clean the needle between injections. 2. Implement a Column Wash Step: At the end of each gradient run, include a high-organic wash step to elute any strongly retained compounds.[17] 3. Prepare Fresh Mobile Phase: Use high-purity solvents and reagents to prepare fresh mobile phase daily.[18] |
| Drifting Retention Times | Column Equilibration Issues: The column is not fully equilibrated with the mobile phase, especially important in gradient elution. Fluctuating Column Temperature: Inconsistent temperature can affect retention times. Changing Mobile Phase Composition: Inaccurate solvent mixing by the pump or evaporation of a volatile component. | 1. Increase Equilibration Time: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient duration before each injection.[18][19] 2. Use a Column Oven: Maintain a constant and stable column temperature to ensure reproducible chromatography.[18] 3. Check Pump Performance: Manually prepare the mobile phase to verify if the issue is with the pump's proportioning valves. Degas the mobile phase to prevent bubble formation.[18][19] |
Part 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting forced degradation studies and analyzing the resulting samples.
Protocol 1: Forced Degradation (Stress Testing) of a Trifluoromethylpyrimidine Derivative
Objective: To generate degradation products of a trifluoromethylpyrimidine derivative under various stress conditions.
Materials:
-
Trifluoromethylpyrimidine derivative (drug substance)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Class A volumetric flasks
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the trifluoromethylpyrimidine derivative in a suitable solvent (e.g., 1 mg/mL in 50:50 ACN:water).
-
Acid Hydrolysis: a. To a volumetric flask, add an aliquot of the stock solution and 0.1 N HCl to achieve a final drug concentration of approximately 100 µg/mL. b. Keep the solution at 60°C for 24 hours. c. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.[21][22][23]
-
Base Hydrolysis: a. To a volumetric flask, add an aliquot of the stock solution and 0.1 N NaOH to achieve a final drug concentration of approximately 100 µg/mL. b. Keep the solution at 60°C for 24 hours. c. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for analysis.[21][22][23]
-
Oxidative Degradation: a. To a volumetric flask, add an aliquot of the stock solution and 3% H₂O₂ to achieve a final drug concentration of approximately 100 µg/mL. b. Keep the solution at room temperature for 24 hours, protected from light. c. At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.[21][24]
-
Thermal Degradation: a. Place a solid sample of the drug substance in an oven at 80°C for 48 hours. b. Also, prepare a solution of the drug substance (100 µg/mL) in the stock solution solvent and heat it at 80°C for 48 hours.[24] c. At specified time points, withdraw samples, cool to room temperature, and dilute for analysis.
-
Photolytic Degradation: a. Expose a solution of the drug substance (100 µg/mL) and a solid sample to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. b. A control sample should be wrapped in aluminum foil to protect it from light. c. At the end of the exposure, dissolve the solid sample and dilute both the solid and solution samples for analysis.[21]
-
Control Sample: A solution of the drug substance (100 µg/mL) stored at 4°C in the dark should be prepared and analyzed at each time point as a control.
Protocol 2: Stability-Indicating HPLC Method for Analysis of Degradation Samples
Objective: To separate and quantify the parent trifluoromethylpyrimidine derivative from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A quaternary HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 272 nm).[21]
Procedure:
-
System Preparation: Purge the HPLC system with the mobile phases and equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Analysis: Inject the prepared samples from the forced degradation study (Protocol 1) and the control sample.
-
Data Analysis:
-
Identify the peak for the parent compound based on its retention time in the control sample.
-
Identify the peaks for the degradation products, which will appear as new peaks in the chromatograms of the stressed samples.
-
Calculate the percentage of degradation using the following formula: % Degradation = [(Area of Parent in Control - Area of Parent in Stressed Sample) / Area of Parent in Control] x 100
-
Calculate the relative peak areas of the degradation products.
-
Protocol 3: Identification of Degradation Products using LC-MS/MS
Objective: To determine the molecular weights and fragmentation patterns of the degradation products to aid in their structural elucidation.
Instrumentation and Conditions (Example):
-
LC-MS/MS System: A UPLC system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument).
-
LC Conditions: Use the same or a similar method as the HPLC method described in Protocol 2, ensuring compatibility with the mass spectrometer (e.g., using volatile mobile phase additives like formic acid or ammonium formate).[25]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte.
-
Scan Mode: Full scan MS to determine the molecular weights of the parent and degradation products.
-
MS/MS Mode: Product ion scan of the molecular ions of the parent and degradation products to obtain fragmentation patterns.
-
Procedure:
-
LC-MS Analysis: Inject the stressed samples into the LC-MS system.
-
Data Analysis: a. Extract the ion chromatograms for the expected molecular ions of the parent and potential degradation products (e.g., hydrolyzed, oxidized products). b. Compare the full scan mass spectra of the degradation product peaks with the parent compound to identify mass shifts corresponding to specific chemical modifications (e.g., +16 Da for oxidation, +18 Da for hydrolysis). c. Analyze the MS/MS fragmentation patterns of the degradation products and compare them to the fragmentation pattern of the parent compound to pinpoint the site of modification.[23][26][27]
Protocol 4: Structural Elucidation of Major Degradants by NMR Spectroscopy
Objective: To definitively determine the chemical structure of significant degradation products.
Rationale: While LC-MS/MS provides valuable information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for unambiguous structure elucidation of unknown impurities.[28][29] ¹H, ¹³C, and ¹⁹F NMR are particularly useful for trifluoromethylpyrimidine derivatives.[11][30][31][32]
Procedure:
-
Isolation of Degradant: If a major degradation product is formed, it may need to be isolated and purified, for example, by preparative HPLC.
-
NMR Sample Preparation: Dissolve the isolated degradant or a sufficiently concentrated and purified sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
NMR Data Acquisition: Acquire a suite of NMR spectra, including:
-
¹H NMR: To identify proton environments.
-
¹³C NMR: To identify carbon environments.
-
¹⁹F NMR: To specifically observe the fluorine atoms of the trifluoromethyl group and any other fluorine-containing degradation products.[31]
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between atoms in the molecule.
-
-
Structure Elucidation: Analyze the NMR data to piece together the structure of the degradation product. Compare the spectra to those of the parent compound to identify structural changes.
By systematically applying these protocols and troubleshooting guides, researchers can effectively investigate the degradation pathways of trifluoromethylpyrimidine derivatives, leading to a comprehensive understanding of their stability and ensuring the development of safe and robust chemical entities.
References
- 1. article.sapub.org [article.sapub.org]
- 2. pharmainfo.in [pharmainfo.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. agilent.com [agilent.com]
- 21. rjptonline.org [rjptonline.org]
- 22. actascientific.com [actascientific.com]
- 23. acgpubs.org [acgpubs.org]
- 24. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Strategies for Elucidation of Degradant Structures and Degradation Pathways [ouci.dntb.gov.ua]
- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 28. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 30. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Reactivity in Suzuki Coupling with Bromopyrimidines
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura cross-coupling of bromopyrimidines. Pyrimidine scaffolds are vital in medicinal chemistry, but their coupling can be notoriously difficult. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you navigate these challenges and achieve high-yield, reproducible results.
Troubleshooting Guide: From Stalled Reactions to Success
This section addresses the most common failure modes observed during the Suzuki coupling of bromopyrimidines. We will diagnose the probable causes rooted in the reaction mechanism and provide actionable, step-by-step solutions.
Problem: Low to No Conversion of the Bromopyrimidine Starting Material
Observing a significant amount of unreacted bromopyrimidine is the most frequent issue. This typically points to a problem in the catalytic cycle, most often a slow or inhibited oxidative addition step.
Primary Cause: Intrinsically Poor Reactivity of the C-Br Bond
The pyrimidine ring presents a dual challenge. First, the electron-deficient nature of the ring, which should theoretically facilitate oxidative addition, is often counteracted by a second, more dominant effect: catalyst inhibition. The lone pairs on the ring's nitrogen atoms can coordinate strongly to the palladium center, effectively poisoning the catalyst and preventing it from entering the catalytic cycle.[1][2][3]
Solution Pathway 1: Strategic Catalyst and Ligand Selection
The standard Pd(PPh₃)₄ catalyst is often inadequate for these challenging substrates.[4] Success hinges on using a more robust catalytic system designed to overcome catalyst inhibition and promote the difficult oxidative addition step.
The Causality Behind Ligand Choice: The key is to use ligands that are both bulky and electron-rich .
-
Bulkiness: Sterically demanding ligands, like those from the Buchwald biarylphosphine family, create a protective pocket around the palladium atom. This steric shield physically hinders the pyrimidine's nitrogen atoms from coordinating to and deactivating the metal center.[2][5]
-
Electron-Donating Nature: Electron-rich phosphines increase the electron density on the palladium(0) center, making it more nucleophilic and promoting its insertion into the C-Br bond—the critical oxidative addition step.[5][6][7]
Recommended Catalyst Systems: It is highly recommended to screen a panel of modern, specialized ligands and palladium pre-catalysts. Buchwald pre-catalysts, for example, are air-stable Pd(II) complexes that rapidly generate the active Pd(0) species in solution and are highly effective.[4]
| Ligand/Catalyst System | Key Characteristics & Rationale | Typical Loading (mol%) |
| SPhos / G3-SPhos | Highly electron-rich and bulky. Excellent for heteroaryl couplings, often providing high turnover numbers.[1] | 1 - 3 |
| XPhos / G3-XPhos | Extremely bulky ligand. Very effective for sterically hindered or electron-deficient substrates.[2] | 1 - 3 |
| RuPhos / G3-RuPhos | Possesses a good balance of steric bulk and electron-donating properties. Known to be effective for a broad range of heteroaryl halides.[1][8] | 1 - 3 |
| PdCl₂(dppf) | A common, robust catalyst. Can be effective but may require higher temperatures or longer reaction times compared to Buchwald systems.[2] | 3 - 5 |
Solution Pathway 2: Optimizing the Base and Solvent System
The base and solvent are not passive components; they play a critical role, particularly in the transmetalation step. An inappropriate choice can stall the reaction or promote side reactions.
The Role of the Base: The base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center (transmetalation).[6] For electron-deficient systems like pyrimidines, a stronger base is often required to drive this step.
Recommended Base and Solvent Combinations:
| Base | Solvent System | Rationale & Comments |
| K₃PO₄ | 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O | A strong, non-nucleophilic base. Often the top choice for difficult couplings as it strongly promotes transmetalation.[9][10] |
| K₂CO₃ | DMF/H₂O or Toluene/H₂O | A standard, cost-effective choice. May require higher temperatures. Can be effective with highly active catalyst systems.[4] |
| Cs₂CO₃ | 1,4-Dioxane or THF | A strong base that offers good solubility in organic solvents. Can be particularly effective but is more expensive. |
| KF | Anhydrous THF or Dioxane | A milder base. Its primary advantage is in minimizing protodeboronation, especially with sensitive boronic acids.[7][11] |
Problem: Significant Side Product Formation
Even when the starting material is consumed, low yields of the desired product can result from competing reaction pathways.
Side Reaction 1: Protodeboronation
This is the replacement of the boronic acid's -B(OH)₂ group with a hydrogen atom, effectively destroying your coupling partner.[3][8] This is often exacerbated by excess water, high temperatures, and certain bases.
Solutions:
-
Use Boronic Esters: MIDA or pinacol boronic esters are more stable than their corresponding acids and less prone to protodeboronation.[5] They slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low.
-
Minimize Water: While a small amount of water is often beneficial, especially with carbonate bases, using a large excess can accelerate protodeboronation. Try reducing the water content or using an anhydrous system with a base like KF.[12]
-
Use a Milder Base: If protodeboronation is severe, switching from a strong base like K₃PO₄ to a milder one like K₂CO₃ or KF can help.[13]
Side Reaction 2: Homocoupling of the Boronic Acid
The formation of a biaryl product derived from two molecules of the boronic acid is a common side reaction, typically promoted by the presence of oxygen.[4]
Solutions:
-
Rigorous Degassing: This is non-negotiable. Oxygen can oxidize the Pd(0) catalyst and promote homocoupling.[2][4] Solvents must be thoroughly degassed before use by bubbling an inert gas (Argon or Nitrogen) through them for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas using a Schlenk line or in a glovebox.[2]
Visualizing the Challenge and Solution
Understanding the catalytic cycle and having a logical troubleshooting workflow are key to solving these problems efficiently.
Caption: The Suzuki cycle with bromopyrimidines, highlighting the problematic oxidative addition and catalyst inhibition steps.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings with bromopyrimidines.
Recommended General Protocol
This procedure represents a robust starting point for the Suzuki-Miyaura coupling of a generic bromopyrimidine. It must be optimized for your specific substrates.
Materials:
-
Bromopyrimidine (1.0 eq.)
-
Boronic Acid or Pinacol Ester (1.2 - 1.5 eq.)
-
Palladium Pre-catalyst (e.g., G3-SPhos, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane with 10-20% v/v degassed water)
Procedure:
-
Preparation: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of Argon or Nitrogen.
-
Adding Solids: To the flask, add the bromopyrimidine, the boronic acid/ester, the base, and the palladium pre-catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the flask in a pre-heated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS by periodically taking small aliquots.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why are bromopyrimidines so much less reactive than bromobenzene? A1: While the C-Br bond in a bromopyrimidine is polarized and seemingly activated due to the electron-withdrawing nature of the ring nitrogens, these same nitrogen atoms are Lewis basic.[9] They can coordinate to the electron-deficient palladium catalyst, forming a stable, off-cycle complex that inhibits catalytic activity.[1][2] Bromobenzene lacks these coordinating heteroatoms, so catalyst deactivation is not a primary concern.
Q2: I only have Pd(PPh₃)₄ in my lab. Can I make it work? A2: While not ideal, it is sometimes possible. You will likely need to use higher catalyst loadings (5-10 mol%), elevated temperatures (>100 °C), and longer reaction times.[9] However, the chances of side reactions and decomposition increase under these harsh conditions. For consistent and high-yielding results, investing in a more modern catalyst system (e.g., a Buchwald pre-catalyst and ligand) is strongly recommended.[4][14]
Q3: What is the best "go-to" catalyst system to screen first for a new bromopyrimidine? A3: An excellent starting point is G3-SPhos (or Pd₂(dba)₃ with SPhos ligand) paired with K₃PO₄ as the base in a 1,4-Dioxane/water solvent system.[1][9] This combination is robust, highly active, and has a proven track record for challenging heteroaryl couplings.
Q4: My reaction mixture turned black immediately upon heating. Is the catalyst dead? A4: Not necessarily. The formation of palladium black (finely divided Pd(0) metal) is common, especially with less stable catalysts or if the ligand concentration is insufficient. While it indicates some catalyst decomposition, the reaction can often still proceed to completion, albeit sometimes more slowly. If the reaction stalls, the cause is likely catalyst death. Using more stable pre-catalysts or ensuring the correct ligand-to-palladium ratio can mitigate this.
Q5: Is water absolutely necessary for the reaction? A5: It depends on the base. For inorganic carbonate and phosphate bases, a small amount of water is often crucial for dissolving the base and facilitating the formation of the active boronate species.[15] However, for anhydrous conditions, bases like potassium fluoride (KF) can be used, which is particularly useful for preventing protodeboronation of sensitive substrates.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Welcome to the Technical Support Center for the purification of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine (CAS No. 935534-47-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key building block in high purity. This document moves beyond generic protocols to offer insights into the "why" behind experimental choices, ensuring robust and reproducible results.
Understanding the Chemistry: Potential Impurities
Effective purification begins with a thorough understanding of the potential impurities. The most common synthetic route to this compound is the direct electrophilic bromination of 2-amino-4-(trifluoromethyl)pyrimidine.
DOT Script of the Synthesis Pathway
Caption: General synthetic route to this compound.
This reaction, while generally effective, can lead to several common impurities that researchers may encounter:
-
Unreacted Starting Material: Incomplete bromination can result in the presence of 2-amino-4-(trifluoromethyl)pyrimidine in the final product.
-
Di-brominated Byproducts: Over-bromination can lead to the formation of di-brominated pyrimidine species. Although the 5-position is the most activated for electrophilic substitution on the pyrimidine ring, under forcing conditions, further bromination may occur.
-
Reagent-Derived Impurities: Depending on the brominating agent used (e.g., N-Bromosuccinimide or bromine), byproducts such as succinimide can be present.[1]
-
Solvent and Acid Residues: Solvents like acetic acid, often used in bromination reactions, can be carried through the work-up if not adequately removed.[2]
The structural similarity between the desired product and the primary impurities necessitates carefully optimized purification strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My NMR spectrum shows a significant amount of starting material. How can I improve the separation?
A1: The presence of unreacted 2-amino-4-(trifluoromethyl)pyrimidine is a common issue. Both column chromatography and recrystallization can be effective, but optimization is key.
-
For Column Chromatography: The polarity difference between the starting material and the brominated product is often sufficient for separation. However, due to the basic nature of the amino group, peak tailing can be a problem on silica gel.
-
Expert Tip: Add a small amount of a basic modifier, such as 0.1-1% triethylamine, to your eluent system (e.g., ethyl acetate/hexanes). The triethylamine will competitively bind to the acidic silanol groups on the silica, preventing the amine product from streaking and leading to sharper peaks and better separation.
-
-
For Recrystallization: A carefully chosen solvent system is crucial. Since the starting material is more polar than the product, a solvent system where the product has lower solubility at cold temperatures is ideal.
-
Expert Tip: Consider a mixed solvent system like ethyl acetate/hexanes. Dissolve the crude material in a minimal amount of hot ethyl acetate and slowly add hexanes as an anti-solvent until the solution becomes slightly turbid. Slow cooling should selectively crystallize the less polar 5-bromo product, leaving the more polar starting material in the mother liquor.
-
Q2: I'm observing streaking on my TLC plate and poor separation during column chromatography. What's causing this and how can I fix it?
A2: Streaking is a classic sign of strong interaction between your basic amine compound and the acidic silica gel stationary phase.
-
Causality: The lone pair of electrons on the amino group of your pyrimidine derivative interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-ideal equilibrium during elution, resulting in elongated or "streaking" spots on a TLC plate and broad, tailing peaks in column chromatography.
-
Solution: As mentioned in Q1, the most effective solution is to add a competing base to your mobile phase. Triethylamine is a common choice due to its volatility, which makes it easy to remove from the final product. An alternative is to use a different stationary phase, such as alumina (basic or neutral), which will have less of an acidic character.
Q3: I'm struggling to find a good single solvent for recrystallization. What should I try next?
A3: It is not uncommon for a single solvent to be unsuitable for recrystallization, where a compound is either too soluble or not soluble enough.
-
Two-Solvent Recrystallization: This is a powerful technique when a single solvent fails. The key is to choose a "solvent" in which your compound is soluble and an "anti-solvent" in which it is poorly soluble, with the two solvents being miscible.
-
Recommended System: For this compound, an excellent starting point is a mixture of a polar solvent like ethanol or ethyl acetate and a non-polar anti-solvent like hexanes or heptane.
-
-
Procedure:
-
Dissolve your crude product in the minimum amount of the hot "solvent" (e.g., ethanol).
-
While the solution is still hot, add the "anti-solvent" (e.g., water or hexanes) dropwise until you observe persistent cloudiness.
-
Add a few more drops of the hot "solvent" to just redissolve the precipitate and achieve a clear, saturated solution.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Q4: After my work-up, I have a colored impurity. How can I remove it?
A4: Colored impurities are often large, conjugated organic molecules.
-
Activated Charcoal: If the colored impurity is present in trace amounts, you can try treating a solution of your crude product with a small amount of activated charcoal. The charcoal has a high surface area and can adsorb the colored impurities.
-
Protocol: Dissolve your crude product in a suitable solvent, add a small amount of activated charcoal (typically 1-2% by weight), and heat the mixture for a short period. Perform a hot filtration through a pad of celite to remove the charcoal, and then proceed with recrystallization. Caution: Using too much charcoal can lead to a loss of your desired product.
-
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude material.[3]
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether), HPLC grade
-
Ethyl acetate, HPLC grade
-
Triethylamine
-
Glass chromatography column
-
TLC plates, UV lamp
-
Standard laboratory glassware
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in ethyl acetate.
-
Spot the solution on a TLC plate and develop it in a chamber with a mixture of hexanes and ethyl acetate (e.g., 80:20 v/v).
-
Visualize the spots under a UV lamp. The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation on the column. Adjust the solvent ratio as needed.
-
-
Column Packing:
-
Prepare a slurry of silica gel (approximately 40-50 g for 1 g of crude product) in a low-polarity eluent (e.g., 95:5 hexanes/ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
-
Sample Loading:
-
Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane or ethyl acetate.
-
Add a small amount of silica gel (2-3 g) to this solution and evaporate the solvent to obtain a free-flowing powder (dry loading).
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 90:10 hexanes/ethyl acetate) containing 0.1% triethylamine.
-
Gradually increase the polarity of the eluent (e.g., to 80:20, then 70:30 hexanes/ethyl acetate) to elute your product.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
DOT Script of the Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Protocol 2: Recrystallization
This protocol is suitable for purifying solid crude material.
Materials and Equipment:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter flask
Procedure:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and stir until the solid is completely dissolved.
-
-
Addition of Anti-Solvent:
-
While the solution is still hot, add deionized water dropwise until the solution becomes slightly and persistently cloudy.
-
-
Clarification:
-
Add a few drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Data Summary Table
| Purification Method | Key Parameters | Expected Purity | Advantages | Disadvantages |
| Column Chromatography | Stationary Phase: Silica gelMobile Phase: Hexanes/Ethyl Acetate gradient + 0.1% Triethylamine | >98% | High resolution, good for complex mixtures. | More time-consuming and uses larger volumes of solvent. |
| Recrystallization | Solvent System: Ethanol/Water or Ethyl Acetate/Hexanes | >97% | Cost-effective, scalable, and can yield highly crystalline material. | Lower recovery if the compound has some solubility in the cold solvent. |
References
Technical Support Center: Scale-Up Challenges for the Synthesis of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Welcome to the technical support center for the synthesis of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. Here, we address common challenges and frequently asked questions, providing in-depth, experience-driven insights to ensure a safe, efficient, and robust process.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the synthesis of this compound.
Question 1: What are the primary challenges when scaling up the synthesis of this compound?
When moving from a laboratory to a pilot or production scale, several critical challenges can emerge. These are often not apparent during small-scale synthesis where factors like heat and mass transfer are less pronounced.[1]
Core Challenges:
-
Exothermic Reaction Control: The bromination step is often highly exothermic. What is easily managed in a small flask with an ice bath can become a significant safety hazard at a larger scale, potentially leading to a thermal runaway.[2]
-
Reagent Addition and Mixing: Inefficient mixing on a larger scale can lead to localized "hot spots" or areas of high reagent concentration. This can result in the formation of impurities and a decrease in overall yield.
-
Product Isolation and Purification: Crystallization and filtration, which are straightforward on a small scale, can be more complex in larger equipment. Achieving consistent crystal size and purity requires careful control over cooling rates and solvent selection.[3][4]
-
Impurity Profile: Side reactions that are negligible at the gram scale can become significant at the kilogram scale, leading to a more complex impurity profile and requiring more rigorous purification methods.
Question 2: How can I control the exothermic bromination step at a larger scale to prevent thermal runaway?
Controlling the exotherm during bromination is paramount for a safe and successful scale-up. A thermal runaway occurs when a reaction's heat generation exceeds the rate of heat removal, leading to a rapid, uncontrolled increase in temperature and pressure.[2][5][6]
Control Strategies:
-
Semi-Batch or Continuous Flow Reaction: Instead of adding all reagents at once (batch mode), a semi-batch approach where the brominating agent is added slowly and controllably is much safer.[1] For even greater control, a continuous flow reactor can be employed. This minimizes the reaction volume at any given time, allowing for highly efficient heat exchange and a significantly reduced risk of thermal runaway.[7]
-
Dilution: Increasing the solvent volume can help to dissipate the heat generated during the reaction. However, this may also slow down the reaction rate and can complicate downstream processing.
-
Choice of Brominating Agent: While elemental bromine is effective, it can be hazardous to handle on a large scale. N-Bromosuccinimide (NBS) is a milder and often safer alternative for the bromination of pyrimidine rings.[8][9]
-
Real-Time Monitoring: Implementing in-situ monitoring tools, such as temperature probes and pressure transducers, is crucial for tracking the reaction's progress and detecting any deviations from the expected profile.
Question 3: I am observing poor regioselectivity during the bromination step on a larger scale. What could be the cause and how can I improve it?
Poor regioselectivity, leading to the formation of undesired brominated isomers, is often a consequence of inadequate reaction control. The C-5 position on the pyrimidine ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[8]
Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Localized High Temperatures | "Hot spots" due to poor mixing can provide enough energy to overcome the activation barrier for bromination at less favorable positions. | Improve agitation efficiency. Consider using a reactor with better heat transfer capabilities. |
| Incorrect pH | The reactivity of the pyrimidine ring can be influenced by the pH of the reaction mixture. | Carefully control the pH of the reaction. The use of a buffer may be beneficial. |
| Choice of Brominating Agent | Some brominating agents are less selective than others. | Consider using a milder brominating agent like N-Bromosuccinimide (NBS) which often provides better regioselectivity.[10][11] |
| Solvent Effects | The solvent can influence the reactivity and selectivity of the bromination reaction. | Experiment with different solvents to find one that favors the desired regioselectivity. Aprotic solvents are often used for these types of reactions.[9] |
Question 4: My final product has a persistent impurity that is difficult to remove by crystallization. How can I identify and minimize its formation?
Persistent impurities are a common scale-up challenge. Identifying the impurity is the first critical step.
Identification and Minimization Workflow:
Workflow for impurity identification and mitigation.
Common Sources of Impurities:
-
Over-bromination: The formation of di-brominated species can occur if the reaction is allowed to proceed for too long or if there is an excess of the brominating agent.
-
Starting Material Impurities: Impurities in the starting 2-amino-4-(trifluoromethyl)pyrimidine can carry through the reaction. Ensure the purity of your starting materials before beginning the synthesis.
-
Side Reactions: The trifluoromethyl group can be susceptible to hydrolysis under certain conditions, leading to the formation of the corresponding carboxylic acid derivative.
To minimize these, implement strict stoichiometric control of reagents, monitor the reaction closely to stop it at the optimal time, and ensure the quality of all starting materials.
Frequently Asked Questions (FAQs)
Question 1: What is a typical synthetic route for this compound?
A common and effective route involves a two-step process:
-
Cyclization: The synthesis typically begins with the cyclization of a trifluoromethyl-β-ketoester with guanidine to form 2-amino-4-(trifluoromethyl)pyrimidine.[12][13][14] This reaction is a variation of the classical pyrimidine synthesis.
-
Bromination: The resulting 2-amino-4-(trifluoromethyl)pyrimidine is then regioselectively brominated at the 5-position.[15]
General synthetic route.
Question 2: What analytical techniques are crucial for monitoring the reaction and ensuring final product quality?
A robust analytical strategy is essential for a successful scale-up.
Recommended Analytical Methods:
| Technique | Application | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring, purity assessment of intermediates and final product. | Disappearance of starting materials, formation of product and byproducts.[16] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile components and potential impurities. | Identification of low molecular weight byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and key intermediates. | Chemical shifts, coupling constants, and integration to confirm the desired structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis. | Presence of key functional groups (e.g., N-H, C-F). |
| Differential Scanning Calorimetry (DSC) | Assessment of thermal properties and polymorphism of the final product. | Melting point and presence of different crystalline forms.[4] |
Question 3: What are the key safety considerations when handling the reagents and intermediates in this synthesis?
Safety should always be the top priority, especially during scale-up.
Key Safety Precautions:
-
Guanidine: Guanidine and its salts can be corrosive and irritating. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Brominating Agents: Elemental bromine is highly corrosive, toxic, and volatile. N-Bromosuccinimide (NBS) is a solid and generally safer to handle, but it is still an irritant and should be handled in a well-ventilated area.[8]
-
Solvents: Many organic solvents used in the synthesis are flammable. Ensure that all equipment is properly grounded and that there are no ignition sources in the vicinity.
-
Exothermic Reactions: As discussed, the bromination step can be highly exothermic. Ensure that the reactor is equipped with adequate cooling capacity and that a quench plan is in place in case of a thermal runaway.
Question 4: What are the best practices for the crystallization and purification of the final product on a larger scale?
Achieving high purity and a consistent crystalline form is crucial for pharmaceutical applications.[17]
Crystallization and Purification Best Practices:
-
Solvent Screening: Conduct a thorough solvent screening to identify a solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures. This will maximize the recovery of the product.
-
Controlled Cooling: Implement a controlled cooling profile. A slow cooling rate generally leads to larger, more well-defined crystals, which are easier to filter and wash. Rapid cooling can lead to the formation of small, impure crystals.[3]
-
Seeding: Seeding the solution with a small amount of pure product can help to control the crystal size and form.
-
Washing: Wash the filtered crystals with a cold, appropriate solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the final product under vacuum at a controlled temperature to remove any residual solvent without causing decomposition.
By carefully considering these troubleshooting points and frequently asked questions, researchers and process chemists can more effectively navigate the challenges of scaling up the synthesis of this compound, leading to a safer, more efficient, and robust manufacturing process.
References
- 1. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 2. helgroup.com [helgroup.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. gasmet.com [gasmet.com]
- 6. osti.gov [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective bromination of fused heterocyclic N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The synthesis and preliminary biological testing of some bicyclic guanidine derivatives | Semantic Scholar [semanticscholar.org]
- 14. CYCLIZATION OF GUANIDINES WITH ALPHA-UNSATURATED,BETA-UNSATURATED KETONES - IMPROVED SYNTHESIS OF 2-AMINODIHYDROPYRIMIDINE DERIVATIVES CONTAINING GUANIDINE MOIETY | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Purification [chem.rochester.edu]
Validation & Comparative
Comparative Efficacy of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine Based Kinase Inhibitors: A Technical Guide
Introduction
The 5-bromo-4-(trifluoromethyl)pyrimidin-2-amine scaffold has emerged as a privileged structure in modern kinase inhibitor design, demonstrating significant potential in the development of targeted therapies for a range of diseases, particularly cancers and autoimmune disorders. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical nodes in cellular signaling pathways. Their dysregulation is a hallmark of numerous pathologies, making them high-value targets for therapeutic intervention. Inhibitors based on this specific pyrimidine core have shown promise against several important kinases, including Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.
This guide provides a comparative analysis of the efficacy of selected kinase inhibitors derived from the this compound scaffold. We will delve into their mechanism of action, present comparative biochemical and cellular potency data, and provide detailed experimental protocols for assessing their efficacy, empowering researchers to make informed decisions in their drug discovery and development programs.
Mechanism of Action: Targeting the BTK Signaling Pathway
Inhibitors built upon the this compound core typically function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, forming specific interactions that prevent the binding of ATP and subsequent phosphorylation of substrate proteins. The trifluoromethyl group at the 4-position and the bromine atom at the 5-position of the pyrimidine ring play crucial roles in modulating the electronic properties and binding affinity of these compounds.
A prominent target for this class of inhibitors is Bruton's Tyrosine Kinase (BTK). BTK is a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling. Upon activation of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated, with BTK playing a pivotal role in phosphorylating downstream targets like phospholipase C gamma 2 (PLCγ2). This ultimately leads to the activation of transcription factors that govern cell proliferation, survival, and antibody production. In malignant B-cells, this pathway is often constitutively active, driving tumor growth. By inhibiting BTK, these compounds can effectively block this signaling cascade.
Caption: BTK signaling pathway and point of inhibition.
Comparative Efficacy of Representative Inhibitors
The efficacy of kinase inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the reported IC50 values for a series of compounds based on the this compound scaffold against BTK. These compounds share the same core but differ in the substituent at the 2-amino position, illustrating the structure-activity relationship (SAR).
| Compound ID | R-Group on 2-amino position | BTK IC50 (nM) | Reference |
| 1 | 4-phenoxyphenyl | 5.6 | |
| 2 | 3-phenoxyphenyl | 8.3 | |
| 3 | (4-phenoxyphenyl)methyl | 12.1 | |
| 4 | 4-(4-methylpiperazin-1-yl)phenyl | 2.5 | |
| 5 | 4-(morpholinomethyl)phenyl | 3.8 |
Note: The IC50 values are sourced from different patents and may have been determined under slightly different assay conditions. Direct comparison should be made with caution. The R-group refers to the substituent attached to the amine at the 2-position of the pyrimidine ring.
From this data, we can infer key structure-activity relationships. For instance, the introduction of a solubilizing group, such as the 4-methylpiperazine in Compound 4 , not only improves physicochemical properties but can also enhance potency. The specific substitution pattern on the phenyl ring, as seen in the comparison between Compounds 1 and 2 , also modulates the inhibitory activity.
Experimental Protocols for Efficacy Assessment
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for key assays.
In Vitro Kinase Assay: Lanthascreen™ Eu Kinase Binding Assay
This assay directly measures the binding affinity of the inhibitor to the target kinase by quantifying the displacement of a fluorescent tracer from the ATP-binding pocket.
Principle: The assay uses a terbium-labeled anti-tag antibody that binds to the kinase and a fluorescent tracer (Alexa Fluor™ 647-labeled) that binds to the ATP pocket. When the tracer is bound, Förster Resonance Energy Transfer (FRET) occurs between the terbium donor and the Alexa Fluor acceptor. A competitive inhibitor will displace the tracer, disrupting FRET.
Caption: Workflow for a FRET-based kinase binding assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute the test inhibitor in DMSO, followed by a dilution in the kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the serially diluted inhibitor.
-
Kinase and Tracer Addition: Add a pre-mixed solution of the target kinase (e.g., BTK) and the Alexa Fluor™ 647-labeled tracer to each well.
-
Antibody Addition: Add the terbium-labeled anti-tag antibody.
-
Controls:
-
Negative Control (0% inhibition): Wells containing kinase, tracer, antibody, and DMSO without the inhibitor.
-
Positive Control (100% inhibition): Wells containing a known potent inhibitor or a high concentration of the test compound to ensure maximal displacement.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay: Western Blot for Phospho-BTK
This assay assesses the inhibitor's ability to block the kinase activity within a cellular context by measuring the phosphorylation of the kinase itself (autophosphorylation) or its downstream substrates.
Principle: Cells are treated with the inhibitor and then stimulated to activate the signaling pathway. Cell lysates are then analyzed by Western blot using an antibody specific to the phosphorylated form of the target protein (e.g., phospho-BTK at Tyr223).
Caption: Standard workflow for a Western blot experiment.
Step-by-Step Protocol:
-
Cell Culture and Plating: Culture a relevant B-cell line (e.g., Ramos cells) to an appropriate density and plate them in a multi-well plate.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of the inhibitor for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the B-cell receptor pathway by adding an activating agent like anti-IgM antibody for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Immediately place the plate on ice, wash the cells with cold PBS, and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for phospho-BTK (Tyr223).
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody for total BTK or a housekeeping protein like GAPDH.
-
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-BTK signal to the total BTK or loading control signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Conclusion
The this compound scaffold represents a versatile and potent platform for the development of targeted kinase inhibitors. As demonstrated, subtle modifications to the substituents on this core can lead to significant changes in inhibitory activity against key targets like BTK. The efficacy of these compounds can be rigorously evaluated through a combination of in vitro binding assays and cell-based functional assays. By employing the detailed protocols and understanding the underlying signaling pathways described in this guide, researchers can effectively characterize and compare the performance of novel inhibitors, accelerating the journey from chemical synthesis to potential clinical application.
A Senior Application Scientist's Guide to Brominated Pyrimidine Scaffolds: A Comparative Analysis of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Introduction: The Central Role of Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of countless natural products and synthetic compounds with significant biological activity.[1][2][3][4] Its prevalence in the architecture of DNA and RNA has made it a "privileged structure," a molecular framework that is more likely to bind to biological targets.[5] Consequently, pyrimidine derivatives are integral to a vast array of FDA-approved drugs, particularly in oncology and virology.[4][6]
For the drug development professional, the strategic functionalization of this core is paramount. Brominated pyrimidines, in particular, serve as exceptionally versatile intermediates. The bromine atom acts as a synthetic linchpin, enabling a wide range of carbon-carbon and carbon-heteroatom bond formations through well-established palladium-catalyzed cross-coupling reactions.[1] This guide provides an in-depth comparison of several key brominated pyrimidine scaffolds, with a special focus on 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine . We will dissect how the introduction of a trifluoromethyl (-CF3) group fundamentally alters the scaffold's physicochemical properties and reactivity, offering distinct advantages for modern drug discovery campaigns.
The Trifluoromethyl Group: A Strategic Tool for Optimizing Drug Candidates
The incorporation of fluorine, and specifically the trifluoromethyl group, into drug candidates is a well-established strategy for enhancing therapeutic potential.[7][8] The unique electronic properties of the -CF3 group impart a range of benefits that address common challenges in drug development:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative processes.[7][8] This often leads to an increased drug half-life and reduced patient dosage.
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and enhance oral bioavailability.[7]
-
Modulated pKa: As a potent electron-withdrawing group, the -CF3 moiety can lower the pKa of nearby basic groups, such as the 2-amino group on our target scaffold. This modulation can be critical for optimizing target engagement and pharmacokinetic profiles.
-
Improved Binding Affinity: The unique steric and electronic profile of the -CF3 group can lead to stronger and more selective interactions with protein targets, enhancing potency and reducing off-target effects.[7]
This guide will explore how these intrinsic properties of the trifluoromethyl group translate into tangible differences in chemical reactivity and synthetic utility when comparing this compound to other common brominated pyrimidine building blocks.
Comparative Overview of Key Brominated Pyrimidine Scaffolds
To provide a clear and objective comparison, we have selected three widely used brominated pyrimidine scaffolds to evaluate against our primary compound of interest. Each represents a different class of substitution pattern, allowing us to isolate the effects of the trifluoromethyl group.
Caption: Logical relationship of the compared brominated pyrimidine scaffolds.
Table 1: Physicochemical Properties of Selected Brominated Pyrimidine Scaffolds
| Scaffold | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 935534-47-7[9] | C₅H₃BrF₃N₃ | 257.99 | N/A | |
| 2-Amino-5-bromopyrimidine | 7752-82-1[10] | C₄H₄BrN₃ | 174.00 | 238-242 | |
| 5-Bromo-2,4-dichloropyrimidine | 36082-50-5[11] | C₄HBrCl₂N₂ | 227.88 | N/A (Liquid) | |
| 5-Bromo-2-methoxypyrimidine | 14001-66-2[12] | C₅H₅BrN₂O | 189.01 | 55.5-59.5[12] |
The most striking difference is the presence of the strongly electron-withdrawing -CF3 group in our target scaffold. This is expected to render the pyrimidine ring more electron-deficient compared to the other scaffolds, which feature either neutral (-NH2) or electron-donating (-OCH3) groups. This electronic modulation is the primary driver of the reactivity differences we will explore in palladium-catalyzed cross-coupling reactions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The true utility of these scaffolds is demonstrated in their performance as coupling partners. We will now compare their reactivity in three cornerstone reactions of modern medicinal chemistry: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The choice of catalyst, ligand, base, and solvent is critical and often dictated by the electronic nature of the pyrimidine ring.
A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, essential for constructing biaryl and heteroaryl structures.[13][14][15] The reaction's efficiency is highly dependent on the electronic properties of the aryl halide.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.[16]
Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling [16]
-
Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the brominated pyrimidine (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.1 equiv), and a suitable base (e.g., K₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the vial.
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes), with stirring.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
| Scaffold | Typical Catalyst/Ligand | Typical Base | Reactivity & Causality |
| 5-Bromo-4-(CF₃)pyrimidin-2-amine | Pd(PPh₃)₄, XPhosPdG2/XPhos[13][15] | K₂CO₃, K₃PO₄ | High: The potent electron-withdrawing -CF3 group enhances the electrophilicity of the C-Br bond, facilitating faster oxidative addition to the Pd(0) catalyst. This often allows for milder conditions and shorter reaction times. |
| 2-Amino-5-bromopyrimidine | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃ | Moderate to High: The amino group is weakly activating but generally well-tolerated. The primary amine can potentially coordinate to the palladium center, sometimes necessitating specific ligands to ensure high yields.[15] |
| 5-Bromo-2,4-dichloropyrimidine | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | High (Chemoselective): The C-Br bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed couplings.[17] This allows for selective functionalization at the 5-position under controlled conditions. |
| 5-Bromo-2-methoxypyrimidine | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃ | Moderate: The electron-donating methoxy group slightly deactivates the ring towards oxidative addition compared to unsubstituted or electron-withdrawn systems. The reaction typically requires standard conditions to proceed efficiently. |
B. Buchwald-Hartwig Amination: Constructing C–N Bonds
A cornerstone of modern drug synthesis, the Buchwald-Hartwig amination enables the coupling of aryl halides with a vast array of primary and secondary amines.[17][18] This reaction is crucial for introducing pharmacologically important amine functionalities.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[19]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [20][21]
-
Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine the brominated pyrimidine (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, XPhos, 4-10 mol%).
-
Reagent Addition: Add the amine (1.2-1.5 equiv) and a strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equiv).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane).
-
Reaction: Heat the mixture (typically 80-110 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Scaffold | Typical Catalyst/Ligand | Typical Base | Reactivity & Causality |
| 5-Bromo-4-(CF₃)pyrimidin-2-amine | Pd₂(dba)₃ / Xantphos or XPhos | NaOtBu, K₃PO₄ | Moderate: While the C-Br bond is activated, the existing 2-amino group can act as a competing nucleophile or coordinate with the catalyst. Careful selection of a bulky phosphine ligand (like XPhos) is crucial to favor the desired intermolecular coupling over potential side reactions. |
| 2-Amino-5-bromopyrimidine | Pd₂(dba)₃ / BINAP or Xantphos | NaOtBu, Cs₂CO₃ | Challenging: The presence of the free 2-amino group makes direct amination difficult without a protecting group strategy. The substrate itself can act as the amine coupling partner, leading to dimerization or oligomerization. |
| 5-Bromo-2,4-dichloropyrimidine | Pd(OAc)₂ / RuPhos or XPhos | NaOtBu, LHMDS | High (Chemoselective): The C-Br bond is the preferred site for amination under standard conditions. This scaffold is excellent for sequential functionalization, first at C5 via amination, followed by substitution at the chloro positions. |
| 5-Bromo-2-methoxypyrimidine | Pd₂(dba)₃ / Xantphos or DavePhos | NaOtBu, K₂CO₃ | Good: This scaffold is generally well-behaved in Buchwald-Hartwig aminations. The methoxy group is electronically neutral to slightly donating and does not interfere with the catalytic cycle, allowing for reliable C-N bond formation. |
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl groups onto aryl halides, providing access to rigid, linear linkers that are invaluable in drug design and materials science.[5] The reaction uniquely employs a dual-catalyst system of palladium and copper.[5]
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.[5]
Experimental Protocol: General Procedure for Sonogashira Coupling [5][18]
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the brominated pyrimidine (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).
-
Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature or heat (typically 40-80 °C) until completion, monitoring by TLC or GC.
-
Work-up: After cooling, filter the mixture through celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 4: Comparative Performance in Sonogashira Coupling
| Scaffold | Typical Catalyst System | Typical Base/Solvent | Reactivity & Causality |
| 5-Bromo-4-(CF₃)pyrimidin-2-amine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | High: The activated C-Br bond readily undergoes oxidative addition. The reaction generally proceeds smoothly under standard, mild conditions. The electron-deficient nature of the ring ensures a rapid and efficient catalytic turnover. |
| 2-Amino-5-bromopyrimidine | Pd(PPh₃)₄ / CuI | Et₃N / DMF | Good: This substrate is a reliable coupling partner for the Sonogashira reaction. The amino group does not typically interfere, and good to excellent yields can be obtained under standard protocols. |
| 5-Bromo-2,4-dichloropyrimidine | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH / THF | High (Chemoselective): Similar to other palladium-catalyzed reactions, the C-Br bond at the 5-position is selectively functionalized, leaving the C-Cl bonds untouched for subsequent transformations. This makes it a powerful scaffold for building complex molecules.[17] |
| 5-Bromo-2-methoxypyrimidine | Pd(PPh₃)₄ / CuI | Et₃N / THF | Moderate to Good: The reaction proceeds well, although the slightly electron-rich nature of the ring may require slightly longer reaction times or gentle heating compared to the electron-deficient scaffolds to achieve full conversion. |
Conclusion: The Strategic Advantage of this compound
This comparative analysis demonstrates that while all brominated pyrimidines are valuable synthetic intermediates, This compound offers a unique and powerful combination of properties for contemporary drug discovery.
The key differentiator is the trifluoromethyl group. Its potent electron-withdrawing nature activates the C-Br bond, facilitating rapid and efficient cross-coupling in Suzuki and Sonogashira reactions, often under milder conditions than its counterparts. While the presence of the 2-amino group presents a moderate challenge in Buchwald-Hartwig aminations, this can be overcome with the appropriate choice of modern, bulky phosphine ligands.
Ultimately, the decision to use this compound is a strategic one. A researcher who selects this scaffold is not just choosing a building block; they are proactively engineering desirable drug-like properties into their molecule from an early stage. The benefits of enhanced metabolic stability, modulated lipophilicity, and potential for improved target binding conferred by the -CF3 group can significantly accelerate a program's progression from hit to lead and beyond. For research teams aiming to develop next-generation therapeutics, this scaffold represents a critical tool for building efficacy and robustness into their drug candidates.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 9. This compound | [frontierspecialtychemicals.com]
- 10. 2-アミノ-5-ブロモピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. nbinno.com [nbinno.com]
- 12. 5-Bromo-2-methoxypyrimidine [myskinrecipes.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of 5-Trifluoromethyl-pyrimidin-2-amine Derivatives in Cancer Cell Lines
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone in the design of novel kinase inhibitors for oncology. The strategic incorporation of a trifluoromethyl group at the 5-position of the pyrimidine ring has been a particularly fruitful avenue of investigation, leveraging the unique electronic properties of fluorine to enhance metabolic stability and target affinity. This guide provides an in-depth technical comparison of the validation of various 5-(trifluoromethyl)pyrimidin-2-amine derivatives, with a focus on their efficacy in different cancer cell lines and their molecular mechanisms of action. While the specific starting material, 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine, is a key intermediate for the synthesis of many of these derivatives, this guide will focus on the biological validation of the final, active compounds.
The Rationale Behind the Scaffold: Why 5-(Trifluoromethyl)pyrimidines?
The 2-aminopyrimidine core is a well-established "hinge-binding" motif, mimicking the adenine base of ATP to effectively compete for the active site of various protein kinases. The introduction of a trifluoromethyl (CF3) group at the 5-position is a deliberate design choice with several key advantages:
-
Increased Lipophilicity: The CF3 group enhances the molecule's ability to cross cellular membranes, improving bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the CF3 group can influence the pKa of the aminopyrimidine core, potentially fine-tuning its interaction with the kinase hinge region.
The bromine atom at the 4-position, as in the precursor this compound, serves as a versatile synthetic handle. It allows for the introduction of a wide variety of substituents through cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to optimize potency and selectivity against different kinase targets.
Comparative Validation of 5-(Trifluoromethyl)pyrimidin-2-amine Derivatives
The true measure of a novel compound's potential lies in its rigorous validation in relevant biological systems. Here, we compare the performance of several key derivatives emerging from the 5-(trifluoromethyl)pyrimidin-2-amine scaffold, each tailored to inhibit different oncogenic kinases.
Derivative Class 1: Dual FLT3/CHK1 Inhibitors for Acute Myeloid Leukemia (AML)
A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been developed as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), two key targets in AML.[1]
Lead Compound: Compound 30 (structure available in the cited reference)
Mechanism of Action: FLT3 is a receptor tyrosine kinase frequently mutated in AML, leading to constitutive activation and uncontrolled cell proliferation. CHK1 is a serine/threonine kinase crucial for the DNA damage response, and its inhibition can induce synthetic lethality in cancer cells with high replicative stress. Dual inhibition of FLT3 and CHK1 offers a promising strategy to overcome resistance to single-agent therapies.
Experimental Validation:
-
In Vitro Kinase Assays: Compound 30 demonstrated potent inhibitory activity against both FLT3 and CHK1.
-
Cell-Based Proliferation Assays: In the MV4-11 human AML cell line, which harbors an FLT3-ITD mutation, several derivatives showed excellent anti-proliferative activity with IC50 values in the low nanomolar range.[1]
-
Selectivity Profiling: The lead compound exhibited high selectivity for FLT3 and CHK1 over other kinases, including c-Kit, which is structurally related to FLT3. This is crucial for minimizing off-target effects.
-
Resistance Profiling: Importantly, these derivatives were effective against various FLT3 mutations that confer resistance to other inhibitors.[1]
Derivative Class 2: EGFR Inhibitors for Non-Small Cell Lung Cancer (NSCLC)
Another class of 5-trifluoromethylpyrimidine derivatives has been designed to target the Epidermal Growth Factor Receptor (EGFR), a key driver in many solid tumors, including NSCLC.[2]
Lead Compound: Compound 9u (structure available in the cited reference)
Mechanism of Action: EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, leads to uncontrolled cell growth, proliferation, and survival. Inhibiting EGFR signaling is a clinically validated strategy for treating certain types of NSCLC.
Experimental Validation:
-
In Vitro Kinase Assays: Compound 9u showed potent inhibition of EGFR kinase activity.
-
Cell-Based Proliferation Assays: The compound was tested against a panel of cancer cell lines, including A549 (NSCLC), MCF-7 (breast cancer), and PC-3 (prostate cancer), demonstrating significant anti-proliferative effects.[2]
-
Cell Cycle Analysis: Further studies revealed that compound 9u induced cell cycle arrest in the G2/M phase and promoted apoptosis in A549 cells.[2]
Derivative Class 3: PLK4 Inhibitors for Breast Cancer
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is implicated in several cancers, including breast cancer. A series of novel pyrimidin-2-amine derivatives have been developed as potent PLK4 inhibitors.[3][4]
Lead Compound: Compound 8h (structure available in the cited reference)
Mechanism of Action: Inhibition of PLK4 leads to defects in centriole duplication, resulting in mitotic catastrophe and cell death in cancer cells that are often dependent on this kinase for their proliferation.
Experimental Validation:
-
In Vitro Kinase Assays: Compound 8h displayed high inhibitory activity against PLK4 with a low IC50 value.[3][4]
-
Cell-Based Proliferation Assays: The derivative showed excellent anti-proliferative activity against breast cancer cell lines, including MCF-7, MDA-MB-231, and BT474.[3]
-
Pharmacokinetic Properties: Compound 8h also exhibited good plasma and liver microsomal stability, indicating favorable drug-like properties.[3][4]
Comparative Performance Data
The following table summarizes the in vitro efficacy of representative derivatives from each class in various cancer cell lines.
| Derivative Class | Lead Compound | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Dual FLT3/CHK1 Inhibitor | Compound 30 | FLT3, CHK1 | MV4-11 (AML) | <0.004 | [1] |
| EGFR Inhibitor | Compound 9u | EGFR | A549 (NSCLC) | 0.35 | [2] |
| EGFR Inhibitor | Compound 9u | EGFR | MCF-7 (Breast) | 3.24 | [2] |
| EGFR Inhibitor | Compound 9u | EGFR | PC-3 (Prostate) | 5.12 | [2] |
| PLK4 Inhibitor | Compound 8h | PLK4 | MCF-7 (Breast) | Not specified, but potent | [3][4] |
| PLK4 Inhibitor | Compound 8h | PLK4 | MDA-MB-231 (Breast) | Not specified, but potent | [3] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | Not specified | CCRF-CEM (Leukemia) | Growth % -51.41 | [5] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | Not specified | HL-60(TB) (Leukemia) | Growth % -41.20 | [5] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | Not specified | MOLT-4 (Leukemia) | Growth % -27.71 | [5] |
Experimental Protocols: A Self-Validating System
The trustworthiness of the data presented above relies on robust and well-validated experimental protocols. Below are step-by-step methodologies for key assays used in the validation of these pyrimidine derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay is a fundamental method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 5-(trifluoromethyl)pyrimidin-2-amine derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Target Engagement and Pathway Modulation
Western blotting is used to detect specific proteins in a cell lysate, providing evidence of target engagement and modulation of downstream signaling pathways.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
Step-by-Step Methodology:
-
Cell Lysis: Treat cancer cells with the pyrimidine derivatives at various concentrations and for different time points. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-FLT3, anti-phospho-EGFR, or anti-PLK4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Visualization of Key Concepts
Signaling Pathway of a Representative Kinase Target (EGFR)
Caption: Simplified EGFR signaling pathway and the inhibitory action of a derivative.
Generalized Experimental Workflow for Derivative Validation
Caption: A typical workflow for the preclinical validation of novel kinase inhibitors.
Conclusion
The 5-(trifluoromethyl)pyrimidin-2-amine scaffold has proven to be a highly versatile and promising starting point for the development of novel kinase inhibitors. The derivatives discussed in this guide demonstrate the power of this chemical framework to generate potent and selective inhibitors against a range of clinically relevant cancer targets. The comparative analysis of their validation in different cancer cell lines underscores the importance of tailoring the molecular structure to the specific kinase and cellular context. The detailed experimental protocols provided herein offer a robust framework for the continued exploration and validation of this important class of anticancer agents. Future work will likely focus on further optimizing the pharmacokinetic properties of these compounds and evaluating their efficacy in in vivo models and eventually in clinical trials.
References
- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Structure-Activity Relationship (SAR) Studies of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine Analogs
This guide provides an in-depth analysis of the structure-activity relationships for analogs of the 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine scaffold. We will explore the strategic rationale behind molecular modifications, compare the resulting biological activities with supporting data, and provide detailed experimental protocols for key assays.
Introduction: The Privileged Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like thymine, cytosine, and uracil.[1][2] Its derivatives are integral to a wide range of therapeutics, including anticancer, antiviral, and anti-inflammatory agents.[1][3] The this compound core is a particularly compelling scaffold for drug discovery for several strategic reasons:
-
2-Aminopyrimidine Moiety: This group is a classic "hinge-binder" in kinase inhibitors, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for achieving potent and selective inhibition.[4][5]
-
4-Trifluoromethyl Group: The CF₃ group is a powerful electron-withdrawing substituent. Its inclusion can significantly enhance biological potency, improve metabolic stability by blocking potential sites of oxidation, and increase membrane permeability due to its lipophilic nature.[6][7]
-
5-Bromo Substituent: The bromine atom serves two purposes. It can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity. More importantly, it acts as a versatile synthetic handle for introducing a wide array of chemical groups via palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[8][9][10][11] This allows for systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
This guide will dissect the SAR of this scaffold by examining modifications at the 2-amino and 5-bromo positions, providing a logical framework for designing next-generation analogs.
The Core Scaffold and Strategic Points for Modification
The fundamental strategy for developing analogs from this core involves targeted modifications at two primary positions: the 2-amino group (R¹) and the 5-bromo position (R²) .
Caption: Core scaffold and key modification points.
Modifications at R¹ are typically designed to optimize interactions within the primary binding site of a biological target (e.g., the ATP-binding site of a kinase). In contrast, modifications at the R² position, replacing the bromine, are used to probe for additional interactions in adjacent or solvent-exposed regions, which is often key to enhancing selectivity and improving drug-like properties.
Comparative SAR Analysis of Analog Series
The following sections compare different analog series based on modifications at the R¹ and R² positions, using illustrative data from related aminopyrimidine kinase inhibitor programs.
Impact of Modifications at the 2-Amino Position (R¹)
The 2-amino group is paramount for anchoring the molecule to its target. Attaching various aryl and heteroaryl groups at this position directly influences binding affinity.
Causality and Experimental Insights: Replacing the simple amine with a substituted phenyl ring is a common starting point in medicinal chemistry campaigns. The nature and position of substituents on this ring can dramatically alter biological activity. For example, in studies of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine analogs as Aurora kinase inhibitors, it was found that a substituent at the para-position of the aniline was crucial for potent inhibition.[5] This is often because the para-position projects towards a solvent-exposed region where larger, polar groups can be accommodated to improve solubility and form additional interactions.
Table 1: Comparison of Analogs with Modifications at the 2-Amino Position (R¹) (Data is illustrative, based on SAR principles from related aminopyrimidine kinase inhibitors)
| Compound ID | R¹ Substituent (Attached to 2-NH) | Target/Assay | Potency (IC₅₀) | Rationale for Change in Activity |
| 1a | Phenyl | FLT3 Kinase | 156 nM | Baseline compound establishing core binding. |
| 1b | 4-Methylphenyl | FLT3 Kinase | 98 nM | Small hydrophobic group may fill a small pocket, slightly improving affinity. |
| 1c | 4-Methoxyphenyl | FLT3 Kinase | 75 nM | Methoxy group can act as a hydrogen bond acceptor with nearby residues. |
| 1d | 4-(4-Methylpiperazin-1-yl)phenyl | CHK1 Kinase | 2.1 nM | The basic piperazine moiety introduces a strong polar interaction and improves solubility, often leading to a significant jump in potency. |
| 1e | 3-Hydroxyphenyl | PLK4 Kinase | 6.7 nM | Hydroxyl group can form a key hydrogen bond, significantly improving binding affinity.[4] |
Impact of Modifications at the 5-Bromo Position (R²)
The 5-bromo position is a gateway to improved potency and selectivity. Its high reactivity in palladium-catalyzed cross-coupling reactions allows for the introduction of diverse functionalities.[9][11]
Causality and Experimental Insights: In the development of dual endothelin receptor antagonists, SAR studies on a related pyrimidine core showed that replacing a hydrogen at the 5-position with a bromo or chloro substituent led to improved affinity for the ETₐ receptor.[12] This highlights the value of halogen substitution. Further extension from this position allows for probing deeper into the binding site. Linear, rigid groups introduced via Sonogashira coupling or aryl groups via Suzuki coupling can pick up additional van der Waals or pi-stacking interactions.
Table 2: Comparison of Analogs with Modifications at the 5-Position (R²) (Data is illustrative, based on SAR principles from related pyrimidine-based inhibitors)
| Compound ID | R² Substituent (Replaces Br) | Target/Assay | Potency (IC₅₀) | Rationale for Change in Activity |
| 2a | (Unsubstituted Phenyl at R¹) | SETD8 | >250 µM | The core itself may have weak or no activity without further optimization.[13] |
| 2b | Phenyl (Suzuki Coupling) | SETD8 | 120 µM | Introduces hydrophobic interactions, providing a moderate increase in potency. |
| 2c | Pyridin-3-yl (Suzuki Coupling) | SETD8 | 85 µM | The pyridine nitrogen acts as a hydrogen bond acceptor, improving target engagement. |
| 2d | Phenylethynyl (Sonogashira Coupling) | SETD8 | 32 µM | The rigid, linear alkyne linker extends the molecule to access a deeper hydrophobic pocket, significantly boosting potency.[13] |
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the protocols used to generate SAR data must be robust and well-defined.
Protocol 1: Suzuki Cross-Coupling for R² Modification
This protocol describes a general method for replacing the 5-bromo substituent with an aryl or heteroaryl group.
Caption: Workflow for Suzuki cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a degassed solution of the this compound analog (1.0 eq) in a 4:1 mixture of dioxane and water, add the corresponding arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Execution: Heat the reaction mixture to 90 °C under an inert nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 5-aryl analog.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a method for determining the potency (IC₅₀) of compounds against a specific kinase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 4X solution of the desired kinase-specific Alexa Fluor™ 647-labeled tracer and a 4X solution of the Europium-labeled anti-tag antibody in the kinase buffer.
-
Compound Plating: Serially dilute the test compounds in DMSO and then dilute into the kinase buffer to create a 2X stock. Dispense 5 µL of the 2X compound solution into a 384-well plate.
-
Kinase Addition: Add 5 µL of the 4X tracer/antibody mixture to all wells.
-
Reaction Initiation: Add 10 µL of a 2X solution of the target kinase to initiate the binding reaction. The final volume is 20 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Measure emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold is a highly versatile starting point for the development of potent and selective inhibitors of various biological targets, particularly protein kinases.[14]
-
Key SAR Findings:
-
R¹ (2-Amino): Modifications here are critical for establishing primary binding interactions. The introduction of substituted aryl rings, especially with hydrogen bond donors/acceptors or basic moieties at the para-position, is a proven strategy for enhancing potency.[4][5]
-
R² (5-Position): This position is ideal for fine-tuning activity, selectivity, and physicochemical properties. Replacing the bromo group with rigid, linear groups or heteroaromatic rings can access secondary binding pockets and significantly improve affinity.[12]
-
Future work on this scaffold should focus on a multi-parameter optimization approach, balancing potency with metabolic stability, solubility, and cell permeability. The strategic combination of optimal R¹ and R² substituents, guided by the principles outlined in this guide, holds significant promise for the discovery of novel clinical candidates.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. myuchem.com [myuchem.com]
- 10. Page loading... [guidechem.com]
- 11. 5-Bromopyrimidine | 4595-59-9 [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure-activity relationship studies of SETD8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Evaluation of Anticancer Agents Derived from 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
This guide provides an in-depth comparative analysis of the biological evaluation of novel anticancer compounds synthesized from the versatile starting material, 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental design, offers detailed protocols for key biological assays, and presents a comparative analysis of synthesized compounds against established clinical candidates. Our focus is on derivatives targeting critical oncogenic pathways, specifically the Epidermal Growth Factor Receptor (EGFR) and the FMS-like Tyrosine Kinase 3 (FLT3)/Checkpoint Kinase 1 (CHK1) axes.
Introduction: The Promise of the 5-(Trifluoromethyl)pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a trifluoromethyl group at the 5-position can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The 2-amino and 4-bromo functionalities of the parent molecule, this compound, provide reactive handles for facile chemical elaboration, making it an attractive starting point for the synthesis of diverse compound libraries. This guide will explore the journey from this primary building block to potent and selective kinase inhibitors, with a focus on their biological characterization.
From a Common Precursor to Diverse Kinase Inhibitors: A Synthetic Overview
The strategic transformation of this compound into more complex derivatives typically begins with the conversion of the bromo and amino groups. A common and crucial intermediate is 2,4-dichloro-5-(trifluoromethyl)pyrimidine. This intermediate serves as a versatile platform for subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of various pharmacophoric groups at the C2 and C4 positions to generate a library of candidate compounds.
Part 1: Targeting the Epidermal Growth Factor Receptor (EGFR)
Dysregulation of the EGFR signaling pathway is a well-established driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC). The development of potent and selective EGFR inhibitors is therefore a major focus of anticancer drug discovery.
Comparative Analysis of EGFR Inhibitors
A series of 5-(trifluoromethyl)pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit EGFR and suppress the proliferation of cancer cell lines. The following table summarizes the in vitro activity of representative compounds, with the clinically approved EGFR inhibitor Gefitinib serving as a benchmark.
| Compound ID | Structure | Target Kinase | IC50 (µM) vs. EGFR | Antiproliferative IC50 (µM) - A549 (NSCLC) | Antiproliferative IC50 (µM) - PC-3 (Prostate) | Antiproliferative IC50 (µM) - MCF-7 (Breast) |
| Compound 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | EGFR | 0.091[1] | 0.35[1] | 5.12[1] | 3.24[1] |
| Compound 4c | 2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide | EGFR | Not Reported | 0.56[2] | 2.46[2] | Not Reported |
| Gefitinib | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | EGFR | ~0.033[3] | ~1.6[3] | Not Reported | Not Reported |
Expert Insights on Structure-Activity Relationship (SAR):
-
Compound 9u demonstrates potent EGFR inhibition and excellent antiproliferative activity against the A549 cell line, surpassing the cellular efficacy of Gefitinib in this specific line.[1] The acrylamide moiety is a known pharmacophore in irreversible EGFR inhibitors, potentially forming a covalent bond with a cysteine residue in the ATP-binding pocket.
-
Compound 4c , a close analog of 9u, also exhibits strong antiproliferative activity.[2] The replacement of the acrylamide with a benzamide group appears to retain significant potency, suggesting that both moieties can effectively occupy the hydrophobic pocket of the EGFR active site.
-
The data suggests that the 5-(trifluoromethyl)pyrimidine scaffold is a promising platform for the development of novel EGFR inhibitors. Further optimization could focus on modifying the thiophene and phenyl substituents to enhance potency and selectivity.
Cellular Mechanisms of Action: Beyond Kinase Inhibition
To understand the downstream cellular consequences of EGFR inhibition by these compounds, further biological evaluations are crucial.
Potent EGFR inhibitors are expected to arrest the cell cycle, preventing cancer cell proliferation. Compound 9u was shown to induce cell cycle arrest in the G2/M phase in A549 cells.[1]
Effective anticancer agents should induce programmed cell death (apoptosis) in cancer cells. Compound 9u was also found to induce early apoptosis in A549 cells, further confirming its anticancer potential.[1]
Part 2: Dual Targeting of FLT3 and CHK1
The FMS-like tyrosine kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML), making it a key therapeutic target. Checkpoint kinase 1 (CHK1) is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. The development of dual FLT3/CHK1 inhibitors presents a promising strategy for treating hematological malignancies.
Comparative Analysis of FLT3/CHK1 Inhibitors
A series of 5-(trifluoromethyl)-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FLT3 and CHK1. The table below compares the activity of a lead compound from this series with established inhibitors of FLT3 (Quizartinib) and CHK1 (Prexasertib).
| Compound ID | Structure | Target Kinase | IC50 (nM) vs. FLT3 | IC50 (nM) vs. CHK1 | Antiproliferative IC50 (nM) - MV4-11 (AML) |
| Compound 30 | 5-(Trifluoromethyl)-N2-(...)-N4-(...)pyrimidin-2,4-diamine derivative | FLT3/CHK1 | ≤25[4] | ≤25[4] | <4[4] |
| Quizartinib | N-(5-(tert-Butyl)isoxazol-3-yl)-N'-(4-(7-(2-morpholinoethoxy)benzo[d]imidazo[2,1-b]thiazol-2-yl)phenyl)urea | FLT3 | ~1.1[4] | Not Applicable | ~0.4[5] |
| Prexasertib | 2-((1H-indazol-6-yl)amino)-5-((4-(4-methylpiperazin-1-yl)piperidin-1-yl)methyl)pyrimidin-4(3H)-one | CHK1 | Not Applicable | 1[6] | Not Reported |
Expert Insights on SAR and Selectivity:
-
Compound 30 demonstrates excellent dual-target potency against both FLT3 and CHK1, translating to potent antiproliferative activity in the FLT3-mutant MV4-11 cell line.[4] This dual-action mechanism could potentially overcome resistance mechanisms that arise from single-agent therapies.
-
The selectivity of Compound 30 against other kinases is a critical aspect of its preclinical evaluation. It was found to be highly selective for FLT3 and CHK1 over other kinases, including c-Kit, which is often a target of off-target toxicity for FLT3 inhibitors.[4]
-
The development of such dual inhibitors highlights the versatility of the 5-(trifluoromethyl)pyrimidine scaffold in targeting distinct kinase families through strategic modifications of the substituents at the 2- and 4-positions.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, detailed and standardized protocols are essential.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[7][8][9][10]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and a positive control (e.g., Gefitinib) for 72 hours. Include a vehicle control (e.g., DMSO).[7][8][9][10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8][9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][8][9][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][8][9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Biochemical Kinase Inhibition Assay (Example: EGFR)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol (based on ADP-Glo™ Assay): [11][12]
-
Reaction Setup: In a 384-well plate, add the test compound, purified EGFR enzyme, and a peptide substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using a luciferase/luciferin reaction.
-
Signal Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[13][14][15][16]
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[13][14][15][16]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.[13][14][15][16]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.[1][2]
Protocol:
-
Cell Treatment and Harvesting: Treat cells as desired and harvest.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.[1][2]
-
RNAse Treatment: Treat the cells with RNase A to ensure that only DNA is stained.[1][2]
-
PI Staining: Stain the cells with a solution containing PI.[1][2]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[1][2]
Conclusion
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors with significant anticancer activity. The derivatives targeting EGFR and the dual FLT3/CHK1 pathways demonstrate the versatility of this chemical framework. This guide has provided a comparative overview of the biological evaluation of these compounds, supported by detailed experimental protocols, to aid researchers in the rational design and characterization of the next generation of pyrimidine-based anticancer therapeutics. The presented data underscores the importance of a multi-faceted biological evaluation, encompassing biochemical and cellular assays, to fully elucidate the therapeutic potential of novel chemical entities.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. kumc.edu [kumc.edu]
The Trifluoromethyl Group as a Bioisosteric Tool for the Methyl Group in Pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Bioisosteric Replacement
In the intricate process of drug discovery and lead optimization, the strategic modification of a molecular scaffold is paramount to enhancing biological activity, tuning physicochemical properties, and improving pharmacokinetic profiles. The pyrimidine ring, a privileged scaffold in medicinal chemistry, is a cornerstone of numerous therapeutics, particularly in oncology and infectious diseases.[1] Its nitrogen atoms serve as crucial hydrogen bond acceptors, anchoring ligands within target protein binding sites. The substitution pattern on this ring dictates the molecule's overall properties and, consequently, its therapeutic potential.
One of the most common and impactful strategies in medicinal chemistry is the bioisosteric replacement of a methyl (-CH₃) group with a trifluoromethyl (-CF₃) group.[2] While seemingly a simple substitution, this change introduces profound alterations to the molecule's electronic, steric, and metabolic properties. This guide provides a comprehensive comparative analysis of trifluoromethyl and methyl pyrimidine derivatives, offering field-proven insights and experimental frameworks to guide rational drug design. We will delve into the causal relationships between structure and function, supported by quantitative data and detailed experimental protocols.
Comparative Physicochemical Properties: More Than Just Size
The substitution of hydrogen atoms with fluorine imparts unique characteristics to the methyl group. The high electronegativity of fluorine and the strength of the C-F bond are central to the distinct properties of the CF₃ group compared to the CH₃ group.[3][4]
Electronic Effects: An Inductive Powerhouse
The most significant electronic difference is the shift from an electron-donating group (CH₃) to a powerful electron-withdrawing group (CF₃).[5] This is due to the strong inductive effect of the three highly electronegative fluorine atoms.
-
Impact on Pyrimidine Ring: On a pyrimidine ring, a CH₃ group increases the electron density, which can enhance pi-stacking interactions and increase the basicity (pKa) of the ring nitrogens. Conversely, a CF₃ group strongly deactivates the ring, reducing the pKa and making the nitrogens less basic. This modulation of pKa is critical, as it directly influences the ionization state of the drug at physiological pH, affecting solubility, cell permeability, and target binding.[6]
-
Impact on Adjacent Groups: The CF₃ group's electron-withdrawing nature can increase the acidity of neighboring protons and influence the reactivity of adjacent functional groups, a factor to consider in both synthesis and metabolism.[5]
Lipophilicity: A Predictable Enhancement
Lipophilicity, a key determinant of a drug's ADME profile, is reliably increased when replacing a methyl group with a trifluoromethyl group.[3] This is quantified by the Hansch-Fujita lipophilicity constant (π), which is a measure of a substituent's contribution to the partition coefficient (LogP).
| Substituent | Hansch-Fujita π Constant | Predicted Impact on LogP |
| -CH₃ | +0.56 | Moderate Increase |
| -CF₃ | +0.88 | Significant Increase |
| Table 1: Comparison of Hansch-Fujita lipophilicity constants. |
This enhanced lipophilicity can improve membrane permeability and facilitate passage across the blood-brain barrier.[3] However, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and potential off-target toxicity. The CF₃ group offers a method to fine-tune this property in a predictable manner.
Steric and Conformational Effects
While often considered sterically similar to an isopropyl group, the trifluoromethyl group is significantly larger than a methyl group.[7] This increased steric bulk can be advantageous or detrimental depending on the topology of the target's binding pocket. It can induce a conformational bias in the molecule, which may favor the bioactive conformation, thereby increasing potency and selectivity.[3]
Caption: Physicochemical property comparison of CH₃ vs. CF₃ substitution.
Pharmacokinetic Profile (ADME): The Metabolic Blocking Effect
A primary driver for employing the CH₃ to CF₃ substitution is the dramatic improvement in metabolic stability.[3] Methyl groups, particularly on aromatic systems, are susceptible to oxidation by cytochrome P450 (CYP) enzymes, forming hydroxymethyl and subsequently carboxylic acid metabolites. This is often a major clearance pathway, leading to a short drug half-life.
The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol).[3] This inherent strength makes the CF₃ group highly resistant to enzymatic cleavage.[8] By placing a CF₃ group at a known or suspected site of metabolism, this pathway can be effectively blocked, a strategy known as "metabolic switching."[8]
Comparative Metabolic Stability Data (Illustrative)
| Derivative | In Vitro Half-life (t½) in HLM* | Intrinsic Clearance (CLᵢₙₜ) | Primary Metabolic Pathway |
| Pyr-CH₃ | Short (<15 min) | High | Oxidation of methyl group |
| Pyr-CF₃ | Long (>60 min) | Low | Metabolism shifted to other positions |
| HLM: Human Liver Microsomes. Data is representative and will vary based on the full molecular structure. |
This metabolic blockade can lead to:
-
Longer drug half-life: Requiring less frequent dosing.[8]
-
Improved bioavailability: More of the parent drug reaches systemic circulation.
-
A more predictable pharmacokinetic profile. [8]
A study on picornavirus inhibitors demonstrated this protective effect, where a trifluoromethyl analogue displayed significantly fewer metabolic products compared to its methyl counterpart.[9]
Pharmacodynamic Effects: A Case Study in Kinase Inhibition
The pyrimidine scaffold is a well-established "hinge-binder" in many kinase inhibitors, with its ring nitrogens forming key hydrogen bonds in the ATP-binding pocket of the enzyme. The choice of substituent at the 5-position can profoundly impact potency and selectivity.
While direct comparative data for a matched methyl/trifluoromethyl pair on the same pyrimidine kinase inhibitor is scarce in single publications, we can infer the impact based on established principles and data from series of trifluoromethyl-pyrimidine inhibitors.[10][11]
-
Binding Affinity (IC₅₀/Kᵢ): The impact on binding is context-dependent. A statistical analysis of over 28,000 CH₃/CF₃ matched pairs showed that, on average, the substitution does not guarantee an improvement in bioactivity. However, in 9.19% of cases, it could increase activity by at least an order of magnitude. The outcome depends on the specific interactions within the binding pocket.
-
The increased lipophilicity of the CF₃ group can enhance hydrophobic interactions if the pocket has a suitable lipophilic region.[3]
-
The strong electron-withdrawing effect alters the hydrogen bonding capability of the pyrimidine hinge-binder, which can either strengthen or weaken the interaction depending on the specific geometry and electronic environment of the kinase hinge region.[3]
-
Studies on EGFR inhibitors have shown that 5-trifluoromethylpyrimidine derivatives can achieve potent low nanomolar to micromolar IC₅₀ values.[4][10]
-
-
Selectivity: The distinct steric and electronic profile of the CF₃ group can be exploited to gain selectivity against off-target kinases. If a closely related off-target kinase has a smaller or more polar pocket, the bulkier, more lipophilic CF₃ group may introduce a steric clash or unfavorable interaction, thus improving the selectivity profile of the inhibitor.
Caption: Pyrimidine inhibitor interacting with a kinase ATP pocket.
Synthesis Considerations
The synthetic accessibility of the final compounds is a critical consideration. Both methyl and trifluoromethyl groups can be introduced at various stages of synthesis.
-
Methylpyrimidines: Often synthesized from commercially available starting materials like 2-amino-5-methylpyrimidine or by using reagents such as methylmagnesium bromide on a halogenated pyrimidine precursor.
-
Trifluoromethylpyrimidines: The introduction of a CF₃ group is more challenging and often requires specialized reagents. Common methods include:
-
Starting with a CF₃-containing building block, such as ethyl trifluoroacetoacetate.
-
Direct trifluoromethylation of a pyrimidine ring using radical-based reagents (e.g., Togni's reagent) or copper-mediated reactions.
-
Nucleophilic substitution of a chloro- or bromo-pyrimidine with a trifluoromethyl source.
-
The synthesis of a series of 5-trifluoromethyl-2-aminopyrimidine inhibitors, for example, started from 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine, highlighting the use of a pre-functionalized starting material.[11]
Experimental Protocols
To ensure scientific integrity, the following are detailed, self-validating protocols for key experiments discussed in this guide.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay determines a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound upon incubation with human liver microsomes (HLM).
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial vendor)
-
Test compound and positive control (e.g., Verapamil, Testosterone)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl₂) solution
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
Procedure:
-
Preparation:
-
Thaw liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL protein in cold phosphate buffer.
-
Prepare test compound stock solutions (e.g., 10 mM in DMSO) and dilute to a working concentration (e.g., 100 µM in ACN/water). The final incubation concentration is typically 1 µM.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup (96-well plate):
-
Add the diluted microsomal solution to the wells.
-
Add the test compound working solution to initiate a pre-incubation period. Pre-incubate the plate at 37°C for 5-10 minutes.
-
To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system to all wells (except for negative controls).
-
-
Time Points & Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold ACN containing the internal standard. The "0" time point is crucial and is typically achieved by adding the stop solution before adding the NADPH system.
-
Include a negative control incubation without the NADPH system to assess non-CYP-mediated degradation or chemical instability.
-
-
Sample Processing & Analysis:
-
Seal the plate and vortex thoroughly.
-
Centrifuge the plate (e.g., at 4000 rpm for 20 min at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (k / [microsomal protein concentration in mg/mL]) * 1000 .
-
Caption: Experimental workflow for the in vitro microsomal stability assay.
Lipophilicity Determination (Shake-Flask LogD₇.₄)
This "gold standard" method directly measures the distribution of a compound between an aqueous and an organic phase at a physiological pH.[3]
Objective: To determine the distribution coefficient (LogD) of a test compound at pH 7.4.
Materials:
-
n-Octanol (reagent grade)
-
Phosphate Buffered Saline (PBS), 0.01 M, pH 7.4
-
Test compound
-
Glass vials with PTFE-lined caps
-
Vortex mixer and/or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Pre-saturation:
-
Mix equal volumes of n-octanol and PBS (pH 7.4) in a large separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation of the two phases.
-
Allow the phases to separate completely before use. This step is critical for accurate results.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a clean glass vial, add a small aliquot of the stock solution.
-
Add a known volume of the pre-saturated PBS (e.g., 1 mL).
-
Add an equal volume of the pre-saturated n-octanol (e.g., 1 mL). The final DMSO concentration should be <1%.
-
-
Partitioning:
-
Cap the vial tightly and vortex vigorously for 1-3 minutes.
-
Place the vial on a shaker at room temperature for a sufficient time to reach equilibrium (typically 1-24 hours, compound-dependent).
-
-
Phase Separation:
-
Centrifuge the vial (e.g., at 3000 rpm for 10-15 minutes) to ensure complete separation of the aqueous and organic layers.
-
-
Quantification:
-
Carefully remove an aliquot from each phase for analysis. Avoid cross-contamination.
-
Determine the concentration of the compound in the n-octanol phase (Cₒ) and the PBS phase (Cₐ) using a validated analytical method.
-
-
Calculation:
-
The distribution coefficient (D₇.₄) is the ratio of the concentrations: D₇.₄ = Cₒ / Cₐ .
-
The LogD₇.₄ is the base-10 logarithm of this ratio: LogD₇.₄ = log₁₀(D₇.₄) .
-
Conclusion and Future Perspectives
The bioisosteric replacement of a methyl group with a trifluoromethyl group on a pyrimidine scaffold is a powerful and multifaceted strategy in drug design. The CF₃ group is not merely a bulkier, more lipophilic version of the CH₃ group; it fundamentally alters the electronic nature of the molecule, offering a potent tool to enhance metabolic stability and modulate target affinity.
-
Trifluoromethyl derivatives typically offer superior metabolic stability, increased lipophilicity, and a lower pKa compared to their methyl counterparts. These properties can translate to an improved pharmacokinetic profile.
-
Methyl derivatives , being electron-donating, result in a more electron-rich and basic pyrimidine ring, which may be favorable for specific target interactions but often come at the cost of metabolic liability.
References
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine Derivatives: In Vitro and In Vivo Efficacy
The 5-bromo-4-(trifluoromethyl)pyrimidin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. The strategic placement of a bromine atom at the 5-position offers a handle for further chemical modification through cross-coupling reactions, while the trifluoromethyl group at the 4-position often enhances metabolic stability and binding affinity. The 2-amino group provides a crucial interaction point, typically with the hinge region of kinases, making this scaffold particularly prominent in the development of kinase inhibitors for oncology and other therapeutic areas. This guide provides a comparative analysis of the in vitro and in vivo studies of key derivatives, offering insights into their structure-activity relationships (SAR) and therapeutic potential.
In Vitro Studies: Unraveling Potency and Selectivity
The in vitro evaluation of this compound derivatives has predominantly focused on their inhibitory activity against various protein kinases implicated in cancer pathogenesis. The following sections and data tables summarize the key findings from several studies, highlighting the impact of substitutions on the pyrimidine core on target engagement and cellular activity.
Kinase Inhibitory Activity
A significant body of research has centered on modifying the 2-amino position and leveraging the 5-bromo position for Suzuki or other cross-coupling reactions to explore the chemical space around the pyrimidine core. These modifications have led to the discovery of potent inhibitors of kinases such as FMS-like tyrosine kinase 3 (FLT3), Checkpoint kinase 1 (CHK1), and Polo-like kinase 4 (PLK4).
One notable study focused on the development of dual FLT3 and CHK1 inhibitors.[1] Starting from a 5-trifluoromethyl-2-aminopyrimidine core, researchers identified a potent dual inhibitor, compound 30 , which demonstrated excellent kinase potency.[1] The primary amine at the 2-position of the pyrimidine was found to form crucial hydrogen bonds with the hinge region of both kinases.[1]
Another area of interest has been the development of PLK4 inhibitors.[2][3] Utilizing a scaffold hopping strategy from known inhibitors, a series of novel pyrimidin-2-amine derivatives were synthesized and evaluated. Compound 8h from this series emerged as a highly potent PLK4 inhibitor with an IC50 value in the nanomolar range.[2][3]
Table 1: Comparative In Vitro Kinase Inhibitory Activity of Representative Derivatives
| Compound ID | Target Kinase(s) | IC50 (µM) | Key Structural Features | Reference |
| Compound 30 | FLT3 / CHK1 | <0.004 (MV4-11 cells) | 5-trifluoromethyl-2-aminopyrimidine core with a quinoline moiety. | [1] |
| Compound 8h | PLK4 | 0.0067 | Aminopyrimidine core with specific substitutions designed through scaffold hopping. | [2][3] |
Note: The specific structures of the compounds are detailed in the cited references.
Antiproliferative Activity in Cancer Cell Lines
The potent kinase inhibition observed in biochemical assays often translates to significant antiproliferative activity in cancer cell lines. Derivatives of the this compound scaffold have been shown to inhibit the growth of various cancer cell lines, particularly those dependent on the targeted kinases.
For instance, the dual FLT3/CHK1 inhibitor, compound 30 , exhibited potent antiproliferative activity against the MV4-11 human acute myeloid leukemia cell line, which harbors an FLT3-ITD mutation.[1] Similarly, the PLK4 inhibitor 8h demonstrated excellent antiproliferative activity against breast cancer cells.[2][3]
Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have also been synthesized and evaluated for their anticancer activity.[4][5] Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[6]thiazolo[4,5-d]pyrimidine-2(3H)-thione) was identified as the most active compound in this series against a panel of human cancer cell lines in the NCI-60 screen.[4]
Table 2: In Vitro Antiproliferative Activity of Selected Derivatives
| Compound ID | Cell Line(s) | IC50 (µM) | Therapeutic Target | Reference |
| Compound 30 | MV4-11 (AML) | <0.004 | FLT3/CHK1 | [1] |
| Compound 8h | Breast Cancer Cells | Not specified | PLK4 | [2][3] |
| Compound 3b | NCI-60 Panel | Not specified | General Anticancer | [4] |
Antimicrobial and Antiviral Activities
Beyond oncology, derivatives of substituted pyrimidines have been explored for other therapeutic applications. For example, a series of 5-bromo-2-chloropyrimidin-4-amine derivatives were synthesized and showed significant in vitro antibacterial and antifungal activities.[6] In a different study, trifluoromethyl pyrimidine derivatives were found to possess promising antiviral and antifungal activities. Specifically, compound 5u showed significant in vitro activity against Rhizoctonia solani.
In Vivo Studies: From Bench to Preclinical Models
The transition from in vitro activity to in vivo efficacy is a critical step in drug development. Selected derivatives of the this compound scaffold with promising in vitro profiles have been advanced into in vivo studies to evaluate their pharmacokinetic properties and antitumor activity in animal models.
Pharmacokinetic Properties
A crucial aspect of in vivo studies is determining the pharmacokinetic profile of a compound. The PLK4 inhibitor 8h exhibited good plasma stability (t1/2 > 289.1 min) and liver microsomal stability (t1/2 > 145 min), suggesting favorable metabolic properties.[2][3] It also showed a low risk of drug-drug interactions based on cytochrome P450 inhibition assays.[2] For the dual FLT3/CHK1 inhibitor, compound 30 , favorable oral pharmacokinetic properties were also reported.[1]
Table 3: Summary of In Vivo Pharmacokinetic Parameters
| Compound ID | Animal Model | Key Pharmacokinetic Parameters | Reference |
| Compound 30 | Not specified | Favorable oral PK properties | [1] |
| Compound 8h | Not specified | Good plasma and liver microsomal stability | [2][3] |
In Vivo Efficacy in Animal Models
The ultimate test of a potential therapeutic agent is its ability to demonstrate efficacy in a relevant animal model of disease. The dual FLT3/CHK1 inhibitor 30 was shown to overcome varied resistance in BaF3 cell lines carrying FLT3 mutations.[1] In vivo experiments on rice leaves demonstrated that compound 5u could effectively control Rhizoctonia solani.
Experimental Design and Methodologies
The following sections detail the typical experimental protocols employed in the in vitro and in vivo evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Protocol:
-
Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well or 384-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of a test compound on cultured cancer cells.
Protocol:
-
Cell Culture: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of a test compound in a mouse model bearing human tumor xenografts.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) and vehicle control according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the antitumor effect. Calculate the tumor growth inhibition (TGI).
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the context of these studies, the following diagrams illustrate a representative signaling pathway targeted by these inhibitors and a typical experimental workflow.
Caption: Simplified RTK signaling pathway targeted by kinase inhibitors.
Caption: General workflow for drug discovery of pyrimidine derivatives.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The accumulated in vitro and in vivo data demonstrate that strategic modifications of this core can lead to compounds with high potency, selectivity, and favorable drug-like properties. Future research in this area will likely focus on further optimization of pharmacokinetic and safety profiles, exploration of novel biological targets beyond kinases, and the application of these derivatives in combination therapies to overcome drug resistance. The continued investigation of this versatile chemical scaffold holds significant promise for the discovery of new and effective medicines.
References
- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
Assessing the Selectivity of Kinase Inhibitors Derived from 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous FDA-approved drugs featuring this core structure. Its ability to form key hydrogen bonds with the kinase hinge region makes it a privileged scaffold in medicinal chemistry. A particularly interesting derivative, 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine, offers a unique combination of steric and electronic properties that can be exploited to achieve potent and selective kinase inhibition. However, as with any kinase inhibitor, a thorough assessment of its selectivity profile is paramount to ensure therapeutic efficacy and minimize off-target effects.
This guide provides a comprehensive framework for evaluating the selectivity of kinase inhibitors derived from the this compound scaffold. We will delve into the critical experimental methodologies, present a comparative analysis with established kinase inhibitors, and offer insights into the interpretation of selectivity data.
The Imperative of Kinase Inhibitor Selectivity
The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This conservation presents a significant challenge in designing inhibitors that selectively target a specific kinase implicated in a disease state while avoiding interactions with other kinases. Off-target inhibition can lead to a range of adverse effects, from mild side effects to severe toxicity, and can also confound the interpretation of a compound's biological activity. Therefore, a rigorous evaluation of an inhibitor's selectivity across the kinome is a critical step in the drug discovery and development process.
Strategic Approaches to Selectivity Profiling
A multi-faceted approach is essential for a comprehensive understanding of a kinase inhibitor's selectivity. This typically involves a combination of in vitro biochemical assays and cell-based target engagement studies.
In Vitro Kinome Profiling: A Global View of Selectivity
The gold standard for assessing kinase inhibitor selectivity is in vitro kinome scanning. This technology platforms, such as KINOMEscan™ or scanMAX™, screen a compound against a large panel of purified kinases (often over 400) to determine its binding affinity or inhibitory activity at a fixed concentration.
The primary output of a kinome scan is often visualized as a dendrogram, where inhibited kinases are highlighted. This provides an immediate visual representation of the inhibitor's selectivity. A highly selective inhibitor will interact with only a few kinases, while a non-selective inhibitor will show broad activity across the kinome tree.
Key Metrics from Kinome Scanning:
-
Percent Inhibition (%): At a given concentration (e.g., 1 µM), this indicates the degree to which the inhibitor reduces the activity of each kinase in the panel.
-
Selectivity Score (S-Score): This score provides a quantitative measure of selectivity. A lower S-score indicates higher selectivity. For example, an S10(1µM) score represents the number of kinases inhibited by more than 90% at a 1 µM concentration, divided by the total number of kinases tested.
Experimental Protocol: In Vitro Radiometric Kinase Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the potency of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Test compound (dissolved in DMSO)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
96-well filter plates
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified kinase and its specific peptide substrate in the kinase reaction buffer.
-
Add the test compound at various concentrations (typically a serial dilution) to the reaction mixture in the 96-well plate. Include a DMSO-only control (vehicle).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution, such as phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cellular Target Engagement: Confirming Intracellular Activity
While in vitro assays are crucial, they do not always reflect a compound's behavior in a complex cellular environment. Cellular target engagement assays are therefore essential to confirm that the inhibitor can reach and bind to its intended target within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
CETSA is based on the principle that the binding of a ligand (e.g., a kinase inhibitor) can stabilize its target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the intracellular binding of a test compound to its target kinase.
Materials:
-
Cultured cells expressing the target kinase
-
Test compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target kinase
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound at the desired concentration. Include a DMSO-only control.
-
Heating: After incubation, harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and detect the target kinase using a specific antibody.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. A shift in the melting curve (the temperature at which 50% of the protein denatures) in the presence of the compound indicates target engagement.
Comparative Analysis: Benchmarking Against Established Inhibitors
To provide context for the selectivity of novel inhibitors derived from this compound, it is instructive to compare their hypothetical profiles against well-characterized, clinically approved kinase inhibitors that also feature a pyrimidine core. For this guide, we will consider Dasatinib and Ruxolitinib as benchmarks.
-
Dasatinib: A potent inhibitor of BCR-ABL and Src family kinases, used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It is known to be a multi-targeted inhibitor.
-
Ruxolitinib: A selective inhibitor of Janus kinases (JAK1 and JAK2), approved for the treatment of myelofibrosis and polycythemia vera.
Table 1: Hypothetical Kinase Selectivity Profile Comparison
| Kinase Target | Compound X (this compound derivative) | Dasatinib | Ruxolitinib |
| IC50 (nM) | IC50 (nM) | IC50 (nM) | |
| Target Kinase (e.g., Aurora Kinase A) | 5 | >10,000 | >10,000 |
| BCR-ABL | >5,000 | <1 | >10,000 |
| SRC | 500 | 0.5 | >10,000 |
| JAK1 | 1,500 | 350 | 3.3 |
| JAK2 | 800 | 320 | 2.8 |
| VEGFR2 | 250 | 1.5 | >5,000 |
| c-KIT | >10,000 | 12 | >10,000 |
Disclaimer: The data for "Compound X" is hypothetical and for illustrative purposes only, designed to represent a potentially selective inhibitor from the novel scaffold.
Interpretation of Comparative Data:
This hypothetical data illustrates how an inhibitor from the this compound scaffold could exhibit a distinct selectivity profile. In this example, "Compound X" shows high potency against its intended target (Aurora Kinase A) with significantly less activity against the primary targets of Dasatinib and Ruxolitinib. This would suggest a more favorable selectivity profile for specific therapeutic applications targeting Aurora Kinase A.
Visualizing Workflows and Pathways
Diagrams are invaluable tools for understanding complex experimental processes and biological pathways.
A Senior Application Scientist's Guide to Benchmarking New Pyrimidine Inhibitors Against Known Drugs
For researchers in the vanguard of drug discovery, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous FDA-approved drugs across oncology, immunology, and infectious diseases.[1][2][3] The development of a novel pyrimidine-based inhibitor is a significant achievement, but its true potential can only be ascertained through rigorous, objective benchmarking against established therapies.
This guide provides a strategic framework for comparing the performance of new pyrimidine inhibitors with known alternatives. Moving beyond a simple checklist of experiments, we will delve into the causality behind experimental choices, ensuring that each step provides a clear, quantitative comparison and builds a comprehensive profile of your compound's efficacy and mechanism of action.
The Benchmarking Strategy: Defining the Competitive Landscape
The first critical step is to select the appropriate comparators. A well-chosen benchmark drug provides context for your data and defines the performance standards your new inhibitor must meet or exceed. The choice depends on your inhibitor's intended target and mechanism.
-
If targeting a known enzyme (e.g., a kinase): Select an FDA-approved drug or a widely used clinical candidate that targets the same enzyme. For instance, a new Bruton's Tyrosine Kinase (BTK) inhibitor would be benchmarked against a drug like Ibrutinib.[4]
-
If targeting a metabolic pathway: Choose a drug that inhibits a key enzyme in the same pathway. A novel inhibitor of the de novo pyrimidine biosynthesis pathway might be compared against Brequinar, a known Dihydroorotate Dehydrogenase (DHODH) inhibitor.[4][5]
-
If the mechanism is novel or targets a less-studied protein: Benchmark against the current standard-of-care therapeutic for the intended disease indication to establish a baseline for clinical potential.
Once comparators are chosen, the benchmarking process should follow a tiered approach, moving from precise biochemical validation to complex cellular systems.
Caption: A tiered workflow for benchmarking pyrimidine inhibitors.
Tier 1: Biochemical Assays for Potency and Selectivity
The initial comparison must happen in a clean, cell-free system to quantify the direct interaction between the inhibitor and its target protein. This removes variables like cell permeability and off-target effects, providing a pure measure of potency.
In Vitro Kinase Inhibition Assay (Example: ADP-Glo™)
For pyrimidine inhibitors targeting kinases, luminescence-based assays like ADP-Glo™ are robust and highly quantitative.[6] The principle is straightforward: kinase activity consumes ATP, producing ADP. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[7]
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the new pyrimidine inhibitor and the known benchmark drug in DMSO. The final concentration range should bracket the expected IC₅₀.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (as a no-inhibition control).
-
Enzyme Addition: Add 5 µL of the purified target kinase enzyme diluted in assay buffer.
-
Reaction Initiation: Initiate the reaction by adding 2.5 µL of a solution containing the kinase-specific substrate and ATP. The ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the enzyme to ensure accurate and comparable IC₅₀ determination.[8]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which fuels a luciferase reaction. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Normalize the data to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).[4]
Comparative Data: Biochemical Potency
| Compound | Target Enzyme | IC₅₀ (nM) |
| NewInhib-1 | Target Kinase X | 8.5 |
| Known Drug A | Target Kinase X | 15.2 |
This initial data provides a head-to-head comparison of direct target inhibition. To build a more complete picture, this assay should be expanded into a kinome profiling screen, testing the inhibitors against a large panel of kinases.[9][10][11] This is crucial for establishing selectivity and identifying potential off-target liabilities that could lead to toxicity.
Tier 2: Cell-Based Assays for Efficacy and Cytotoxicity
A potent biochemical inhibitor is only valuable if it can effectively engage its target within a complex cellular environment and elicit a desired biological response. Cell-based assays are essential for evaluating a compound's cytotoxicity, cell permeability, and metabolic stability.
Cellular Proliferation & Cytotoxicity Assay (Example: CCK-8)
Colorimetric assays like MTT and CCK-8 are widely used to measure the cytotoxic or cytostatic effects of a compound.[12][13] These assays rely on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[12]
-
Cell Seeding: Seed cancer cells (chosen based on target relevance) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the new inhibitor and the benchmark drug for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log of the inhibitor concentration to determine the half-maximal growth inhibition concentration (GI₅₀) or cytotoxic concentration (IC₅₀).
Comparative Data: Cellular Efficacy
| Compound | Cell Line | Target Expression | GI₅₀ (nM) |
| NewInhib-1 | MCF-7 (Breast Cancer) | High | 55 |
| Known Drug A | MCF-7 (Breast Cancer) | High | 120 |
| NewInhib-1 | A549 (Lung Cancer) | Low | >10,000 |
| Known Drug A | A549 (Lung Cancer) | Low | >10,000 |
This data helps answer a critical question: does superior biochemical potency translate to superior cellular efficacy? A large discrepancy between biochemical and cellular IC₅₀ values may suggest poor cell permeability or rapid metabolism of the compound.
Tier 3: Target Engagement Assays for Mechanistic Validation
Confirming that your compound inhibits cell growth is important, but proving it does so by binding to its intended target is paramount. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify drug-target interaction in intact cells or even tissues.[14] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug is more resistant to heat-induced denaturation than an unbound protein.[15][16]
Caption: The de novo pyrimidine synthesis pathway, a target for some inhibitors.
-
Cell Treatment: Treat intact cells with the new inhibitor, benchmark drug, or vehicle control for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g).
-
Protein Quantification: Collect the supernatant and quantify the amount of the soluble target protein remaining at each temperature using an antibody-based method like Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against the temperature for each treatment condition. A shift in the melting curve to the right indicates thermal stabilization and confirms target engagement. The difference in the melting temperature (Tₘ) is a quantitative measure of this engagement.
Comparative Data: Target Engagement
| Compound | Target Protein | Cell Line | Thermal Shift (ΔTₘ) |
| NewInhib-1 | Target Kinase X | MCF-7 | +8.2°C |
| Known Drug A | Target Kinase X | MCF-7 | +5.5°C |
A larger thermal shift suggests a stronger or more stable interaction between the inhibitor and its target in a physiological context.
Caption: A logic map for interpreting comparative inhibitor data.
Conclusion
Benchmarking a new pyrimidine inhibitor is a multi-tiered, evidence-building process. By systematically comparing your compound against established drugs in biochemical, cellular, and target engagement assays, you can build a robust data package that clearly defines its potency, selectivity, and mechanism of action. This objective, data-driven approach is essential for identifying truly promising therapeutic candidates and making informed decisions in the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com.br [promega.com.br]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. KinomePro - Pamgene [pamgene.com]
- 11. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine Based Kinase Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition and the Rise of Privileged Scaffolds
The human kinome, with its 538 members, represents one of the most critical and intensely pursued target classes in drug discovery, particularly in oncology and immunology. Kinase inhibitors have revolutionized treatment paradigms for numerous diseases. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving target selectivity. Off-target effects, stemming from unintended interactions with other kinases, can lead to toxicity or even unexpected therapeutic benefits. Consequently, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design.
The 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine moiety has emerged as a "privileged scaffold" in kinase inhibitor design. Its unique electronic properties and ability to form key hydrogen bonds with the kinase hinge region have made it a foundational element in several potent inhibitors. A prime example is Tofacitinib, a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis, which features this core structure. While potent, compounds derived from this scaffold are not immune to cross-reactivity. Understanding their selectivity profile against the broader kinome is paramount for predicting their biological activity and potential liabilities.
This guide will walk through the principles and practicalities of profiling compounds based on this scaffold, using a hypothetical lead candidate, "Compound A," as our primary example. We will compare its performance against an alternative scaffold inhibitor, "Compound B," to illustrate key concepts in selectivity assessment.
The Strategic Imperative of Cross-Reactivity Profiling
The goal of cross-reactivity profiling is to build a comprehensive "selectivity map" for a given compound. This map informs critical decisions in the drug discovery pipeline:
-
Lead Optimization: Guides medicinal chemistry efforts to enhance potency on the primary target while engineering out interactions with undesirable off-targets.
-
Translational Strategy: Helps in selecting appropriate preclinical models and patient populations. For instance, inhibiting a specific combination of kinases might be beneficial in a particular cancer subtype.
-
Safety and Toxicity Prediction: Early identification of off-targets associated with known toxicities (e.g., cardiotoxicity from KDR/VEGFR2 inhibition) can save significant time and resources.
The following sections will detail a multi-tiered experimental approach to building this selectivity map, moving from broad biochemical screening to more physiologically relevant cell-based assays.
Experimental Workflows for Comprehensive Selectivity Mapping
A robust cross-reactivity profiling strategy employs orthogonal methods to build confidence in the results. We will explore a tiered approach, starting with a broad biochemical screen and progressing to targeted cellular validation.
Figure 1: A tiered experimental workflow for kinase inhibitor cross-reactivity profiling.
Tier 1: Broad Kinome Screening (Biochemical)
Causality: The initial step is to cast a wide net. A broad, single-concentration screen against a large panel of kinases (e.g., the Eurofins DiscoverX KINOMEscan™ or Promega's ADP-Glo™ Kinase Assay platform) provides a rapid and cost-effective snapshot of a compound's promiscuity.[1][2] The goal here is not to determine precise potency but to identify any potential interaction that warrants further investigation.
Protocol: Single-Dose Kinase Panel Screen (Adapted from Promega ADP-Glo™)
-
Compound Preparation: Prepare a 1 mM stock solution of Compound A and Compound B in 100% DMSO. From this, create a 10 µM working solution (1% DMSO final concentration in the assay).
-
Assay Plate Setup: Use a 384-well plate. Dispense 1 µL of the 10 µM compound working solution or DMSO vehicle control into the appropriate wells.
-
Kinase Reaction Initiation: Add 2 µL of the Kinase Working Stock (containing one of the ~400 kinases from the panel) to each well.
-
ATP/Substrate Addition: Add 2 µL of the corresponding ATP/Substrate Working Stock to initiate the kinase reaction. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure physiological relevance.[1]
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Signal Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
% Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO))
Tier 2: Potency Determination (IC50)
Causality: Any "hits" identified in Tier 1 (typically defined as >50-70% inhibition) must be confirmed and quantified. A 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency against each of these kinases.
Protocol: IC50 Determination
The protocol is identical to the single-dose screen, with the following exception:
-
Compound Preparation: Instead of a single concentration, a serial dilution of the compound is prepared (e.g., from 10 µM down to 0.5 nM) to create a 10-point dose-response curve.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Tier 3: Cellular Target Engagement and Pathway Analysis
Causality: Biochemical assays use purified, recombinant enzymes. While excellent for initial screening, they don't reflect the complex environment inside a cell where factors like ATP concentration, scaffolding proteins, and cellular compartmentalization can influence a drug's activity. Cellular assays are essential to confirm that the compound can enter the cell and bind to its intended (and unintended) targets.
Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify target engagement in intact cells. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[3][4][5][6]
-
Cell Treatment: Culture a relevant cell line (e.g., a human leukemia line for a JAK inhibitor) to ~80% confluency. Treat the cells with various concentrations of the compound or DMSO vehicle for 1-2 hours.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining using Western blotting or other quantitative protein detection methods.
-
Data Interpretation: A positive target engagement will result in a "thermal shift," where more of the target protein remains in the soluble fraction at higher temperatures in the compound-treated samples compared to the vehicle control. This generates a melting curve, and the shift in the melting temperature (Tm) indicates target stabilization.
Comparative Data Analysis: Compound A vs. Compound B
Let's assume our primary target is JAK3. Compound A is our this compound based lead, and Compound B is an alternative scaffold inhibitor.
Biochemical Selectivity Profile
The data from Tier 1 and 2 screening can be summarized in a table and visualized using a kinome map.
Table 1: Biochemical IC50 Values (nM) for Selected Kinases
| Kinase | Compound A (This Scaffold) | Compound B (Alternative Scaffold) | Comments |
| JAK3 (Primary Target) | 5 | 8 | Both compounds are potent against the primary target. |
| JAK1 | 25 | 150 | Compound A shows some cross-reactivity with JAK1. |
| JAK2 | 150 | 800 | Compound A is more selective against JAK2 than Compound B. |
| TYK2 | 200 | >1000 | Both are reasonably selective against TYK2. |
| BLK (Off-Target) | 80 | >10,000 | Significant off-target activity for Compound A. |
| MAP2K7 (Off-Target) | 120 | >10,000 | Significant off-target activity for Compound A. |
| KDR (VEGFR2) | >10,000 | >10,000 | No significant activity against this common anti-target. |
| hERG (Functional Assay) | >10,000 | >10,000 | No significant activity against this cardiotoxicity channel. |
Interpretation:
-
Potency: Both compounds are potent inhibitors of the primary target, JAK3.
-
Selectivity within Family: Compound A shows a 5-fold lower potency against JAK1 compared to JAK3. Compound B is more selective within the JAK family.
-
Off-Target Hits: The key finding is that Compound A potently inhibits BLK and MAP2K7, members of the TEC and STE7 kinase families, respectively.[8] This was not observed with Compound B. This kind of cross-reactivity is crucial to identify early.
Quantifying Selectivity
Simple IC50 ratios are useful, but more comprehensive metrics are often employed:
-
Selectivity Score (S-score): Divides the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Gini Coefficient: A measure of the inequality of inhibition across the kinome. A value closer to 1 indicates that the inhibition is concentrated on a few kinases (highly selective), while a value closer to 0 indicates broad, distributed inhibition.
Cellular Validation Results
The CETSA results should corroborate the biochemical findings.
Table 2: CETSA Thermal Shift (ΔTm in °C) in Intact Cells
| Target Protein | Compound A (ΔTm) | Compound B (ΔTm) | Interpretation |
| JAK3 | +5.2°C | +4.8°C | Both compounds effectively engage the primary target in cells. |
| BLK | +3.5°C | No Shift | Confirms cellular engagement of the off-target BLK by Compound A. |
This cellular data provides strong evidence that the off-target liability of Compound A is real and not just a biochemical artifact. The engagement of BLK in a cellular context could have significant unforeseen biological consequences.
Visualizing the Biological Context
Understanding the implications of off-target activity requires placing it in the context of cellular signaling. For example, JAK3 is a key component of the JAK-STAT pathway, crucial for cytokine signaling in lymphocytes.
References
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, in-depth protocol for the proper disposal of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine, a halogenated pyrimidine derivative. Adherence to these procedures is critical for mitigating risks associated with this compound and ensuring a safe laboratory environment. This document is designed to be your preferred source for operational safety, providing clarity and technical justification for each step of the disposal process.
Hazard Assessment and Chemical Profile
A thorough understanding of the chemical's properties is the foundation of its safe handling and disposal. This compound is a compound that requires careful handling due to its specific hazard profile.
Key Safety and Handling Data:
A summary of the critical quantitative and safety data for this compound is provided in the table below. This information is essential for a comprehensive risk assessment prior to any handling or disposal activities.
| Property | Value | Source(s) |
| CAS Number | 935534-47-7 | [1][2] |
| Molecular Formula | C₅H₃BrF₃N₃ | [1] |
| Molecular Weight | 242.00 g/mol | [3] |
| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | [4] |
| GHS Pictograms | Warning | [4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [3] |
| Hazardous Decomposition Products | Under combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride. | [3] |
The trifluoromethyl group and the bromine atom contribute to the molecule's reactivity and potential for environmental persistence. Therefore, indiscriminate disposal is not an option.
The Disposal Workflow: A Step-by-Step Protocol
The following detailed, step-by-step methodology must be followed for the safe disposal of this compound. This procedure applies to the pure compound, solutions containing the compound, and any materials grossly contaminated with it (e.g., weighing papers, pipette tips, contaminated gloves).
2.1. Personal Protective Equipment (PPE) and Engineering Controls
-
Causality: The primary route of exposure to this compound is through ingestion, and it can cause serious eye irritation[4]. Therefore, a robust barrier between the handler and the chemical is non-negotiable.
-
Protocol:
-
Gloves: Wear chemically resistant gloves, such as nitrile gloves. Ensure they are inspected for any tears or perforations before use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Lab Coat: A fully buttoned laboratory coat must be worn to protect from skin contact.
-
Fume Hood: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any potential dust or aerosols.
-
2.2. Waste Segregation and Collection
-
Causality: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[5] Mixing with non-halogenated waste streams can complicate and increase the cost of disposal.
-
Protocol:
-
Designate a Waste Container: Use a dedicated, labeled hazardous waste container for "Halogenated Organic Waste."
-
Container Compatibility: The container must be made of a material compatible with the chemical and any solvents used (e.g., high-density polyethylene - HDPE). It must have a secure, sealable lid.
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ". If it is in a solution, the solvent and approximate concentration must also be listed.
-
Solid vs. Liquid Waste:
-
Solid Waste: Carefully transfer the solid chemical into the designated container. Use tools (spatula, etc.) that can be decontaminated or disposed of as hazardous waste. Avoid generating dust.
-
Liquid Waste (Solutions): Collect all solutions containing the compound in a designated liquid halogenated waste container.
-
Contaminated Materials: Any disposable materials (e.g., weighing paper, contaminated paper towels, gloves) must be placed in the designated solid hazardous waste container.
-
-
2.3. Waste Accumulation and Storage
-
Causality: Proper storage of hazardous waste is crucial to prevent accidental spills, reactions with incompatible chemicals, and exposure to personnel.[6][7]
-
Protocol:
-
Secure Containment: Keep the hazardous waste container securely closed at all times, except when adding waste.[8]
-
Designated Storage Area: Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials. This area should be clearly marked.[9]
-
Secondary Containment: It is best practice to use a secondary container to capture any potential leaks or spills.[8]
-
2.4. Final Disposal Procedure
-
Causality: this compound is a synthetic organic compound that is not intended for release into the environment. Disposal via standard drains or landfill is prohibited and environmentally irresponsible. Professional disposal ensures the compound is destroyed in a controlled and compliant manner.
-
Protocol:
-
Professional Disposal: Arrange for the collection of the hazardous waste container by a licensed and reputable environmental waste management company. Your institution's Environmental Health and Safety (EHS) department will be the primary contact for this service.[10][11]
-
Documentation: Maintain a detailed record of the waste, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory and waste logs.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure
In the event of a spill or accidental exposure, immediate and correct action is critical.
-
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are unsure how to handle it, contact your institution's EHS department immediately.
-
For minor spills, and only if you are trained and equipped to do so, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Wearing appropriate PPE, carefully collect the absorbent material and any contaminated items into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uakron.edu [uakron.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
